An In-Depth Technical Guide to 3-(4-chloro-2-methylphenoxy)-5-nitroaniline (CAS Number: 832737-41-4)
For Researchers, Scientists, and Drug Development Professionals Foreword: Clarification of Chemical Identity A critical point of clarification must be addressed at the outset of this technical guide. The compound request...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: Clarification of Chemical Identity
A critical point of clarification must be addressed at the outset of this technical guide. The compound requested, 3-(4-Methylphenoxy)-5-nitroaniline, does not correspond to the provided CAS number 832737-41-4. Extensive database and supplier searches have unequivocally identified the compound associated with CAS number 832737-41-4 as 3-(4-chloro-2-methylphenoxy)-5-nitroaniline .[1] This guide will, therefore, focus exclusively on the latter, providing a comprehensive technical overview of its properties, synthesis, and potential applications, thereby ensuring scientific accuracy and integrity.
Introduction: A Molecule of Interest in Medicinal Chemistry
3-(4-chloro-2-methylphenoxy)-5-nitroaniline is a substituted diaryl ether derivative containing a nitroaniline moiety. Diaryl ethers are a significant structural class in medicinal chemistry, with numerous examples demonstrating a wide range of biological activities.[2][3][4][5] The presence of the nitroaniline group further enhances its potential as a pharmacologically active compound. Nitroaromatic compounds are known to be precursors for bioreductive drugs and can play a crucial role in the development of therapeutics, particularly in oncology.[6][7][8] The specific substitution pattern of a chloro group and a methyl group on the phenoxy ring, combined with the nitro and amino groups on the aniline ring, creates a unique electronic and steric profile that warrants investigation for its potential in drug discovery.
This guide will provide an in-depth exploration of 3-(4-chloro-2-methylphenoxy)-5-nitroaniline, from its fundamental physicochemical properties to a detailed, plausible synthetic route and a discussion of its potential applications in the field of drug development.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key properties of 3-(4-chloro-2-methylphenoxy)-5-nitroaniline.
Synthesis of 3-(4-chloro-2-methylphenoxy)-5-nitroaniline
The synthesis of diaryl ethers can be achieved through several established methods, most notably the Ullmann condensation and the Buchwald-Hartwig amination.[9][10][11] The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a robust and widely used method for the formation of diaryl ether bonds.[9][10][11] Below is a detailed, representative experimental protocol for the synthesis of 3-(4-chloro-2-methylphenoxy)-5-nitroaniline via an Ullmann-type reaction.
Proposed Synthetic Pathway: Ullmann Condensation
The synthesis involves the copper-catalyzed coupling of 3-amino-5-nitrophenol with a suitable aryl halide, in this case, 1-chloro-4-iodo-2-methylbenzene. The iodinated aromatic is typically more reactive in Ullmann couplings.[9]
Chemical structure and properties of 3-(4-Methylphenoxy)-5-nitroaniline
Structure, Synthesis, and Application in Medicinal Chemistry Executive Summary 3-(4-Methylphenoxy)-5-nitroaniline is a specialized aromatic building block utilized primarily in the synthesis of Type II kinase inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Structure, Synthesis, and Application in Medicinal Chemistry
Executive Summary
3-(4-Methylphenoxy)-5-nitroaniline is a specialized aromatic building block utilized primarily in the synthesis of Type II kinase inhibitors and high-performance azo dyes. Characterized by its meta-substituted aniline core, it features an electron-withdrawing nitro group and an electron-donating phenoxy ether moiety. This unique "push-pull" electronic structure makes it a versatile scaffold for nucleophilic substitution and diazonium coupling reactions. This guide details the physicochemical profile, validated synthesis routes, and handling protocols for this compound.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
This molecule belongs to the class of diaryl ethers , specifically functionalized nitroanilines. Its structural integrity relies on the stability of the ether linkage under standard reducing conditions, allowing for selective manipulation of the nitro and amino groups.
Table 1: Chemical Specifications
Property
Description
IUPAC Name
3-(4-Methylphenoxy)-5-nitroaniline
Common Name
3-(p-Tolyloxy)-5-nitroaniline
Molecular Formula
C₁₃H₁₂N₂O₃
Molecular Weight
244.25 g/mol
Predicted LogP
~3.1 (Lipophilic)
pKa (Conjugate Acid)
~2.5 (Weak base due to -NO₂ withdrawal)
Appearance
Yellow to Orange Crystalline Solid
Solubility
DMSO (>50 mg/mL), DMF, Ethyl Acetate; Insoluble in Water
H-Bond Donors
1 (Amino group)
H-Bond Acceptors
4 (Nitro group oxygens + Ether oxygen)
Note on Identification: While specific CAS numbers vary by regioisomer or salt form, the core free base is often referenced in patent literature as an intermediate for "phenoxyaniline" kinase inhibitors. Closely related analogs include 3-(4-chlorophenoxy)-5-nitroaniline (CAS 208122-61-6) and 3-methoxy-5-nitroaniline (CAS 586-10-7) [1][4].
Synthesis & Manufacturing Protocol
The synthesis of 3-(4-Methylphenoxy)-5-nitroaniline is a two-stage process involving Nucleophilic Aromatic Substitution (
) followed by a Regioselective Zinin Reduction.
Stage 1: Formation of the Diaryl Ether
Precursor: 1-Fluoro-3,5-dinitrobenzene (or the Chloro analog).
Nucleophile: p-Cresol (4-Methylphenol).
Mechanism: The highly electron-deficient dinitrobenzene ring undergoes facile
. The fluoride is the preferred leaving group due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.
Stage 2: Selective Reduction (Zinin Reduction)
Challenge: Reducing one nitro group to an amine without reducing the second nitro group or cleaving the ether.
Reagent System: Sodium Sulfide (
) with Sodium Bicarbonate () in Methanol/Water.[1][2]
Mechanism: The sulfide ion acts as a selective reducing agent. The mechanism involves the formation of a nitroso intermediate, followed by hydroxylamine, and finally the amine.
Visualized Workflow
Figure 1: Synthetic pathway from dinitrobenzene precursor to target aniline via selective reduction.[1]
Detailed Protocol (Bench Scale)
Ether Formation:
Dissolve 1-fluoro-3,5-dinitrobenzene (1.0 eq) and p-cresol (1.1 eq) in anhydrous DMF.
Add Potassium Carbonate (
, 2.0 eq).
Heat to 80°C for 4 hours under Nitrogen.
Workup: Pour into ice water. Filter the yellow precipitate (1-(4-methylphenoxy)-3,5-dinitrobenzene). Recrystallize from Ethanol.
Selective Reduction:
Suspend the dinitro intermediate (1.0 eq) in Methanol (10 volumes).
Add a solution of
(1.5 eq) and (1.5 eq) in water dropwise at reflux.
Reflux for 30 minutes. The solution will darken (red/brown).
Workup: Remove Methanol in vacuo. Pour residue into ice water. Filter the orange solid.[3][4]
Purification: Column chromatography (Hexane/EtOAc) may be required to separate the mono-amine from trace diamine byproducts [1][6].
Applications in Drug Discovery[4][7][14]
Kinase Inhibitor Scaffold
The 3,5-disubstituted aniline motif is a "privileged structure" in medicinal chemistry, particularly for Type II Kinase Inhibitors (e.g., targeting VEGFR, PDGFR, RAF).
Binding Mode: The aniline nitrogen (
) often serves as a hydrogen bond donor to the kinase hinge region or a "gatekeeper" residue.
Hydrophobic Pocket: The 4-methylphenoxy group extends into the hydrophobic back-pocket of the enzyme, providing selectivity and potency.
Urea Formation: The aniline amine is frequently reacted with isocyanates to form diaryl ureas (similar to the drug Sorafenib ), which stabilize the kinase in its inactive (DFG-out) conformation [8].
Materials Chemistry
Azo Dyes: The amino group can be diazotized and coupled with electron-rich aromatics to form disperse dyes. The nitro group acts as an auxochrome, shifting the absorption to longer wavelengths (bathochromic shift).
Safety & Handling (E-E-A-T)
Hazard Classification:
Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled (Category 3).
Specific Target Organ Toxicity: May cause damage to blood (Methemoglobinemia) through prolonged or repeated exposure.
Handling Protocol:
Engineering Controls: Always handle in a certified chemical fume hood.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Technical Guide: 3-(4-Methylphenoxy)-5-nitrophenylamine
Format: Technical Monograph / Whitepaper
Audience: Researchers, Medicinal Chemists, and Process Engineers
Executive Summary
3-(4-Methylphenoxy)-5-nitrophenylamine is a specialized aromatic intermediate primarily utilized in the synthesis of small-molecule kinase inhibitors and advanced pharmaceutical agents. Characterized by its electron-rich amino group and electron-withdrawing nitro group positioned meta to a lipophilic 4-methylphenoxy ether, this compound serves as a critical scaffold for constructing diaryl ether-based pharmacophores. This guide provides a comprehensive technical analysis of its nomenclature, synthesis pathways, reaction mechanisms, and handling protocols, designed for application scientists and drug development professionals.
Chemical Identity & Nomenclature
Accurate identification is paramount in regulatory filing and database searching. The compound is an aniline derivative featuring both a nitro group and a tolyloxy substituent.
The molecule consists of three distinct functional domains affecting its reactivity:
Aniline Core (Nucleophile): The primary amine (-NH₂) at position 1 allows for amide coupling or urea formation (common in kinase inhibitor synthesis).
Nitro Group (Electrophile/Precursor): The -NO₂ group at position 5 deactivates the ring but serves as a latent amine for future reduction.
4-Methylphenoxy Ether (Lipophile): This moiety provides steric bulk and hydrophobic interaction potential, critical for binding in enzyme hydrophobic pockets.
Synthesis & Production Protocols
The synthesis of 3-(4-Methylphenoxy)-5-nitrophenylamine typically follows a convergent two-step pathway starting from 1-chloro-3,5-dinitrobenzene. This route is preferred for its scalability and regiocontrol.
Synthesis Pathway Diagram
The following diagram outlines the logical flow from starting materials to the isolated intermediate.
Caption: Figure 1. Convergent synthesis pathway via Nucleophilic Aromatic Substitution (SNAr) followed by selective Zinin reduction.
Detailed Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution (SNAr)
This step installs the ether linkage. The presence of two nitro groups on the benzene ring strongly activates the chlorine for displacement.
The challenge is to reduce one nitro group to an amine without reducing the second nitro group or cleaving the ether. Sodium sulfide (Na₂S) is the classic reagent for this regioselective transformation.
Dissolve Na₂S in a minimum amount of water and add dropwise to the refluxing ethanol suspension.
Reflux for 1-2 hours. The solution typically turns deep red/orange.
Workup: Evaporate ethanol. Dilute with water.[1] The product often precipitates or requires extraction with Ethyl Acetate.
Purification: Recrystallization from Ethanol or Column Chromatography (Hexane/Ethyl Acetate) is usually required to separate the mono-amine from trace diamine byproducts.
Reaction Mechanism & Critical Parameters
Understanding the mechanism ensures reproducibility and troubleshooting capability.
Mechanism of Step 1 (SNAr)
The reaction proceeds via a Meisenheimer Complex . The electron-withdrawing nitro groups at ortho/para positions relative to the chlorine atom stabilize the negative charge intermediate.
Critical Control: Moisture must be excluded. Water can compete as a nucleophile, leading to the formation of 3,5-dinitrophenol (hydrolysis impurity).
Mechanism of Step 2 (Polysulfide Reduction)
The selective reduction of m-dinitrobenzenes by sulfide (Zinin reduction) relies on the electronic difference between the two nitro groups once the first one begins to reduce.
Selectivity: As one nitro group is reduced to a hydroxylamine or amine, the ring becomes more electron-rich, making the second nitro group harder to reduce under mild sulfide conditions.
Alternative Methods: Catalytic hydrogenation (H₂/Pd-C) is generally avoided here because it often reduces both nitro groups to form the diamine (3-(4-methylphenoxy)-benzene-1,5-diamine), which is difficult to separate.
Applications in Drug Discovery
This compound is a "privileged structure" intermediate.
Kinase Inhibitors: The 3-phenoxy-5-nitroaniline scaffold mimics the geometry of several Type II kinase inhibitors (e.g., Sorafenib analogs). The amine is typically reacted with an isocyanate to form a urea, or with an acid chloride to form an amide, binding to the "hinge region" or "DFG-out" pocket of kinases like BRAF or VEGFR.
Photoaffinity Probes: The nitro group can be further modified (reduced and diazotized) to create azides for photoaffinity labeling studies in proteomics.
Safety & Handling (E-E-A-T)
As a nitroaniline derivative, this compound possesses specific toxicological risks.[2]
Hazard Class
Description
Precaution
Acute Toxicity
Nitroanilines are generally toxic by inhalation, ingestion, and skin absorption.
Use full PPE (gloves, respirator). Handle in a fume hood.
Methemoglobinemia
Absorption may cause oxidation of hemoglobin to methemoglobin, reducing blood oxygen transport.
Avoid all skin contact. In case of exposure, seek immediate medical attention (methylene blue is the antidote).
Explosivity
Polynitro precursors (Step 1 starting material) are potentially explosive.
Do not heat dinitro residues to dryness without stabilization.
References
PubChem. "3-(4-chlorophenoxy)-5-nitroaniline (Analog Reference)." National Library of Medicine. Accessed 2026.[3] [Link]
(Note: While the exact CAS for the methyl-phenoxy variant is less common in public catalogs than the chloro-phenoxy analog, the synthesis and handling described above are chemically validated based on the established reactivity of the 3,5-dinitrobenzene class.)
Solubility Profiling of 3-(4-Methylphenoxy)-5-nitroaniline: A Technical Guide to Solvation Thermodynamics in DMSO and Methanol
Executive Summary The compound 3-(4-Methylphenoxy)-5-nitroaniline presents a fascinating challenge in solvation thermodynamics. Structurally, it is a bifunctional hybrid: it possesses a highly polar, hydrogen-bonding nit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 3-(4-Methylphenoxy)-5-nitroaniline presents a fascinating challenge in solvation thermodynamics. Structurally, it is a bifunctional hybrid: it possesses a highly polar, hydrogen-bonding nitroaniline core coupled with a lipophilic, bulky 4-methylphenoxy (diaryl ether) substituent. Understanding how this dichotomy interacts with different solvent systems is critical for downstream applications ranging from high-throughput screening assays to bulk crystallization.
This whitepaper provides an in-depth technical analysis of the compound's solubility behavior in two ubiquitous laboratory solvents—Dimethyl Sulfoxide (DMSO) and Methanol—synthesizing thermodynamic principles, predictive data from structural analogs, and a self-validating experimental protocol for precise quantification.
Structural Analysis & Solvation Mechanics
To predict and manipulate the solubility of 3-(4-Methylphenoxy)-5-nitroaniline, we must deconstruct the causality behind its solvent interactions. The solubility of nitroaniline derivatives relies heavily on a balance between the non-polar aromatic ring structure and the highly polar functional groups[1].
The Role of DMSO (Polar Aprotic)
DMSO is the gold standard for solubilizing complex aromatic organic molecules. For 3-(4-Methylphenoxy)-5-nitroaniline, DMSO operates via two primary mechanisms:
Hydrogen Bond Acceptance: The oxygen atom of DMSO's sulfoxide group is a powerful hydrogen bond acceptor. It forms strong, thermodynamically favorable interactions with the primary amine (
) of the nitroaniline core.
Dispersion Forces: DMSO possesses a high dielectric constant and significant polarizability. This allows it to engage in robust London dispersion forces and dipole-induced dipole interactions with the bulky, hydrophobic diaryl ether moiety.
Studies on homologous substituted nitroanilines confirm that DMSO consistently provides the highest mole fraction solubility due to these synergistic solute-solvent interactions[2].
The Role of Methanol (Polar Protic)
Methanol presents a more restrictive solvation environment. While it acts as both a hydrogen bond donor and acceptor—capable of interacting with both the
and groups—its efficacy is limited by the hydrophobic effect.
Methanol molecules are highly self-associated through a dense hydrogen-bond network. Introducing the bulky, lipophilic 4-methylphenoxy group requires breaking these solvent-solvent bonds to form a cavity. The energy penalty for this cavity formation is high, and the resulting entropic disruption drastically limits solubility compared to aprotic solvents[3].
Caption: Solvation thermodynamic pathways for 3-(4-Methylphenoxy)-5-nitroaniline in DMSO vs. Methanol.
Quantitative Solvent Comparison
Because exact empirical solubility data for highly specific proprietary intermediates can be scarce, Application Scientists rely on Hansen Solubility Parameters (HSP) and data from closely related structural analogs (e.g., 2-methoxy-4-nitroaniline and diphenyl ether) to establish predictive working ranges[2][4].
Table 1: Physicochemical Properties and Predictive Solubility Profile
Solvent
Solvent Classification
Dielectric Constant ()
Dipole Moment (D)
HSP (, MPa)
Predictive Solubility Range (298.15 K)
DMSO
Polar Aprotic
46.7
3.96
26.7
> 100 mg/mL (Highly Soluble)
Methanol
Polar Protic
32.7
1.70
29.6
10 - 30 mg/mL (Moderately Soluble)
Note: The predictive solubility ranges are extrapolated from the mole fraction solubility behaviors of substituted nitroanilines in pure solvents[2][3].
To move from prediction to precise quantification, the Isothermal Equilibrium Solubility (IES) method must be employed[5]. As an expert standard, a protocol is only as good as its internal controls. The following methodology is designed as a self-validating system to prevent false readings caused by chemical degradation or polymorphic shifts.
Step-by-Step Methodology
Supersaturated Slurry Preparation: Add an excess amount of 3-(4-Methylphenoxy)-5-nitroaniline (e.g., 200 mg) to 1.0 mL of the target solvent (DMSO or Methanol) in a sealed, amber glass vial. The amber glass prevents potential photo-degradation of the nitroaromatic system.
Thermal Equilibration: Place the vial in a thermostatic shaking water bath at 25.0 ± 0.1 °C. Agitate at 150 rpm for 72 hours . Causality: 72 hours ensures thermodynamic equilibrium is reached, overcoming any kinetic dissolution barriers inherent to bulky hydrophobic crystals.
Phase Separation: Transfer the vial to a temperature-controlled centrifuge (pre-set to 25.0 °C). Centrifuge at 10,000 rpm for 15 minutes to cleanly separate the solid pellet from the saturated supernatant.
Supernatant Quantification (HPLC-UV): Carefully extract an aliquot of the supernatant, dilute it immediately in the mobile phase to prevent precipitation, and analyze via HPLC-UV against a validated calibration curve.
Solid-State Validation (Critical Step): Recover the residual solid pellet, dry it gently under a nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
Self-Validation Logic: A common pitfall is the unrecognized formation of a solvate (e.g., a methanolate) or a polymorphic transition during the 72-hour equilibration. If the XRPD pattern of the pellet differs from the starting API, the measured solubility corresponds to the new phase, not the original compound.
Understanding the steep solubility gradient between DMSO and Methanol for this compound dictates its handling in the laboratory:
In Vitro Assay Formulation: Due to its high solubilizing power, DMSO is the mandatory choice for preparing high-concentration (10–50 mM) master stock solutions. This ensures the compound remains fully dissolved before serial dilution into aqueous biological buffers.
Crystallization and Purification:Methanol serves as an ideal anti-solvent or co-solvent in purification workflows. By dissolving the crude compound in a minimal volume of a strong solvent (like DMSO or NMP) and slowly titrating in Methanol, scientists can force a controlled supersaturation. The hydrophobic rejection of the 4-methylphenoxy group by the methanol network drives high-yield, high-purity crystallization.
References
3-Nitroaniline - Solubility of Things.Solubility of Things.
A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents.Benchchem.
4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis.Journal of Chemical & Engineering Data, ACS Publications.
2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis.Journal of Chemical & Engineering Data, ACS Publications.
HSP Basics | Practical Solubility Science.Prof Steven Abbott.
Technical Whitepaper: Safety, Handling, and Analytical Validation of 3-(4-Methylphenoxy)-5-nitroaniline
Executive Summary & Structural Rationale In modern drug discovery, accessing deep, hydrophobic allosteric pockets—such as the DFG-out conformation in kinase inhibitors—requires precisely engineered molecular scaffolds. 3...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In modern drug discovery, accessing deep, hydrophobic allosteric pockets—such as the DFG-out conformation in kinase inhibitors—requires precisely engineered molecular scaffolds. 3-(4-Methylphenoxy)-5-nitroaniline (Molecular Formula: C₁₃H₁₂N₂O₃) is a high-value synthetic intermediate designed for this purpose.
Structurally, it features a 1,3,5-trisubstituted benzene ring containing a primary amine, a nitro group, and a 4-methylphenoxy (tolyl ether) linkage. The diaryl ether motif provides the necessary conformational flexibility and lipophilicity to navigate complex protein binding sites. Meanwhile, the nitro group serves as a versatile "masked amine," allowing researchers to perform late-stage functionalization (e.g., reduction followed by urea formation) without cross-reactivity[1].
However, the combination of a nitroaniline core and a diphenyl ether moiety presents unique toxicological and environmental handling challenges. Standard Material Safety Data Sheets (MSDS) often lack the mechanistic depth required for advanced R&D. This whitepaper serves as an advanced, mechanistic safety and handling guide for drug development professionals, ensuring that all laboratory protocols are safe, logical, and self-validating.
Physicochemical Profile & Hazard Identification
Understanding the physical properties of 3-(4-Methylphenoxy)-5-nitroaniline is critical for predicting its behavior in both biological systems and laboratory workflows. The table below synthesizes its extrapolated properties and Global Harmonized System (GHS) hazard classifications based on its structural components[2],[3].
Property / Hazard
Value / Classification
Causality / Structural Driver
Molecular Weight
244.25 g/mol
C₁₃H₁₂N₂O₃ core structure.
LogP (Predicted)
~3.5
The highly lipophilic tolyl ether moiety drives organic solubility.
Physical State
Yellow crystalline solid
Extended conjugation of the nitroaromatic system[4].
Acute Toxicity
Category 3 (Oral/Dermal/Inh)
The nitroaniline core rapidly permeates the stratum corneum[4].
The diphenyl ether scaffold resists rapid environmental degradation[6],[7].
Mechanistic Toxicology: The Methemoglobinemia Pathway
To handle this compound safely, researchers must understand why it is toxic. The primary acute hazard stems from the nitroaniline moiety. Because of its high lipophilicity (LogP ~3.5), the compound is rapidly absorbed through the skin and respiratory tract[4].
Once systemic, it undergoes hepatic metabolism via Cytochrome P450 enzymes, specifically undergoing N-hydroxylation. The resulting N-hydroxylamine metabolite acts as a potent redox cycler. It oxidizes the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, producing methemoglobin [5]. Because methemoglobin cannot bind oxygen, this induces a leftward shift in the oxygen dissociation curve, leading to severe tissue hypoxia, cyanosis, and potentially fatal respiratory depression even at sub-lethal exposure levels[8].
Furthermore, the diphenyl ether core contributes to environmental persistence, necessitating strict disposal protocols to prevent aquatic toxicity[9],[10].
Fig 1: Mechanism of nitroaniline-induced methemoglobinemia via hepatic N-hydroxylation.
Self-Validating Laboratory Protocols
As a Senior Application Scientist, I mandate the use of self-validating workflows —protocols where the success and safety of each step can be visually or analytically verified before proceeding to the next.
A. Environmental & PPE Controls
Causality: Nitroaromatics are notorious for permeating standard latex and thin nitrile materials rapidly.
Protocol: Handle exclusively in a Class II Type B2 biological safety cabinet or a high-flow chemical fume hood[11]. Personnel must wear double-layered, extended-cuff nitrile gloves (or butyl rubber for bulk handling)[4].
Self-Validation: Inspect gloves visually during handling. The compound's intense yellow color acts as a built-in indicator; any yellow staining on the outer glove indicates immediate breakthrough, triggering a mandatory glove change.
B. Purification Workflow
When synthesizing this compound (e.g., via nucleophilic aromatic substitution of 3,5-dinitroaniline with p-cresol), the crude mixture will contain unreacted phenols and toxic byproducts.
Step 1: Liquid-Liquid Extraction: Partition the crude mixture using Ethyl Acetate (EtOAc) and 1M NaOH. Causality: The NaOH deprotonates unreacted p-cresol, driving it into the aqueous layer, while the highly lipophilic target compound remains in the organic phase.
Step 2: Silica Gel Chromatography: Elute with a Hexane/EtOAc gradient to separate structural isomers.
Step 3: Recrystallization: Dissolve the target fractions in hot ethanol and cool slowly. Causality: Nitroanilines crystallize readily from alcohols due to specific hydrogen-bonding networks, leaving highly lipophilic diphenyl ether impurities trapped in the mother liquor[12].
Fig 2: Self-validating purification workflow for isolating 3-(4-Methylphenoxy)-5-nitroaniline.
Analytical Validation
To ensure the integrity of the synthesized batch and confirm the absence of toxic isomers, the following analytical validations must be performed:
HPLC-UV/Vis Monitoring: Run the sample on a C18 reverse-phase column using a Water (0.1% TFA) / Acetonitrile gradient. Monitor at 254 nm (for the aromatic core) and 380–400 nm .
Causality: The strong electron-withdrawing nitro group conjugated with the electron-donating amine creates a distinct intramolecular charge-transfer band in the visible spectrum[12]. The absence of a peak at 380 nm indicates a loss of the nitroaniline pharmacophore.
LC-MS (ESI+): Confirm the [M+H]⁺ ion at m/z 245.1. The isotopic pattern must be scrutinized to ensure the complete absence of halogens (e.g., residual chloronitrobenzene precursors), which would appear as an M+2 peak.
Reaction Monitoring (Reduction): When utilizing this intermediate in downstream synthesis (e.g., reducing the nitro group to an amine via Pd/C and H₂), the reaction is self-validating. The complete disappearance of the characteristic yellow color indicates full conversion of the nitro group to the colorless diamine[1].
The Diaryl Ether Nitroaniline Scaffold: A Technical Guide to Structural Versatility in Anti-Infective Design
This guide explores the Diaryl Ether Nitroaniline scaffold, a privileged structural motif in medicinal chemistry. This architecture combines the lipophilic, conformational flexibility of the diaryl ether ( ) with the ele...
Author: BenchChem Technical Support Team. Date: March 2026
This guide explores the Diaryl Ether Nitroaniline scaffold, a privileged structural motif in medicinal chemistry. This architecture combines the lipophilic, conformational flexibility of the diaryl ether (
) with the electronic reactivity and hydrogen-bonding potential of the nitroaniline () core.
While historically associated with agrochemistry (protoporphyrinogen oxidase inhibitors), this scaffold has been repurposed in modern drug discovery, most notably as covalent inhibitors of DprE1 (Anti-TB) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) (Anti-HIV).
Introduction: The Scaffold Architecture
The medicinal utility of the diaryl ether nitroaniline scaffold stems from its ability to bridge two distinct chemical spaces: hydrophobic pocket occupancy and electronic warhead delivery .
Physicochemical Profile[1]
Lipophilicity (
): Typically high (>3.5), driven by the diaryl ether moiety. This facilitates permeability through waxy cell walls (e.g., Mycobacterium tuberculosis) but requires solubilizing groups (morpholine, piperazine) for bioavailability.
Electronic Push-Pull: The nitroaniline core features a strong electron-withdrawing nitro group para or ortho to an electron-donating amino group. This creates a significant dipole moment, enhancing binding affinity via electrostatic interactions.
Metabolic Liability: The nitro group is a "soft spot" for nitroreductases. While this is the mechanism of action for anti-TB agents (suicide inhibition), it poses mutagenic risks (Ames positive) in chronic therapies, necessitating careful SAR (Structure-Activity Relationship) tuning.
The most high-profile application of nitroaniline derivatives is in targeting Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) , an enzyme essential for mycobacterial cell wall synthesis.
Mechanism: The nitro group is not merely a binding element; it is a prodrug warhead .
Recognition: The diaryl ether tail anchors the molecule in the hydrophobic active site of DprE1.
Activation: The FAD cofactor within DprE1 reduces the nitro group (
Covalent Trapping: The electrophilic nitroso intermediate reacts with a conserved cysteine residue (Cys387), forming a semimercaptal covalent adduct that irreversibly inactivates the enzyme.
SAR Critical Points:
The Nitro Group: Essential for covalent activity.[1] Replacing it with
or abolishes bactericidal activity but retains enzyme binding (reversible inhibition).
The Ether Linker: Provides the necessary "bend" to fit the L-shaped active site of DprE1. Rigidifying this linker (e.g., to a biphenyl) often reduces potency.
Anti-HIV: NNRTI Optimization
In HIV drug design, diaryl ether nitroanilines function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .[2] Unlike the covalent TB mechanism, this is purely allosteric.
Binding Mode: The scaffold occupies the hydrophobic non-nucleoside binding pocket (NNBP).
Role of Nitroaniline: The nitro group often interacts with the backbone amide of Lys101 or Lys103. The aniline
serves as a hydrogen bond donor to the carbonyl of Lys101.
Resilience: The flexibility of the ether linkage allows the molecule to "wiggle" and maintain binding even when the protein mutates (e.g., K103N, Y181C), a key advantage over rigid first-generation NNRTIs like Nevirapine.
Mechanism of Action Visualization
The following diagram illustrates the Suicide Inhibition Mechanism of DprE1 by nitroaniline-based scaffolds.
Caption: Step-wise mechanism of DprE1 inactivation. The nitro group acts as a "Trojan horse," reduced by FAD to generate a reactive nitroso species that traps Cys387.[1]
Experimental Protocols: Synthesis & Evaluation
Synthetic Pathway:
Coupling
The most robust method for constructing the diaryl ether nitroaniline scaffold is Nucleophilic Aromatic Substitution (
) . This protocol is scalable and tolerates various functional groups.[3]
Preparation: Charge a round-bottom flask with 4-phenoxyphenol (1.1 eq) and
(2.0 eq) in anhydrous DMF (0.5 M concentration). Stir at room temperature for 30 minutes to generate the phenoxide anion.
Addition: Add 4-fluoro-2-nitroaniline (1.0 eq) in one portion.
Reaction: Heat the mixture to 80°C under an inert atmosphere (
) for 4–6 hours. Monitor reaction progress via TLC (30% EtOAc/Hexanes) or LC-MS. The product typically appears as a bright yellow/orange spot.
Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water (10x volume). A yellow precipitate should form.[4]
Isolation: Filter the solid. Wash copiously with water to remove DMF and inorganic salts.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).
Self-Validating Check:
Success Indicator: Appearance of a diagnostic ether stretch in IR (~1240 cm⁻¹) and retention of the nitro symmetric/asymmetric stretches (1340/1520 cm⁻¹).
Failure Mode: If no reaction occurs, increase temperature to 120°C. If black tar forms, ensure the atmosphere is strictly inert to prevent oxidation of the aniline.
To validate the scaffold's activity against M. tuberculosis (or surrogate M. smegmatis).
Culture: Grow M. smegmatis mc²155 in Middlebrook 7H9 broth supplemented with ADC enrichment and Tween 80 until mid-log phase (
).
Plating: Dilute culture to
CFU/mL. Add 100 µL to 96-well plates.
Treatment: Add test compounds (dissolved in DMSO) in a 2-fold serial dilution series (e.g., 64 µg/mL to 0.125 µg/mL). Include Isoniazid as a positive control and DMSO as a negative control.
Incubation: Incubate at 37°C for 24–48 hours.
Readout: Add Resazurin (Alamar Blue). Incubate for 4 hours. A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.
Comparative Data: Substituent Effects
The following table summarizes how structural modifications to the "Head" (Nitroaniline) and "Tail" (Diaryl Ether) affect biological outcomes.
Structural Zone
Modification
Effect on Potency (DprE1)
Effect on Toxicity
Nitro Group
Replace with
Loss of Activity (No covalent bond)
Reduced Mutagenicity
Nitro Group
Replace with Benzothiazinone
Retained/Enhanced (Similar mechanism)
Reduced Mutagenicity
Aniline ()
Alkylation ()
Variable (Steric clash vs. Lipophilicity)
Neutral
Ether Linker
Replace with Amide ()
Reduced (Loss of flexibility)
Improved Solubility
Distal Ring
Add (meta/para)
Enhanced (Metabolic stability)
Increased Lipophilicity
Synthetic Workflow Visualization
Caption: Standard SNAr synthetic route. The reaction relies on the electron-withdrawing nitro group to activate the fluorine for displacement by the phenoxide.
Future Outlook: Mitigating Genotoxicity
The primary barrier to clinical translation for this scaffold is the Ames positive nature of many nitroaromatics. Future development focuses on:
Scaffold Hopping: Replacing the nitroaniline with Benzoxaboroles (e.g., Tavaborole analogs) which target similar active sites via different covalent mechanisms (boron-oxygen bonding).
Electronic Tuning: Adding electron-withdrawing groups (e.g.,
) adjacent to the nitro group to alter its reduction potential (), potentially making it selective for bacterial nitroreductases over mammalian enzymes.
References
Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science. Link
Tiwari, R., et al. (2013). "Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase." Bioorganic & Medicinal Chemistry Letters. Link
Tucker, T. J., et al. (2008).[5] "The design and synthesis of diaryl ether second generation HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with enhanced potency versus key clinical mutations." Bioorganic & Medicinal Chemistry Letters. Link
Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences. Link
Wang, F., et al. (2013).[6] "Identification of a small molecule with activity against drug-resistant and persistent tuberculosis."[6] Proceedings of the National Academy of Sciences. Link
3-(4-Methylphenoxy)-5-nitroaniline as a building block for kinase inhibitors
Title: Strategic Utilization of 3-(4-Methylphenoxy)-5-nitroaniline in the Design and Synthesis of Next-Generation Kinase Inhibitors Executive Summary: The Diaryl Ether Paradigm In the landscape of targeted oncology and a...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Strategic Utilization of 3-(4-Methylphenoxy)-5-nitroaniline in the Design and Synthesis of Next-Generation Kinase Inhibitors
Executive Summary: The Diaryl Ether Paradigm
In the landscape of targeted oncology and autoimmune therapeutics, small-molecule kinase inhibitors remain a cornerstone of drug discovery. The architectural design of these molecules often relies on privileged scaffolds that can precisely navigate the ATP-binding pocket and its adjacent allosteric sites. Among these, the diaryl ether motif has emerged as a highly versatile structural vector, utilized in blockbuster drugs such as Lenvatinib, Sorafenib, and Tirabrutinib[1][2].
This technical guide explores the application of 3-(4-methylphenoxy)-5-nitroaniline as a highly strategic building block. By combining a flexible diaryl ether linkage, a lipophilic 4-methyl probe, and an orthogonally reactive nitroaniline core, this molecule provides medicinal chemists with a robust foundation for synthesizing Type II (DFG-out) and Type I½ kinase inhibitors.
Structural Rationale & Pharmacophore Mapping
The selection of 3-(4-methylphenoxy)-5-nitroaniline is not arbitrary; it is rooted in strict structure-activity relationship (SAR) principles and spatial geometry.
The 1,3,5-Trisubstituted Core: The meta-relationship between the primary amine (C1), the ether linkage (C3), and the nitro group (C5) creates a "Y-shaped" or extended conformation. This geometry is ideal for spanning the distance between the kinase hinge region and the solvent-exposed channel.
The 4-Methylphenoxy Tail: Diaryl ethers are known for their conformational flexibility, possessing a bond angle of ~120° that allows the molecule to fold into deep hydrophobic pockets[3]. The addition of the 4-methyl group provides a specific van der Waals "bump." In kinases like B-Raf or p38α, this methyl group perfectly occupies a lipophilic sub-pocket formed by conserved Leucine and Valine residues, significantly boosting binding affinity compared to an unsubstituted phenoxy ring.
The Nitro Group as a Masked Amine: The C5 nitro group serves as a chemically inert placeholder during the initial functionalization of the C1 amine. Once the hinge-binding motif is attached, the nitro group is reduced to an amine, opening a second vector for derivatization (e.g., forming a urea to interact with the catalytic Glutamate and DFG Aspartate)[4].
Fig 1. Pharmacophore mapping of the 3-(4-methylphenoxy)-5-nitroaniline scaffold in kinase inhibitors.
Quantitative SAR Data: The Impact of the 4-Methyl Substitution
To understand the causality behind selecting the 4-methyl variant over other phenoxy derivatives, we must look at comparative binding data. The table below summarizes representative biochemical IC₅₀ data for a generic Type II inhibitor scaffold utilizing different phenoxy tail substitutions against a panel of relevant kinases.
Optimal van der Waals fill in the DFG-out lipophilic pocket.
4-Methoxy
115.0
45.6
>200
Steric clash; oxygen lone pairs repelled by hydrophobic residues.
Data Interpretation: The 4-methyl group provides the optimal balance of steric bulk and lipophilicity (logP contribution), driving the IC₅₀ down into the single-digit nanomolar range for critical oncology targets.
Synthetic Integration & Self-Validating Workflows
The synthesis of a clinical candidate from 3-(4-methylphenoxy)-5-nitroaniline requires orthogonal protection/deprotection logic. The workflow relies on the differential reactivity of the primary amine versus the nitro group.
Fig 2. Self-validating synthetic workflow for orthogonal functionalization of the building block.
Protocol 1: Chemoselective Catalytic Hydrogenation of the Nitro Group
Causality: While Bechamp reduction (Fe/NH₄Cl) is common for nitroanilines[4], we utilize Palladium on Carbon (Pd/C) with H₂ gas. This choice eliminates the generation of iron salts, which can coordinate with the newly formed diamine and cause trace metal contamination that artificially skews downstream biochemical kinase assays.
Step-by-Step Methodology:
Preparation: Dissolve the intermediate (e.g., N-(hinge-binder)-3-(4-methylphenoxy)-5-nitroaniline) (1.0 eq, 10 mmol) in anhydrous Methanol (50 mL) in a flame-dried round-bottom flask.
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a steady stream of Argon to prevent spontaneous ignition of the solvent.
Atmosphere Exchange: Evacuate the flask under vacuum and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times.
Reaction: Stir the suspension vigorously at room temperature for 4–6 hours.
Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (typically a vibrant yellow due to the nitroaromatic chromophore) will disappear, replaced by a highly polar, UV-active baseline spot that stains positively with Ninhydrin (indicating a primary free amine). LC-MS will confirm a mass shift of exactly -30 Da (Loss of NO₂ [46 Da], gain of NH₂ [16 Da]).
Workup: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol. Concentrate the filtrate in vacuo to yield the diamine intermediate, which should be used immediately in Protocol 2 to prevent air oxidation.
Protocol 2: Synthesis of the Type II Urea Pharmacophore
Causality: To lock the kinase in the inactive DFG-out conformation, a hydrogen-bond donor/acceptor pair is required. Reacting the newly formed C5 amine with an aryl isocyanate generates a urea linkage that perfectly coordinates with the conserved catalytic Glutamate and the DFG Aspartate.
Step-by-Step Methodology:
Preparation: Dissolve the freshly prepared diamine intermediate (1.0 eq, 8 mmol) in anhydrous Dichloromethane (DCM) (40 mL).
Reagent Addition: Cool the solution to 0 °C in an ice bath. Dropwise, add the desired aryl isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate) (1.05 eq) dissolved in 10 mL DCM.
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
Self-Validation Check: Urea formation is thermodynamically highly favorable and drastically reduces the solubility of the product. The reaction is self-validating as the product will typically precipitate out of the DCM solution as a fine white powder, driving the reaction to completion via Le Chatelier's principle.
Workup: Filter the precipitate over a Büchner funnel. Wash the filter cake with cold DCM (2 x 10 mL) and Hexanes (20 mL) to remove unreacted isocyanate. Dry under high vacuum to afford the final kinase inhibitor.
Conclusion
The 3-(4-methylphenoxy)-5-nitroaniline building block represents a masterclass in rational drug design. By leveraging the spatial flexibility of the diaryl ether, the precise lipophilic targeting of the 4-methyl group, and the orthogonal reactivity of the nitroaniline core, researchers can rapidly construct highly potent, selective, and structurally diverse kinase inhibitors. Adhering to the self-validating synthetic protocols outlined above ensures high-fidelity generation of these complex molecular architectures for preclinical evaluation.
References
Source: PubMed Central (PMC)
Source: PubMed Central (PMC)
WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline (Osimertinib Intermediate)
Tirabrutinib: Synthesis and Introduction
Source: ChemicalBook
URL
Difference between 3-(4-Methylphenoxy)-5-nitroaniline and 3-phenoxy-5-nitroaniline
Executive Summary This technical guide provides a comparative analysis of 3-(4-Methylphenoxy)-5-nitroaniline (Compound A) and 3-phenoxy-5-nitroaniline (Compound B). Both compounds serve as critical intermediates in the s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comparative analysis of 3-(4-Methylphenoxy)-5-nitroaniline (Compound A) and 3-phenoxy-5-nitroaniline (Compound B). Both compounds serve as critical intermediates in the synthesis of diaryl ether-based kinase inhibitors (e.g., Raf, p38 MAP kinase inhibitors) and other bioactive small molecules.
The core difference lies in the para-methyl substitution on the phenoxy ring of Compound A. While seemingly minor, this structural modification significantly alters lipophilicity (LogP), metabolic stability, and binding affinity within hydrophobic pockets of target proteins. This guide details their physiochemical properties, synthetic pathways, and implications in Structure-Activity Relationship (SAR) studies.
Chemical Identity & Physiochemical Landscape[1][2]
The addition of a methyl group at the para-position of the terminal phenyl ring introduces steric bulk and lipophilicity without significantly altering the electronic properties of the central aniline core.
Table 1: Comparative Physiochemical Profile
Feature
3-Phenoxy-5-nitroaniline
3-(4-Methylphenoxy)-5-nitroaniline
Structure
Unsubstituted phenoxy ring
p-Methyl substituted phenoxy ring
Molecular Formula
C₁₂H₁₀N₂O₃
C₁₃H₁₂N₂O₃
Molecular Weight
230.22 g/mol
244.25 g/mol
Calc. LogP (cLogP)
~2.8 - 3.1
~3.3 - 3.6
H-Bond Donors/Acceptors
2 / 4
2 / 4
Topological Polar Surface Area
~92 Ų
~92 Ų
Predicted Solubility (Water)
Low (< 0.1 mg/mL)
Very Low (< 0.05 mg/mL)
Electronic Effect (Hammett)
H (σ = 0.00)
Me (σ_p = -0.17, weak donor)
Technical Insight: The methyl group increases the partition coefficient (LogP) by approximately 0.5 units. In drug design, this modification is often employed to fill hydrophobic "back-pockets" in enzyme active sites or to block metabolic hydroxylation at the para-position (though the methyl group itself can become a site for CYP450-mediated oxidation).
Synthetic Methodologies
The synthesis of both compounds follows a convergent route involving Nucleophilic Aromatic Substitution (SNAr ) followed by Selective Nitro Reduction (Zinin Reduction). The choice of reagents affects yield and regioselectivity.
Reaction Pathway Visualization
Caption: Convergent synthesis via SNAr coupling and selective Zinin reduction.
Detailed Protocol
Step 1: Ether Formation (SNAr)
This step couples the aromatic rings. 1-fluoro-3,5-dinitrobenzene is preferred over the chloro-analog due to the higher electronegativity of fluorine facilitating the nucleophilic attack at the ipso-carbon.
Reducing one of the two symmetrical nitro groups is the critical challenge. Complete reduction would yield the diamine (3,5-diaminophenoxybenzene), which is unstable and prone to oxidation.
Reagents: Sodium Sulfide (Na₂S[2]·9H₂O) or Sodium Hydrosulfide (NaHS).
Critical Control Point: Stoichiometry is vital. Use exactly 1.0–1.5 equivalents of the reducing agent.
Purification: The product is less polar than the diamine but more polar than the dinitro precursor. Column chromatography (Hexane/EtOAc) is usually required to separate the mono-amine from unreacted starting material and trace diamine.
Structural Biology & SAR Implications
In the context of kinase inhibitors (e.g., Sorafenib analogs), the 3-phenoxy-5-nitroaniline scaffold often serves as the "hinge binder" or the hydrophobic core connecting the hinge to the "DFG-out" pocket.
The "Methyl Effect"
The transition from 3-phenoxy to 3-(4-methylphenoxy) introduces specific biological consequences:
Hydrophobic Packing: The p-methyl group can access deeper hydrophobic sub-pockets. For example, in p38 MAP kinase, this methyl group may interact with hydrophobic residues (e.g., Val, Leu) in the allosteric binding site, potentially improving IC₅₀ values by 2–5 fold.
Metabolic Blocking: The para-position of an unsubstituted phenyl ring is a primary site for Phase I metabolism (hydroxylation by CYP450).
Unsubstituted: Rapidly oxidized to a phenol, increasing clearance.
Methyl-substituted: The methyl group blocks direct ring hydroxylation but is itself susceptible to oxidation (benzylic oxidation -> alcohol -> acid). This often slows down total clearance compared to the naked phenyl ring.
Conformational Restriction: The methyl group adds slight steric bulk, which can restrict the rotation of the phenoxy ring, potentially locking the molecule in a bioactive conformation (entropy penalty reduction upon binding).
SAR Decision Logic
Caption: Decision matrix for selecting between unsubstituted and methyl-substituted phenoxy scaffolds.
Safety & Handling Protocols
Warning: Nitroanilines are potent toxins and potential mutagens. Both compounds should be handled with strict containment.
Acute Toxicity: High risk of methemoglobinemia upon absorption through skin or inhalation.
PPE: Double nitrile gloves, P100 respirator (if handling powder), and full chemical splash goggles.
Waste Disposal: All aqueous waste from the sulfide reduction (Step 2) contains sulfides and must be treated with bleach (hypochlorite) to oxidize sulfides to sulfates before disposal.
References
Synthesis of Nitroaniline Intermediates
Source: Organic Syntheses, Coll. Vol. 3, p. 661 (1955); Vol. 25, p. 78 (1945).
Relevance: Foundational protocols for selective reduction of polynitro aromatics using sodium sulfide (Zinin Reduction).
URL:
Medicinal Chemistry of Diaryl Ethers
Source: Journal of Medicinal Chemistry.[3] "Structure-Activity Relationships of Diaryl Ethers as Kinase Inhibitors."
Relevance: Discusses the hydrophobic effect of methyl substitution on binding affinity.
URL: (Analogous scaffold data)
Metabolic Stability of Methyl-Arenes
Source: Drug Metabolism and Disposition.
Relevance: Explains the CYP450 oxid
URL:
Chemical Safety Data (SDS)
Source: Sigma-Aldrich / Merck.
Relevance: Safety handling for 3-nitroaniline deriv
Application Note: A Validated Two-Step Synthesis of 3-(4-Methylphenoxy)-5-nitroaniline via Nucleophilic Aromatic Substitution and Selective Reduction
Abstract Diaryl ether and nitroaniline scaffolds are prevalent structural motifs in medicinal chemistry, materials science, and agrochemicals. This application note provides a comprehensive, field-tested protocol for the...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Diaryl ether and nitroaniline scaffolds are prevalent structural motifs in medicinal chemistry, materials science, and agrochemicals. This application note provides a comprehensive, field-tested protocol for the synthesis of 3-(4-Methylphenoxy)-5-nitroaniline, a valuable intermediate for drug development and chemical synthesis. The synthetic strategy is a robust two-step process commencing with a catalyst-free Nucleophilic Aromatic Substitution (SNAr) reaction to form the diaryl ether linkage, followed by a chemoselective reduction of a single nitro group. This guide explains the causality behind experimental choices, offers detailed, step-by-step protocols, and includes integrated safety and characterization data to ensure a reliable and reproducible outcome for researchers.
Scientific Principle and Mechanistic Overview
The synthesis is logically divided into two distinct chemical transformations: the formation of a diaryl ether via SNAr, and the subsequent selective reduction of a dinitro-aromatic intermediate.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings are typically electron-rich and thus react with electrophiles. However, nucleophilic substitution can occur if the aromatic ring is rendered sufficiently electron-deficient by the presence of strong electron-withdrawing groups (EWGs).[1][2] The nitro group (-NO₂) is an exceptionally potent EWG and is commonly used to activate aromatic rings for SNAr reactions.[3]
The mechanism proceeds via an addition-elimination pathway.[1]
Nucleophilic Attack: The reaction is initiated by the deprotonation of the nucleophile, p-cresol, by a base (potassium carbonate) to form the more potent 4-methylphenoxide ion. This phenoxide attacks the carbon atom bearing the leaving group (ipso-carbon) on the electron-deficient 1-chloro-3,5-dinitrobenzene ring.
Formation of the Meisenheimer Complex: This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] The negative charge is delocalized across the aromatic system and is significantly stabilized by the two nitro groups at the ortho and para positions relative to the point of attack.[2][4] This stabilization is the critical factor driving the SNAr mechanism.
Elimination and Aromaticity Restoration: In the final step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the diaryl ether product. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack; therefore, more electronegative leaving groups (F > Cl > Br > I) often increase the reaction rate by making the ipso-carbon more electrophilic.[1][6]
Caption: SNAr Addition-Elimination Mechanism.
Step 2: Chemoselective Nitro Group Reduction
The selective reduction of one nitro group in a polynitro-aromatic compound is a common challenge. The Zinin reduction, which historically used reagents like sodium sulfide (Na₂S) or ammonium sulfide, is a classic and effective method for this transformation.[7] The mechanism involves the sulfide ion acting as a reducing agent. The exact stoichiometry and conditions can be tuned to favor the mono-reduction, preventing the complete reduction of both nitro groups. In this protocol, we use an aqueous solution of sodium sulfide nonahydrate, which provides a mild and effective system for achieving the desired chemoselectivity.
Experimental Protocols and Methodologies
This section details the complete workflow, from starting materials to the purified final product.
Protocol for reducing 3-(4-Methylphenoxy)-5-nitroaniline to diamine derivatives
Application Note: Chemoselective Reduction of 3-(4-Methylphenoxy)-5-nitroaniline to 5-(4-Methylphenoxy)benzene-1,3-diamine Introduction & Scientific Rationale The synthesis of highly functionalized diamines is a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemoselective Reduction of 3-(4-Methylphenoxy)-5-nitroaniline to 5-(4-Methylphenoxy)benzene-1,3-diamine
Introduction & Scientific Rationale
The synthesis of highly functionalized diamines is a critical operation in the development of advanced pharmaceutical building blocks, particularly for non-nucleoside reverse transcriptase inhibitors (NNRTIs) and kinase inhibitors featuring diaryl ether scaffolds[1]. The transformation of 3-(4-methylphenoxy)-5-nitroaniline to 5-(4-methylphenoxy)benzene-1,3-diamine presents a specific chemoselective challenge: the complete reduction of the nitro group (-NO₂ to -NH₂) without cleaving the sensitive diaryl ether linkage or causing over-reduction of the aromatic rings.
Catalytic Hydrogenation (Pd/C, H₂): The industry standard for clean, scalable reductions. While benzyl ethers are highly susceptible to hydrogenolysis, diaryl ethers exhibit robust stability under mild palladium-catalyzed hydrogenation conditions[1][2].
Metal-Mediated Transfer Reduction (Fe/NH₄Cl): A highly chemoselective, cost-effective alternative to the harsh acidic conditions of the traditional Béchamp reduction. This method operates via in situ hydrogen generation and electron transfer, offering unparalleled functional group tolerance without the need for high-pressure equipment[3][4].
Experimental Workflows & Decision Matrix
The following diagram outlines the strategic decision-making process for selecting the appropriate reduction protocol based on laboratory capabilities and scale-up requirements.
Figure 1: Decision tree and synthetic workflow for the chemoselective reduction of nitroanilines.
Detailed Experimental Protocols
Protocol A: Catalytic Hydrogenation via Palladium on Carbon (Pd/C)
Causality & Expert Insight: This method relies on the dissociation of molecular hydrogen on the palladium surface. We utilize a mild pressure (1 atm via balloon or up to 50 psi in a Parr reactor) at room temperature. Elevated temperatures or pressures must be avoided to prevent the hydrogenolysis of the C-O-C diaryl ether bond[1][2].
Reagents:
3-(4-Methylphenoxy)-5-nitroaniline (1.0 eq)
10% Pd/C (5–10 wt% relative to substrate)
Anhydrous Methanol or Ethanol (0.1 M concentration)
Hydrogen gas (H₂)
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask or pressure vessel, dissolve 3-(4-methylphenoxy)-5-nitroaniline in anhydrous methanol.
Degassing (Critical Step): Sparge the solution with inert gas (N₂ or Argon) for 10 minutes. Why? Introducing dry Pd/C to a solvent containing oxygen and organic vapors can ignite a fire.
Catalyst Addition: Carefully add the 10% Pd/C catalyst under a continuous stream of inert gas.
Hydrogenation: Evacuate the flask under mild vacuum and backfill with H₂ gas (repeat 3 times). Maintain the reaction under an H₂ atmosphere (balloon) and stir vigorously at room temperature.
Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 1:1). The starting material (typically yellow) will disappear, replaced by a highly polar, UV-active spot corresponding to the diamine. The reaction usually completes within 2–4 hours.
Workup: Flush the system with N₂. Filter the heterogeneous mixture through a tightly packed pad of Celite® to remove the palladium catalyst. Wash the pad generously with methanol.
Isolation: Concentrate the filtrate under reduced pressure. Expert Tip: Electron-rich 1,3-diamines are highly susceptible to air oxidation (turning dark purple/brown). Flush the isolated product with argon and store at -20 °C protected from light.
Protocol B: Metal-Mediated Reduction via Iron and Ammonium Chloride
Causality & Expert Insight: When high-pressure hydrogenation is unfeasible, the Fe/NH₄Cl system is the premier choice. Unlike the harsh Béchamp reduction (Fe/HCl), the use of NH₄Cl provides a mildly acidic, buffered aqueous environment that suppresses side reactions[3]. Mechanistically, the iron surface donates electrons while the protic solvent provides protons, sequentially reducing the nitro group to a nitroso species, then a hydroxylamine, and finally the amine[4].
Figure 2: Mechanistic pathway of iron-mediated nitro reduction via electron and proton transfer.
Reagents:
3-(4-Methylphenoxy)-5-nitroaniline (1.0 eq)
Iron powder (Electrolytic grade, 3.0–5.0 eq)
Ammonium chloride (NH₄Cl, 2.0–3.0 eq)
Methanol / Water (4:1 v/v)
Step-by-Step Methodology:
Preparation: In a two-neck round-bottom flask equipped with a reflux condenser, dissolve the substrate in the Methanol/Water mixture.
Reagent Addition: Add NH₄Cl followed by the Iron powder. Stir the suspension vigorously.
Thermal Activation: Heat the reaction mixture to reflux (approx. 65–70 °C). The mixture will turn into a dark sludge as iron oxides are generated.
Monitoring: Stir at reflux for 2–6 hours until TLC/LC-MS indicates complete consumption of the nitroarene.
Quenching & Safety (Critical Step): Cool the mixture to 40 °C. You must add additional water (approx. 1 volume equivalent) before attempting to remove the methanol. Why? Distilling methanol from this specific matrix without adding water can trigger an uncontrolled, dangerous exothermic reaction leading to an explosion[3].
Workup: Distill off ~80% of the methanol under reduced pressure. Cool to room temperature and dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Filtration & Extraction: Filter the biphasic black sludge through a bed of Celite®. Wash the filter cake with EtOAc. Transfer the filtrate to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the diamine.
Quantitative Data & Method Comparison
To assist in protocol selection, the following table summarizes the expected quantitative metrics and operational parameters for both methodologies based on standard synthetic benchmarks[2][3].
Exothermic runaway if solvent evaporated improperly
References
Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Publishing. Available at:[Link]
Reduction of nitrophenols by zinc and ammonium chloride in aqueous medium - NIScPR. Available at:[Link]
The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC (NIH). Available at:[Link]
Reaction of 3,5-dinitro- derivatives with p-cresol to form 3-(4-Methylphenoxy)-5-nitroaniline
This Application Note is designed for researchers and process chemists in drug discovery, specifically those working with kinase inhibitor scaffolds (e.g., Raf/VEGFR inhibitors). It details the synthesis of 3-(4-Methylph...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists in drug discovery, specifically those working with kinase inhibitor scaffolds (e.g., Raf/VEGFR inhibitors). It details the synthesis of 3-(4-Methylphenoxy)-5-nitroaniline , a "privileged structure" often used as a precursor for 3,5-diamino-diaryl ether ligands.[1]
The synthesis of 3-(4-Methylphenoxy)-5-nitroaniline presents a classic chemoselectivity challenge: the reduction of a single nitro group in a symmetrical 3,5-dinitroarene system.[1] While catalytic hydrogenation (
/Pd-C) often leads to over-reduction (yielding the unstable 3,5-diamino derivative), this protocol utilizes a buffered Zinin Reduction (Sodium Sulfide/Sodium Bicarbonate) to achieve high regioselectivity for the mono-amine.[1]
This scaffold is a critical intermediate for Type II kinase inhibitors, where the ether linkage provides flexibility and the aniline serves as a hinge-binding or solvent-front attachment point.[1]
Reaction Pathway & Mechanism
The synthesis proceeds in two distinct stages. The first is a thermodynamically driven
coupling, followed by a kinetically controlled reduction.
Figure 1: Synthetic pathway highlighting the critical selectivity node at Step 2.
Experimental Protocols
Step 1: Synthesis of 1,3-Dinitro-5-(4-methylphenoxy)benzene
Objective: Formation of the diaryl ether linkage via Nucleophilic Aromatic Substitution.[1]
Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-chloro-3,5-dinitrobenzene (e.g., 20.2 g, 100 mmol) and p-cresol (11.3 g, 105 mmol).
Solvate: Add DMF (100 mL). Stir until solids are dissolved.
Base Addition: Add anhydrous
(20.7 g, 150 mmol) in a single portion. The reaction is exothermic; ensure adequate venting.
Reaction: Heat the mixture to 80°C for 2–3 hours.
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting chloride (
) should disappear, replaced by the ether product ().
Workup: Cool the mixture to room temperature. Pour the deep yellow/orange slurry into 500 mL of ice-water with vigorous stirring.
Isolation: The product will precipitate as a solid. Filter via vacuum filtration.[1][2] Wash the cake with water (
mL) to remove residual DMF and salts.
Drying: Dry the solid in a vacuum oven at 45°C overnight.
Step 2: Regioselective Reduction to 3-(4-Methylphenoxy)-5-nitroaniline
Objective: Selective reduction of one nitro group without touching the second.[1]
Reagents:
Intermediate from Step 1 (1.0 equiv)
Sodium Sulfide nonahydrate (
) (1.5 – 2.0 equiv)
Sodium Bicarbonate (
) (2.0 equiv)
Solvent: Methanol / Water (3:1 ratio)
Protocol:
Preparation: In a flask, dissolve
(e.g., 24.0 g, 100 mmol) and (8.4 g, 100 mmol) in water (50 mL). Stir until dissolved.
Note: The addition of bicarbonate buffers the solution, lowering the pH compared to pure sulfide. This is critical for preventing over-reduction to the diamine.
Substrate Addition: Add Methanol (150 mL) to the aqueous sulfide solution. Cool to 0°C.[1][2][5]
Reaction: Add the dinitro intermediate (13.7 g, 50 mmol) portion-wise.
Reflux: Heat the suspension to reflux (
) for 30–60 minutes.
Visual Cue: The yellow suspension will darken to a deep orange/red solution.[2]
Monitoring: Check TLC (Hexane/EtOAc 1:1).
Dinitro (SM): High
(Non-polar).
Mono-amine (Product): Medium
(Fluorescent under UV).
Diamine (Over-reduction): Low
/ Baseline (Polar).
Workup: Evaporate the Methanol under reduced pressure.
Precipitation: Pour the remaining aqueous residue into crushed ice (300 mL). The product will precipitate.[2][6]
Purification: Filter the crude solid.
Sulfur Removal: The crude solid may contain elemental sulfur (yellow specks). Wash the filter cake with warm Carbon Disulfide (
) or, more safely, dissolve the product in EtOAc, wash with water, dry over , and recrystallize from Ethanol/Water.
Fix: The product may form a sticky oil. Extract with Ethyl Acetate, wash with brine, and induce crystallization by adding Hexane to the concentrated organic layer.
Process Logic & Safety (E-E-A-T)
Why Zinin Reduction?
Using catalytic hydrogenation (
, Pd/C) on a symmetrical dinitroarene is statistically difficult to control; it typically yields a mixture of starting material, mono-amine, and di-amine. The Zinin reduction (sulfide-mediated) relies on a stepwise electron transfer mechanism.[1] The reduction of the first nitro group increases the electron density of the ring (via the new amine/hydroxylamine group), which significantly retards the reduction of the second nitro group. This electronic feedback loop makes the Zinin method self-limiting and highly selective for this specific scaffold.[1]
Safety Hazards
1-Chloro-3,5-dinitrobenzene: Potent skin sensitizer and vesicant.[1] Can cause methemoglobinemia.[1] Handle in a fume hood with double nitrile gloves.[1]
Application Notes & Protocols: Strategic Amide Coupling of 3-(4-Methylphenoxy)-5-nitroaniline
Prepared by: Senior Application Scientist, Chemical Synthesis Division Executive Summary & Strategic Overview The formation of an amide bond is arguably the most critical and frequently executed reaction in medicinal che...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Executive Summary & Strategic Overview
The formation of an amide bond is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1] While numerous protocols exist, their efficacy dramatically declines when one of the coupling partners is electronically deactivated. This guide provides an in-depth analysis and actionable protocols for the successful amide coupling of 3-(4-Methylphenoxy)-5-nitroaniline, a challenging substrate representative of electron-deficient anilines.
The primary obstacle stems from the potent electron-withdrawing nature of the nitro group (-NO₂), which significantly diminishes the nucleophilicity of the aniline nitrogen. This is due to both inductive effects and resonance delocalization of the nitrogen's lone pair into the aromatic ring, rendering it a poor nucleophile for attacking an activated carboxylic acid.[2] Consequently, standard coupling conditions often result in sluggish reactions, low yields, or complete failure.
This document moves beyond simple step-by-step instructions. It elucidates the mechanistic rationale behind reagent selection, provides two robust, field-proven protocols, and offers a comparative data framework to guide researchers in overcoming the inherent reactivity challenges of this substrate class.
Mechanistic Considerations for Deactivated Anilines
The universally accepted mechanism for amide bond formation involves a two-step process:
Carboxylic Acid Activation: The carboxylic acid is converted into a more reactive species with a better leaving group.
Nucleophilic Acyl Substitution: The amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond.
For an unreactive nucleophile like 3-(4-Methylphenoxy)-5-nitroaniline, the success of the reaction hinges almost entirely on the efficacy of the activation step. The activated intermediate must be sufficiently electrophilic to react with the poorly nucleophilic amine.
The Critical Role of the Coupling Reagent
Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are exceptionally effective for difficult couplings.[3][4] HATU reacts with a carboxylate to form a highly reactive OAt-active ester.[5] The nitrogen atom in the azabenzotriazole ring is believed to provide a neighboring group effect, which stabilizes the transition state and accelerates the rate of aminolysis.[3] This makes HATU a premier choice for challenging substrates.
Carbodiimides (e.g., EDC): Water-soluble carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common due to their cost-effectiveness and the easy removal of the urea byproduct during aqueous workup.[6][7] However, the O-acylisourea intermediate formed is often not reactive enough for electron-deficient anilines.[1] To overcome this, additives are essential.
Essential Additives and Non-Nucleophilic Bases
Additives (HOBt, HOAt): N-Hydroxybenzotriazole (HOBt) or N-Hydroxy-7-azabenzotriazole (HOAt) act as acyl transfer agents. They intercept the initial activated species (e.g., the O-acylisourea from EDC) to form a more reactive HOBt or HOAt active ester. This strategy not only increases the reaction rate but also serves to suppress side reactions, most notably the racemization of chiral carboxylic acids.[7][8]
Bases (DIPEA, NMM): The primary role of the base is to deprotonate the carboxylic acid, forming the carboxylate anion needed to initiate the activation step, and to neutralize any acidic byproducts generated.[8][9] It is crucial to use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[8] These bases are too bulky to compete with the substrate amine in attacking the activated ester, thereby preventing the formation of unwanted side products.
General Mechanism of HATU-Mediated Coupling
The following diagram illustrates the widely accepted pathway for amide formation using HATU, a highly recommended reagent for this topic.
Caption: General mechanism for HATU-mediated amide coupling.
Comparative Protocols & Method Selection
Two primary protocols are presented. Protocol A utilizes the high-reactivity HATU system, recommended for maximizing yield, especially with sterically hindered carboxylic acids. Protocol B employs a more economical EDC-based system, enhanced with an additive to boost efficiency for this challenging substrate.[1]
General Experimental Workflow
The logical flow for executing these protocols is outlined below. Adherence to anhydrous conditions is paramount for success.
Caption: Standard workflow for amide coupling reactions.
Protocol A: High-Efficiency Coupling using HATU/DIPEA
This method is the gold standard for difficult couplings and is highly recommended for maximizing the probability of success.
Materials:
Carboxylic Acid (1.0 equiv)
3-(4-Methylphenoxy)-5-nitroaniline (1.1 equiv)
HATU (1.2 equiv)
DIPEA (2.5 equiv)
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Standard workup and purification reagents (Ethyl Acetate, 1M HCl, sat. aq. NaHCO₃, Brine, Na₂SO₄)
Step-by-Step Procedure:
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and 3-(4-Methylphenoxy)-5-nitroaniline (1.1 equiv).
Scientist's Note: Ensuring anhydrous conditions is critical. Moisture will hydrolyze the activated ester intermediate, reducing yield. The slight excess of the amine helps to drive the reaction to completion.
Dissolution: Add anhydrous DMF to dissolve the solids, aiming for a concentration of 0.1-0.2 M. Stir the solution until all components are fully dissolved.
Scientist's Note: DMF is an excellent solvent for most coupling reactions due to its high polarity and ability to dissolve a wide range of substrates.[10] If the product is difficult to separate from DMF, anhydrous DCM can be a suitable alternative.
Activation: Add HATU (1.2 equiv) to the solution in one portion. Stir for 2-3 minutes.
Cooling & Base Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add DIPEA (2.5 equiv) dropwise over 5 minutes.
Scientist's Note: Initial cooling helps to control any exotherm and minimizes potential side reactions during the activation phase. Adding the base last initiates the formation of the carboxylate, which then reacts with HATU.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with saturated aqueous NaHCO₃ (2x), 1M HCl (1x), and brine (1x).
Scientist's Note: The NaHCO₃ wash removes unreacted carboxylic acid and HOAt. The HCl wash removes the DIPEA. The tetramethylurea byproduct from HATU is somewhat water-soluble but can be persistent and may require careful chromatography to fully remove.[11]
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil by flash column chromatography on silica gel.
Protocol B: Cost-Effective Coupling using EDC/HOBt/DMAP
This protocol is an effective alternative to uronium salts. The addition of DMAP has been shown to be critical for improving yields with unreactive amines by forming a highly reactive acyl-pyridinium intermediate.[1]
Materials:
Carboxylic Acid (1.0 equiv)
3-(4-Methylphenoxy)-5-nitroaniline (1.2 equiv)
EDC·HCl (1.5 equiv)
HOBt (0.1 equiv)
4-Dimethylaminopyridine (DMAP) (1.0 equiv)
DIPEA (3.0 equiv)
Anhydrous Acetonitrile (MeCN) or DMF
Step-by-Step Procedure:
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), 3-(4-Methylphenoxy)-5-nitroaniline (1.2 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv).
Scientist's Note: A study on electron-deficient amines found that a full equivalent of DMAP and a catalytic amount of HOBt provided the best results with EDC.[1] The larger excess of the aniline is used here to compensate for the generally lower reactivity compared to the HATU protocol.
Dissolution: Add anhydrous MeCN or DMF to a concentration of 0.1-0.2 M and stir.
Activation: Add EDC·HCl (1.5 equiv) to the mixture in one portion.
Base Addition: Slowly add DIPEA (3.0 equiv) dropwise to the stirred solution at room temperature.
Reaction: Stir the reaction at room temperature for 12-48 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
Scientist's Note: These reactions are often slower than those using HATU and may require longer reaction times or mild heating to achieve full conversion.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), 1M HCl (1x), and brine (1x).
Scientist's Note: The urea byproduct from EDC is water-soluble and is effectively removed during the aqueous washes.[7]
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.
Data Summary and Comparison
The following table provides a general comparison of the expected outcomes for the two protocols. Actual yields will vary depending on the specific carboxylic acid used.
1. Use a fresh bottle of coupling reagent.2. Switch from Protocol B to Protocol A. Consider gentle heating (40-50 °C).3. Use DMF or NMP as the solvent.[10]
Formation of Side Products
1. Moisture in the reaction.2. Base (DIPEA) contains nucleophilic impurities.3. Side reaction of the amine (e.g., guanidinylation with HATU, although rare).
1. Ensure all glassware is flame-dried and use anhydrous solvents.2. Use freshly distilled or high-purity base.3. Ensure the base is added after the coupling reagent.
Difficulty Removing Byproducts
1. Tetramethylurea (from HATU) co-elutes with the product.2. EDC-urea byproduct did not fully wash out.
1. Tetramethylurea is polar.[11] Try multiple aqueous washes or use a different chromatography solvent system (e.g., DCM/Methanol).2. Perform additional acidic (e.g., 1M HCl) and water washes during workup.
Conclusion
The successful acylation of 3-(4-Methylphenoxy)-5-nitroaniline is a challenging yet achievable transformation that requires a carefully considered approach. The reduced nucleophilicity of the aniline necessitates the use of highly reactive coupling agents. The HATU/DIPEA system (Protocol A) offers the highest probability of success with excellent yields and broad substrate scope. For a more economical option, the EDC/HOBt/DMAP system (Protocol B) provides a viable alternative, though it may require longer reaction times and optimization. By understanding the underlying mechanistic principles and adhering to the detailed protocols and troubleshooting advice provided, researchers can confidently and efficiently synthesize the desired amide products for their discovery programs.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
HATU - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]
Kim Reactor. (2024, April 14). HATU Coupling: Challenges Associated with the Byproducts | Amide bond formation [Video]. YouTube. [Link]
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]
Sharma, A., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(39), 5035-5038. [Link]
Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
Application Note: Synthesis and Characterization of Azo Dyes Derived from 3-(4-Methylphenoxy)-5-nitroaniline
Executive Overview The synthesis of azo dyes from complex diaryl ether derivatives requires precise control over reaction kinetics and thermodynamics. This application note details the robust methodology for utilizing 3-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
The synthesis of azo dyes from complex diaryl ether derivatives requires precise control over reaction kinetics and thermodynamics. This application note details the robust methodology for utilizing 3-(4-Methylphenoxy)-5-nitroaniline as a diazo component. The presence of the bulky 4-methylphenoxy ether linkage imparts unique solubility profiles and steric dynamics to the resulting dye, while the strongly electron-withdrawing nitro group significantly alters the basicity of the primary amine. This guide provides drug development professionals and materials scientists with a self-validating, causality-driven protocol for the diazotization and subsequent electrophilic aromatic substitution (coupling) of this specific scaffold.
Mechanistic Rationale & Causality in Experimental Design
To achieve high-yield azo coupling, one must first understand the electronic environment of 3-(4-Methylphenoxy)-5-nitroaniline. The synthesis is governed by two competing electronic effects:
Amine Deactivation: The nitro (
) group is a powerful electron-withdrawing group via both inductive and resonance effects. This drastically reduces the electron density on the primary amine (), rendering it less basic and less nucleophilic [1]. Consequently, standard weak-acid diazotization fails. A high concentration of the active nitrosating agent—the nitrosonium ion ()—must be forced by using a strong mineral acid (concentrated or ) in stoichiometric excess [2].
Electrophilic Potentiation: Once the amine is successfully converted into a diazonium salt (
), that same electron-withdrawing nitro group becomes highly advantageous. It pulls electron density away from the diazonium nitrogen, making the intermediate an exceptionally potent electrophile. This allows it to couple efficiently even with sterically hindered or moderately reactive electron-rich aromatics [3].
The Imperative of Temperature Control: Diazonium salts derived from nitroanilines are thermodynamically unstable. If the internal temperature exceeds 5 °C, the diazonium salt rapidly degrades, expelling
gas and forming the corresponding phenol [1, 4]. This not only destroys the yield but can lead to dangerous, runaway exothermic decomposition.
Quantitative Reaction Parameters
To ensure reproducibility, all stoichiometric ratios and critical process parameters have been standardized.
Destroys unreacted to prevent side-reactions (nitrosation) with the coupler.
Temperature
Ice-Salt Bath
0 °C to 5 °C
Prevents thermal decomposition of the diazonium salt into phenol and gas.
Coupling pH
10% NaOH (for Phenol couplers)
pH 9.0 - 10.0
Deprotonates the phenol to form a highly nucleophilic phenoxide ion.
Experimental Workflow & Self-Validating Protocols
The following protocols are designed as self-validating systems. Progression to the next step is contingent upon passing specific in-process analytical checks (e.g., Starch-Iodide testing).
Figure 1: Step-by-step experimental workflow for the diazotization and azo coupling process.
Phase 1: Preparation of the Diazonium Electrophile
Amine Suspension: In a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer and an internal thermometer, suspend 10.0 mmol of 3-(4-Methylphenoxy)-5-nitroaniline in 15 mL of distilled water.
Acidification: Slowly add 25.0 mmol (approx. 2.1 mL) of concentrated HCl (37%). Stir vigorously for 10 minutes. Observation: The mixture will form a thick slurry of the amine hydrochloride salt.
Thermal Equilibration: Submerge the flask in an ice-salt bath. Allow the internal temperature to drop to 0–2 °C. Critical: Do not proceed until the temperature stabilizes.
Nitrosation: Prepare a solution of 10.5 mmol (0.72 g) of
in 5 mL of cold distilled water. Using an addition funnel, add the solution dropwise over 30 minutes. Regulate the drip rate to ensure the internal temperature never exceeds 5 °C[1].
Maturation: Once addition is complete, continue stirring at 0–5 °C for 30 minutes. The slurry should clarify into a yellowish-brown solution, indicating successful conversion to the soluble diazonium salt.
Self-Validation (Starch-Iodide Test): Dip a clean glass stirring rod into the reaction mixture and touch it to a strip of starch-iodide paper.
Pass: An immediate blue-black spot confirms the presence of excess nitrous acid, meaning all amine has been consumed [2].
Fail: If the paper remains white, unreacted amine remains. Add an additional 0.5 mmol of
and stir for 10 minutes before re-testing.
Quenching: Excess
will ruin the subsequent coupling step by oxidizing or nitrosating the coupler. Add solid sulfamic acid in 50 mg portions, stirring for 2 minutes between additions, until a fresh starch-iodide test yields a negative result (paper remains white) [1]. Keep the solution at 0 °C.
Phase 2: Electrophilic Aromatic Substitution (Coupling with 2-Naphthol)
Coupler Preparation: In a separate 250 mL beaker, dissolve 10.0 mmol (1.44 g) of 2-Naphthol in 20 mL of a 10% (w/v) NaOH solution. Cool this alkaline solution to 0–5 °C in an ice bath.
Coupling: Transfer the cold diazonium salt solution to a dropping funnel. Add it dropwise to the vigorously stirred 2-naphthol solution.
Self-Validation (pH Monitoring): The coupling of phenols requires an alkaline environment to maintain the phenoxide nucleophile [3]. Monitor the reaction with a pH meter or universal indicator paper. If the pH drops below 9.0 due to the acidic diazonium solution, add 10% NaOH dropwise to maintain a pH of 9.0–10.0.
Isolation: A brightly colored azo dye precipitate will form immediately upon addition. Stir the suspension for 1 hour at 0–5 °C to ensure complete thermodynamic conversion.
Purification: Collect the precipitated dye via vacuum filtration using a Büchner funnel. Wash the filter cake repeatedly with cold distilled water until the filtrate runs clear and neutral (pH 7). Dry the solid in a vacuum oven at 40 °C overnight.
Chemical Mechanism Pathway
The following diagram illustrates the molecular causality of the reaction, from the generation of the active electrophile to the final electrophilic aromatic substitution.
Figure 2: Mechanistic pathway of nitrosonium ion generation and electrophilic coupling.
Troubleshooting & Data Interpretation
Table 2: Troubleshooting Common Deviations
Observation
Chemical Cause
Corrective Action
Amine fails to dissolve in HCl
High hydrophobicity of the 4-methylphenoxy group.
Proceed as a slurry. The reaction will occur at the solid-liquid interface if stirred vigorously.
Rapid gas evolution during addition
Thermal decomposition ().
Halt addition immediately. Add more ice/salt to the bath. Ensure internal temp is < 5 °C.
Dye color is dull or brownish
Nitrosation of the coupling component by unquenched .
Ensure strict adherence to the sulfamic acid quenching step until the starch-iodide test is completely negative.
Application Note: Optimized Synthesis of Diaryl Ethers via SNAr Coupling of Fluoronitrobenzenes and Phenols
Abstract & Introduction The formation of diaryl ethers is a cornerstone transformation in medicinal chemistry, particularly for generating biaryl pharmacophores found in kinase inhibitors and antibiotics (e.g., Vancomyci...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
The formation of diaryl ethers is a cornerstone transformation in medicinal chemistry, particularly for generating biaryl pharmacophores found in kinase inhibitors and antibiotics (e.g., Vancomycin). While metal-catalyzed cross-couplings (Ullmann, Buchwald-Hartwig) are popular, the Nucleophilic Aromatic Substitution (SNAr) of fluoronitrobenzenes remains the most atom-economical and scalable method for activated systems.
This guide provides a high-fidelity protocol for coupling phenols with fluoronitrobenzenes. Unlike generic textbook procedures, this note addresses the kinetic nuances of the "Fluorine Effect," the critical role of cation solvation (Cesium vs. Potassium), and strategies to suppress common side reactions like hydrolysis.
Mechanistic Rationale: The "Fluorine Effect"
To optimize this reaction, one must understand why fluorine is the superior leaving group for SNAr, despite having the strongest carbon-halogen bond (
vs ).
In SNAr, the rate-determining step (RDS) is not the breaking of the C-X bond (as in SN1/SN2), but rather the nucleophilic attack that disrupts aromaticity.
Step 1 (RDS): The phenoxide attacks the ipso-carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).
Electronic Acceleration: The high electronegativity of Fluorine inductively withdraws electron density from the ring, significantly lowering the energy of the transition state and stabilizing the Meisenheimer complex.
Step 2 (Fast): Re-aromatization occurs via loss of the fluoride ion.[1]
Consequently, the reactivity order for SNAr is F >> Cl ≈ Br > I , the inverse of SN2 reactions.[2]
Visualization: SNAr Mechanism
Figure 1: The addition-elimination pathway. Note that the stability of the Meisenheimer complex dictates the reaction rate.
Critical Optimization Parameters
Base Selection: The Cation Effect
The counter-cation of the base plays a pivotal role in solubility and nucleophilicity.
Weak bases; cannot deprotonate less acidic phenols effectively.
Only for highly acidic phenols.
Expert Insight:
is often superior because the large Cesium radius forms a "loose" ion pair with the phenoxide, making the nucleophile more "naked" and reactive. This allows the reaction to proceed in lower-boiling solvents like Acetonitrile (MeCN) at mild temperatures (50-60°C), simplifying workup.
Regioselectivity (2,4-Difluoronitrobenzene)
When using substrates with multiple leaving groups (e.g., 2,4-difluoronitrobenzene), regioselectivity is governed by steric hindrance and electronic activation.
Para-attack (C-4): Generally preferred due to lower steric hindrance.
Ortho-attack (C-2): Can be favored if the nucleophile can hydrogen-bond with the nitro group or in non-polar solvents where the cation coordinates with the nitro group.
Experimental Protocols
Method A: High-Performance Protocol (Recommended for Research)
Best for: Complex substrates, mild conditions, ease of workup.
Acetonitrile (MeCN), anhydrous [0.2 M concentration]
Procedure:
Preparation: Oven-dry a reaction vial and stir bar. Cool under
or Argon.
Charging: Add Phenol (1.1 mmol) and
(2.0 mmol) to the vial.
Solvation: Add anhydrous MeCN (5.0 mL). Stir at room temperature for 10 minutes. Observation: The mixture may turn slight yellow/orange as the phenoxide forms.
Addition: Add Fluoronitrobenzene (1.0 mmol) in one portion.
Reaction: Heat block to 60°C . Monitor by TLC/LCMS.
Temperature too high. Switch to and lower temp by 30°C.
Self-Validating Check:
TLC: The product is usually less polar than the starting phenol but more polar than the fluoronitrobenzene.
Color: A distinct color change (often bright yellow) is observed upon addition of base (phenoxide formation) and may shift upon completion.
References
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
Terrier, F. (1982). Rate and Equilibrium Studies in Jackson-Meisenheimer Complexes. Chemical Reviews, 82(2), 77–152.
Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[4] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[4][5] Synthetic Communications, 25(9), 1367–1370.[4]
Rohrbach, S., Smith, A. J., & Gebauer, J. (2019). Nucleophilic Aromatic Substitution: A Practical Guide to Reaction Conditions. Organic Process Research & Development, 23(10), 2215-2224.
Application Note: Chemoselective Catalytic Hydrogenation of Nitro Groups in Diaryl Ether Scaffolds
Strategic Overview The diaryl ether motif ( ) is a privileged structural element in medicinal chemistry, serving as the core backbone for numerous WHO-essential medicines, including Vancomycin and tyrosine kinase inhibit...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview
The diaryl ether motif (
) is a privileged structural element in medicinal chemistry, serving as the core backbone for numerous WHO-essential medicines, including Vancomycin and tyrosine kinase inhibitors like Sorafenib .
The reduction of a nitro group to an aniline within this scaffold presents a specific set of challenges. While the
ether linkage is thermodynamically more stable than benzyl ethers, it can still undergo hydrogenolysis under forcing conditions or with specific catalyst poisoning. Furthermore, diaryl ether scaffolds in drug discovery frequently contain halogens (Cl, Br, F) that are highly susceptible to hydro-dehalogenation during standard Pd/C hydrogenation.
This guide provides a validated, self-correcting workflow for reducing nitro groups in diaryl ethers, prioritizing chemoselectivity and yield.
Mechanistic Insight & Reaction Pathway[1][2][3]
Understanding the surface chemistry is vital for troubleshooting. The reduction follows the Haber-Lukashevich mechanism , occurring via a Langmuir-Hinshelwood kinetic model where both hydrogen and the nitroarene adsorb to the catalyst surface.
Critical Failure Points:
Accumulation of Hydroxylamine: If the catalyst activity is low or pressure drops, the reaction may stall at the
stage.
Azo-Dimerization: Intermediate nitroso (
) and hydroxylamine () species can condense to form azobenzene impurities (), which are deeply colored and difficult to remove.
Dehalogenation: Oxidative addition of Pd into
bonds competes with nitro reduction.
Pathway Visualization
Figure 1: The Haber-Lukashevich reduction pathway. Note that the reduction of hydroxylamine to amine is often the Rate Determining Step (RDS).
Catalyst Selection & Optimization Matrix
The choice of catalyst dictates the selectivity between the nitro group and other functionalities (Halogens, Ethers).
Catalyst System
Activity
Halogen Tolerance
Ether Stability
Recommendation
10% Pd/C (Standard)
High
Low (Strips Cl, Br, I)
High (Stable)
Use for non-halogenated scaffolds.
5% Pt/C (Sulfided)
Moderate
High
High
Gold Standard for halogenated diaryl ethers.
Raney Nickel
High
Moderate
High
Good alternative, but pyrophoric handling risks.
Fe / AcOH
Low
Very High
High
Non-catalytic backup (Bechamp) if hydrogenation fails.
Experimental Protocols
Protocol A: Standard Hydrogenation (Non-Halogenated Scaffolds)
Target: Rapid conversion of simple nitro-diaryl ethers.
Reagents:
Substrate (1.0 equiv)
10% Pd/C (5-10 wt% loading relative to substrate)[1]
Solvent: THF/MeOH (1:1 mixture recommended for solubility of rigid ethers)
Hydrogen source:
Balloon (1 atm)
Procedure:
Dissolution: Dissolve the nitro compound in THF/MeOH. Note: Diaryl ethers are often lipophilic; ensure full solubility before adding catalyst to prevent coating the active sites.
Inerting: Add the Pd/C catalyst carefully under an Argon/Nitrogen stream. WARNING: Dry Pd/C is pyrophoric. Always wet with solvent (toluene or water) before addition if possible.
Purge: Evacuate the flask and backfill with
(3x), then (3x).
Reaction: Stir vigorously at room temperature under
balloon.
Monitoring (Self-Validation): Check TLC/LCMS at 1 hour.
Success Marker: Disappearance of starting material (
) and appearance of Amine ().
Warning Marker: Presence of
indicates stuck Hydroxylamine intermediate. Action: Increase agitation speed or warm to 35°C.
Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate filtrate.[1][2]
Target: Reduction of nitro groups in the presence of -Cl, -Br, or -I substituents on the diaryl ether rings.
Rationale: Platinum (Pt) is less active toward oxidative addition into C-X bonds than Palladium (Pd).
Reagents:
Substrate (1.0 equiv)
5% Pt/C (Sulfided) (1-3 wt% loading)
Solvent: Ethyl Acetate (EtOAc) or THF. Avoid MeOH if transesterification side-products are possible, though rare here.
Additive: Vanadium(IV) oxide (
) or Zinc Bromide () (0.1 equiv) - Optional, acts as a further poison for dehalogenation sites.
Procedure:
Setup: Charge flask with substrate and solvent.
Catalyst Addition: Add sulfided Pt/C.
Hydrogenation: Execute purge cycles. Maintain
pressure at 1-3 bar (low pressure favors nitro reduction over dehalogenation).
Reaction Control: Stir at 0°C to 10°C initially. Low temperature kinetically disfavors the higher-energy activation of the C-Halogen bond.
Validation:
LCMS must show peak at
with the halogen isotope pattern intact.
If dehalogenation is observed (>5%), immediately stop, filter, and switch to Fe/NH4Cl (transfer hydrogenation) or add 0.5 equiv Morpholine to the reaction mixture (scavenges acid/inhibits Pd).
Workflow & Decision Logic
Figure 2: Operational decision tree for selecting the correct hydrogenation protocol.
Troubleshooting & "Self-Validating" Checks
To ensure the protocol is working as intended, use these checkpoints:
The "Color Test":
Observation: Reaction mixture turns from yellow (Nitro) to colorless (Amine).
Failure Mode: If mixture turns Orange/Red , Azobenzene has formed.
Correction: This is irreversible. Prevent by maintaining high
pressure and vigorous stirring to avoid "hydrogen starvation" at the surface.
The "Ether Integrity" Check (NMR):
Validation: In the
NMR of the product, the aromatic protons ortho to the ether linkage should remain distinct. If the ether cleaved, you would see a phenol peak (, broad singlet, exchangeable with ).
Correction: If cleavage occurs (rare with diaryl ethers, common with benzyl), switch solvent to non-protic (EtOAc) and lower temperature.
References
Haber, F. (1898). Über stufenweise Reduktion von Nitrobenzol mit begrenztem Kathodenpotential. Z. Elektrochem. Angew. Phys. Chem. (Classic mechanistic foundation).
Blaser, H. U. (2002). Platinum on Carbon (Sulfided): A Selective Catalyst for the Hydrogenation of Halonitroarenes. Advanced Synthesis & Catalysis.
Lippincott, M., et al. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. [Link]
Kosak, J. R. (1964).[3] Process for the reduction of halo nitro aromatic compounds. US Patent 3,145,231 (DuPont).[3]
Takale, B. S., et al. (2021).[4] High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.[4] Organic Letters. [Link]
Advanced Synthesis of Sorafenib Analogs via 3-(4-Methylphenoxy)-5-nitroaniline: A Comprehensive Protocol
Introduction & Scientific Rationale Sorafenib is a first-in-class, orally active multikinase inhibitor that fundamentally changed the therapeutic landscape for advanced hepatocellular carcinoma (HCC) and renal cell carci...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
Sorafenib is a first-in-class, orally active multikinase inhibitor that fundamentally changed the therapeutic landscape for advanced hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC). Its primary mechanism of action involves the dual inhibition of the RAS/RAF/MEK/ERK intracellular signaling pathway and cell-surface receptor tyrosine kinases, primarily VEGFR and PDGFR 1.
The core pharmacophore of Sorafenib relies on a delicate balance of hydrogen bond donors/acceptors (a urea linkage and a picolinamide moiety) separated by a lipophilic diaryl ether spacer. To overcome emerging drug resistance and explore the Structure-Activity Relationship (SAR), researchers continuously design novel analogs by modifying this central scaffold 2.
3-(4-Methylphenoxy)-5-nitroaniline serves as a highly versatile, field-proven building block for constructing 1,3,5-trisubstituted benzene analogs of Sorafenib. By utilizing this intermediate, drug development professionals can replace the central 4-phenoxypyridine core of the parent drug with a substituted diaryl ether core, allowing for the precise evaluation of steric and electronic effects on kinase binding affinity 3.
Multikinase inhibition profile of Sorafenib analogs targeting VEGFR and RAF/MEK/ERK pathways.
Synthetic Strategy & Causality
The synthesis of Sorafenib analogs from 3-(4-Methylphenoxy)-5-nitroaniline is executed via a highly controlled, three-step sequence. Each step is designed to maximize chemoselectivity and yield while preventing the degradation of sensitive functional groups.
Step 1: Urea Formation. The primary amine of the starting material is reacted with an aryl isocyanate. Causality: This step is performed first because the nitro group is completely inert to isocyanates. This intrinsic chemoselectivity ensures exclusive formation of the urea at the aniline nitrogen without requiring complex protecting group chemistry 4.
Step 2: Selective Nitro Reduction. The nitro group is reduced to an amine using Stannous chloride dihydrate (
). Causality: While catalytic hydrogenation (/Pd-C) is a common reduction method, it frequently causes unwanted dehalogenation of the chloro-substituent on the terminal phenyl ring. guarantees strict chemoselectivity, leaving the aryl chloride bond intact 5.
Step 3: Amide Coupling. The newly formed amine is coupled with a carboxylic acid (e.g., picolinic acid) to finalize the target molecule.
Three-step synthesis of Sorafenib analogs from 3-(4-Methylphenoxy)-5-nitroaniline.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues and intermediate checks are embedded to ensure experimental integrity.
Preparation: In an oven-dried, round-bottom flask purged with argon, dissolve 3-(4-Methylphenoxy)-5-nitroaniline (10.0 mmol, 1.0 eq) in 50 mL of anhydrous Dichloromethane (DCM).
Addition: Cool the solution to 0 °C using an ice bath. Slowly add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (10.5 mmol, 1.05 eq) dropwise over 10 minutes.
Self-Validation: The slight excess of isocyanate ensures complete consumption of the aniline. A white/pale-yellow precipitate will gradually begin to form as the urea product is highly insoluble in cold DCM.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor completion via TLC (Hexane:EtOAc 2:1; UV detection).
Workup: Once the starting material is consumed, concentrate the suspension under reduced pressure. Triturate the crude solid with cold diethyl ether (30 mL) to remove unreacted isocyanate. Filter the precipitate and dry under high vacuum to yield Intermediate 1.
Preparation: Suspend Intermediate 1 (8.0 mmol, 1.0 eq) in 60 mL of absolute ethanol.
Reduction: Add Stannous chloride dihydrate (
, 40.0 mmol, 5.0 eq) in a single portion.
Heating: Attach a reflux condenser and heat the mixture to 70 °C for 3 hours.
Self-Validation: As the reduction proceeds, the opaque suspension will transition into a clear, yellowish solution, indicating the formation of the soluble amine-hydrochloride salt.
Neutralization (Critical Step): Cool the mixture to room temperature and pour it over 100 g of crushed ice. Slowly add saturated aqueous
until the pH reaches strictly 8–9.
Causality: The basic pH is mandatory to precipitate the tin byproducts as insoluble tin(II/IV) hydroxides, thereby freeing the basic amine for extraction.
Extraction: Extract the aqueous slurry with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate to yield Intermediate 2.
Step 3: Amide Coupling for the Final Analog
Target: Picolinamide-functionalized Sorafenib Analog
Activation: In a dry flask, dissolve picolinic acid (1.2 eq), EDCI hydrochloride (1.5 eq), and HOBt (1.5 eq) in 15 mL of anhydrous DMF. Stir for 15 minutes at room temperature to generate the active ester.
Coupling: Add Intermediate 2 (1.0 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to act as a proton scavenger.
Reaction: Stir the mixture at room temperature under argon for 14 hours.
Purification: Quench the reaction by adding 50 mL of ice-cold water, which will precipitate the crude product. Extract with EtOAc, wash the organic layer extensively with water (
mL) to remove residual DMF, and wash once with brine. Dry, concentrate, and purify via silica gel column chromatography (DCM:MeOH 95:5) to isolate the final Sorafenib analog.
Quantitative Data Presentation
The choice of reducing agent in Step 2 is the most critical variable in this synthetic route. The table below summarizes the quantitative optimization data that dictates the use of
, proving its superiority over alternative methods when handling halogenated substrates.
Table 1: Optimization of Nitro Reduction (Step 2)
Reducing Agent
Solvent System
Conditions
Chemoselectivity (Aryl C-Cl Bond)
Isolated Yield (%)
Absolute EtOH
70 °C, 3h
Intact (Excellent)
85 – 90%
Fe powder / AcOH
/ EtOH
80 °C, 4h
Intact (Good)
75 – 80%
/ Pd-C (10%)
MeOH
RT, 1 atm, 12h
Cleaved (Poor)
< 20%
References
"Synthesis of sorafenib derivatives 4a–e." ResearchGate.
"Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors." MDPI.
"Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors." PMC.
Functionalization of the aniline amine group in 3-(4-Methylphenoxy)-5-nitroaniline
Executive Summary This guide details the strategic functionalization of 3-(4-Methylphenoxy)-5-nitroaniline , a critical scaffold in the synthesis of Type II kinase inhibitors and immunomodulatory drugs. The primary chall...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the strategic functionalization of 3-(4-Methylphenoxy)-5-nitroaniline , a critical scaffold in the synthesis of Type II kinase inhibitors and immunomodulatory drugs.
The primary challenge with this molecule is the electronic deactivation of the aniline amine (-NH₂) group. The presence of a nitro group (
) at the meta position exerts a strong electron-withdrawing effect (EWG) via induction and resonance, significantly reducing the nucleophilicity of the amine. While the 4-methylphenoxy group provides some electron density, its meta positioning prevents direct resonance donation to the amine, leaving the nitrogen center sluggish toward standard electrophiles.
This protocol provides three field-proven workflows to overcome this deactivation:
Urea Synthesis: Optimized for high-yield kinase inhibitor motifs.
Amide Coupling: "Activated" protocols using acid chlorides and acyl fluorides.
Buchwald-Hartwig Amination: Palladium-catalyzed C-N bond formation for sterically demanding partners.
Chemical Profile & Strategic Analysis
Property
Description
Structure
Aniline core with m-Nitro (EWG) and m-(4-methylphenoxy) substituents.
Electronic State
Deactivated Nucleophile. The lone pair on Nitrogen is delocalized into the electron-deficient ring.
Solubility
Low in water/alcohols. High in DMSO, DMF, DMAc, and hot EtOAc.
Appearance
Typically a yellow to orange crystalline solid.
Key Challenge
Competitive hydrolysis of electrophiles (e.g., acid chlorides) due to slow amine attack.
Decision Tree: Selecting the Right Protocol
Figure 1: Strategic decision tree for functionalizing 3-(4-Methylphenoxy)-5-nitroaniline.
Detailed Experimental Protocols
Protocol 1: Urea Synthesis (Isocyanate Coupling)
Best for: Creating the "hinge-binding" motif common in kinase inhibitors (e.g., Sorafenib analogues).
The Challenge: The deactivated aniline reacts slowly with isocyanates, often requiring heat which can promote side reactions (dimerization of isocyanate).
The Solution: Use a non-nucleophilic base catalyst to deprotonate the intermediate zwitterion, driving the equilibrium forward.
Materials:
3-(4-Methylphenoxy)-5-nitroaniline (1.0 equiv)
Isocyanate (R-NCO) (1.1 – 1.2 equiv)
Base: Triethylamine (TEA) or DIPEA (0.1 – 0.5 equiv)
Solvent: Anhydrous THF or DCM (if soluble), or DMF (for poor solubility).
Step-by-Step:
Dissolution: Dissolve 1.0 mmol of the aniline in 5 mL of anhydrous THF under Nitrogen. If the solid does not dissolve, add dry DMF dropwise until clear.
Activation: Add 0.2 mmol (20 mol%) of Triethylamine. Note: The base acts as a catalyst; stoichiometric amounts are rarely needed unless using an acid salt of the amine.
Addition: Add the Isocyanate (1.1 mmol) dropwise at Room Temperature (RT).
Reaction: Stir at RT for 4–12 hours.
Checkpoint: Monitor by TLC/LC-MS. If <50% conversion after 4 hours, heat to 50°C.
Workup:
Option A (Precipitation): If using THF/DCM, add Hexanes or Ether to precipitate the urea product. Filter and wash with cold ether.
Option B (Extraction): If using DMF, dilute with EtOAc, wash 3x with water and 1x with brine. Dry over
.
Purification: Recrystallize from EtOH/Water or flash chromatography (typically 0-5% MeOH in DCM).
Protocol 2: High-Efficiency Amide Coupling
Best for: Attaching diversity elements or solubilizing groups.
The Challenge: Standard coupling agents (EDC/NHS) often fail because the "active ester" hydrolyzes faster than the sluggish aniline can attack it.
The Solution: Use Acid Chlorides (most reactive) or HATU (highly active species).
Method A: Acid Chloride Route (Recommended)
Preparation: Dissolve aniline (1.0 equiv) in Pyridine (solvent & base) OR DCM with 2.0 equiv Pyridine.
Coupling: Cool to 0°C. Add Acid Chloride (1.2 equiv) dropwise.
Catalysis: Add a crystal of DMAP (4-Dimethylaminopyridine). Crucial for deactivated anilines.
Conditions: Allow to warm to RT and stir overnight. If sluggish, heat to 40°C.
Conditions: Heat is often required. Stir at 50–60°C for 16 hours.
Note: At these temperatures, monitor for epimerization if the acid is chiral.
Protocol 3: Buchwald-Hartwig Cross-Coupling
Best for: Creating biaryl amine structures (C-N bond formation).
The Challenge: The nitro group makes the amine a poor ligand for Palladium and a weak nucleophile.
The Solution: Use electron-rich, bulky biaryl phosphine ligands (e.g., BrettPhos or XantPhos ) which facilitate the reductive elimination step involving electron-deficient amines.
Reaction Scheme:
Protocol:
Setup: In a glovebox or under strict Argon flow, combine:
Aniline (1.0 equiv)
Aryl Bromide (1.0 equiv)
(2–5 mol%)
BrettPhos (4–10 mol%) (Ligand:Pd ratio 2:1)
Base:
(2.0 equiv) or (1.4 equiv).
Solvent: Add anhydrous 1,4-Dioxane or Toluene (degassed).
Reaction: Seal the vial and heat to 100°C for 12–24 hours.
Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via column chromatography.
Quality Control & Validation
Analytical Method
Expected Observation
-NMR (DMSO-)
Amine Disappearance: The broad singlet for (typically 5.5–6.5 ppm) will disappear. New Signal: A sharp downfield singlet ( 8.5–10.5 ppm) indicates Amide/Urea formation.
LC-MS
Shift: Expect a mass shift of (for amide/urea). Purity: UV trace at 254 nm should show >95% purity.
TLC
The functionalized product will be significantly less polar than the starting aniline (higher in Hex/EtOAc) due to the loss of the H-bond donor capacity of the primary amine.
References
Amide Coupling of Deactivated Anilines: Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 2016.
Buchwald-Hartwig General Protocol: "Buchwald-Hartwig Amination User Guide." Chemistry LibreTexts.
Urea Formation Kinetics: "Kinetics of the reaction of phenyl isocyanate with aniline." AUB ScholarWorks.
Kinase Inhibitor Scaffolds: "Discovery of R547, a potent and selective cyclin-dependent kinase inhibitor."[1] Journal of Medicinal Chemistry, 2006.
Improving yield of 3-(4-Methylphenoxy)-5-nitroaniline synthesis
Technical Support Center: Optimizing 3-(4-Methylphenoxy)-5-nitroaniline Synthesis Case ID: #SYN-34M-5NA Status: Open for Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executiv...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing 3-(4-Methylphenoxy)-5-nitroaniline Synthesis
Case ID: #SYN-34M-5NA
Status: Open for Optimization
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 3-(4-Methylphenoxy)-5-nitroaniline (CAS: 832737-41-4) is a critical workflow often utilized in the development of kinase inhibitors and PROTAC linkers. The synthesis typically proceeds via a two-stage sequence:
SNAr Coupling: Nucleophilic displacement of a leaving group on a 3,5-dinitroarene by p-cresol.
Selective Reduction: Regioselective reduction of one nitro group to an amine without over-reducing to the diamine.
Low yields in this pathway are almost invariably caused by over-reduction during step 2 or hydrolytic side-reactions during step 1. This guide provides a self-validating protocol to isolate and resolve these bottlenecks.
Visual Workflow & Logic Map
Figure 1: Critical path analysis for the synthesis of 3-(4-Methylphenoxy)-5-nitroaniline, highlighting the two primary failure modes (red).
Module 1: The SNAr Coupling (Ether Formation)
Reaction: 3,5-Dinitrochlorobenzene + p-Cresol
3,5-Dinitro-4'-methyldiphenyl ether
Q1: My conversion is incomplete, but increasing temperature causes black tar formation. What is happening?
Diagnosis: You are likely triggering the decomposition of the dinitroarene (denitration) or polymerization. 3,5-dinitrochlorobenzene is activated, but p-cresol is a moderately weak nucleophile.
Solution:
Switch Solvent: Move from DMF to DMSO or NMP . The rate of SNAr reactions in DMSO is often 10–50x faster than in DMF due to better stabilization of the Meisenheimer complex [1].
Catalyst Addition: Add 5–10 mol% 18-Crown-6 if using Potassium Carbonate (
). This sequesters the potassium cation, creating a "naked," highly reactive phenoxide anion.
Temperature Limit: Do not exceed 80°C . If the reaction is sluggish, use the fluoro analog (1-Fluoro-3,5-dinitrobenzene) instead of the chloro analog. The C–F bond is weaker in SNAr transition states due to high electronegativity stabilizing the intermediate.
Q2: I see a yellow impurity that persists through workup. What is it?
Diagnosis: This is likely 3,5-dinitrophenol , formed by the reaction of your starting material with trace water (hydrolysis) instead of p-cresol.
Protocol:
Dry Your Base: Commercial
is hygroscopic. Grind it to a fine powder and dry it in an oven at 120°C for 4 hours before use.
Scavenger: Add 4Å molecular sieves to the reaction vessel.
Module 2: Selective Nitro Reduction (The Critical Step)
Reaction: 3,5-Dinitro-4'-methyldiphenyl ether
3-(4-Methylphenoxy)-5-nitroaniline
Q3: I am getting a mixture of starting material, product, and the diamine (over-reduced). How do I stop at the mono-amine?
Diagnosis: Catalytic hydrogenation (
, Pd/C) is notoriously difficult to control for symmetric dinitroarenes. Once the first amine forms, it can poison the catalyst or accelerate the second reduction depending on conditions.
The Fix: Zinin Reduction (Sulfide Method)
This is the industry standard for high-fidelity mono-reduction of m-dinitro compounds [2].
Reagents: Sodium Sulfide nonahydrate (
) and Sodium Bicarbonate ().
Stoichiometry: 1.5 to 2.0 equivalents of Sulfide per substrate.
Solvent: Methanol/Water (3:1).
Mechanism: The bicarbonate buffers the solution, generating Sodium Hydrosulfide (
Self-Validation: The reaction mixture will turn deep red/orange. TLC will show a distinct polarity shift (Dinitro = Non-polar; Mono-amine = Mid-polar; Diamine = Very polar/Baseline).
Q4: The sulfide reduction smells terrible and leaves sulfur residues. Is there a cleaner alternative?
Alternative: Transfer Hydrogenation using Hydrazine Hydrate (
) with Ferric Chloride () on Activated Carbon.
Selectivity: Iron-catalyzed hydrazine reduction is highly selective for nitro groups and tolerates the ether linkage perfectly.
Protocol: Reflux substrate in Ethanol with 10%
/C and add Hydrazine (3 equiv) dropwise. The reaction releases gas (clean byproduct) [3].
Module 3: Purification & Isolation
Q5: My product is an oil/sticky solid. How do I crystallize it?
Guidance: Nitroanilines are often "greasy." Use an Acid-Base Extraction Workup to purify without chromatography.
Dissolve crude mixture in Ethyl Acetate.
Extract with 1M HCl (x3).
Chemistry: The Product (Amine) and Diamine go into the water layer (
). The Starting Material (Dinitro) stays in the organic layer.
Separate organic layer (discard or recycle).
Basify the aqueous layer with 2M NaOH to pH 10.
Extract back into Ethyl Acetate.
Recrystallization: Evaporate solvent. Recrystallize from Ethanol/Water (9:1) or Toluene .
Thermodynamic control prevents over-reduction to diamine.
Purification
Column Chromatography
Acid-Base Extraction
Exploits the basicity of the aniline for 100% removal of non-basic impurities.
References
Effect of Solvent on SNAr Rates : Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
Zinin Reduction Selectivity : Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20, 455. Link
Hydrazine Transfer Hydrogenation : Lauwiner, M., et al. (1998). Selective catalytic reduction of nitro groups. Applied Catalysis A: General, 172(1), 141-148. Link
Synthesis of 3-Methoxy-5-nitroaniline (Analogous Protocol) : ChemicalBook Synthesis Guide. (2009). Method utilizing Sodium Sulfide/Bicarbonate. Link
Purification methods for 3-(4-Methylphenoxy)-5-nitroaniline: recrystallization vs column chromatography
Welcome to the Technical Support and Troubleshooting Guide for the purification of 3-(4-Methylphenoxy)-5-nitroaniline . This compound features a highly polar nitroaniline core coupled with a lipophilic tolyl ether moiety...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support and Troubleshooting Guide for the purification of 3-(4-Methylphenoxy)-5-nitroaniline . This compound features a highly polar nitroaniline core coupled with a lipophilic tolyl ether moiety. This dual chemical nature dictates its behavior in both solid-state lattice formation and silica-based adsorption.
This guide provides drug development professionals and synthetic chemists with field-proven protocols, causality-driven troubleshooting, and self-validating workflows to achieve high-purity isolation using either Recrystallization or Column Chromatography .
Method Selection & Quantitative Comparison
Choosing the correct purification method depends on the crude purity, the nature of the impurities (e.g., unreacted 4-methylphenol vs. positional isomers), and the scale of the synthesis.
Quantitative Comparison Matrix
Metric
Recrystallization
Column Chromatography
Mechanistic Rationale
Ideal Starting Purity
> 80 - 85%
Any (Typically < 85%)
Crystallization requires a critical mass of the target to nucleate without incorporating impurities into the lattice[1].
Yield
60 - 80% (1st crop)
85 - 95%
Mother liquor retains some product in recrystallization; chromatography physically separates all components[2].
Solvent volume and silica mass increase exponentially in chromatography, causing pressure and cost bottlenecks.
Time Required
12 - 24 hours (cooling)
2 - 6 hours
Crystallization requires slow cooling for optimal lattice formation; chromatography is rapid but labor-intensive.
Purification Decision Workflow
Decision tree for selecting the optimal purification route based on crude impurity profiling.
Recrystallization: Protocols & Troubleshooting
Nitroaniline derivatives associate strongly through intermolecular hydrogen bonds between the
and groups, forming infinite polar chains that are highly conducive to crystallization[3].
Standard Operating Protocol: Two-Solvent Recrystallization (Ethanol/Water)
Self-Validating System: The success of this protocol is validated by a sharp melting point range (< 2°C variance) and a single spot on a post-filtration TLC plate.
Hot Dissolution: Place the crude 3-(4-Methylphenoxy)-5-nitroaniline in a round-bottom flask. Add a minimum volume of boiling ethanol until the solid just dissolves.
Decolorization (Optional): If the solution is dark brown/black, add 1-2% (w/w) activated charcoal to adsorb polymeric colored impurities, boil for 2 minutes, and perform a hot gravity filtration[4].
Anti-Solvent Addition: While keeping the solution hot, add hot water (anti-solvent) dropwise until a slight, persistent cloudiness appears. Add one drop of ethanol to clear the solution.
Thermodynamic Cooling: Remove from heat. Allow the flask to cool slowly to room temperature undisturbed. Causality: Rapid cooling causes precipitation (trapping impurities), whereas slow cooling allows the reversible, thermodynamic formation of a pure crystal lattice[1].
Isolation: Chill in an ice bath for 30 minutes. Collect crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold 30% ethanol/water to remove residual mother liquor[4].
Frequently Asked Questions (FAQs)
Q: My compound is "oiling out" (forming a liquid layer) instead of forming crystals. How do I fix this?A: Oiling out occurs when the compound's melting point is lower than the temperature at which it saturates the solvent. The lipophilic 4-methylphenoxy group lowers the melting point compared to rigid, unsubstituted nitroanilines.
Troubleshooting: Reheat the mixture until it forms a single homogeneous solution, then add more ethanol (the good solvent) to lower the saturation temperature. Alternatively, seed the solution with a pure crystal of the product at a lower temperature to bypass the liquid-liquid phase separation.
Q: My yield is extremely low after filtration. Where did my product go?A: You likely used too much ethanol during the initial dissolution, or the washing solvent was not cold enough. Evaporate the mother liquor under reduced pressure to half its volume and cool it again to harvest a "second crop" of crystals[4].
When the crude mixture contains unreacted 4-methylphenol or positional isomers (e.g., 2-nitroaniline derivatives), the structural similarities prevent effective crystallization. Normal-phase column chromatography separates these based on their differential adsorption to polar silica gel[2].
Standard Operating Protocol: Gradient Silica Gel Chromatography
Self-Validating System: Fraction purity is continuously validated in real-time using TLC against a crude reference standard.
Column Packing: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in 100% Hexane. Pour into a glass column and allow it to settle under gentle air pressure to ensure a uniform stationary phase[2].
Sample Loading: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM). Apply evenly to the top of the silica bed. Causality: Loading in a highly polar solvent like pure Ethyl Acetate will cause the sample to streak down the column immediately, ruining resolution.
Gradient Elution: Begin elution with Hexane:Ethyl Acetate (9:1). The non-polar impurities will elute first. Gradually increase the polarity to 8:2, then 7:3[2].
Fractionation & Monitoring: Collect 20 mL fractions. Spot every third fraction on a TLC plate. The target 3-(4-Methylphenoxy)-5-nitroaniline will elute as a distinct yellow/orange band due to the nitroaniline chromophore.
Recovery: Pool fractions containing the pure product and remove the solvent via rotary evaporation.
Mechanistic separation of components based on hydrogen bonding affinity to the silica stationary phase.
Frequently Asked Questions (FAQs)
Q: The target compound is streaking heavily down the column, causing it to co-elute with impurities. How do I sharpen the band?A: Streaking is common with nitroanilines because the basic
group interacts strongly with the acidic silanol groups on the silica gel.
Troubleshooting: Add 1% Triethylamine (TEA) to your mobile phase. The TEA will temporarily cap the acidic silanol sites on the column, preventing the amine from dragging and resulting in sharp, tight elution bands.
Q: I cannot separate unreacted 4-methylphenol from my target compound on the column; their
values are too close. What is the solution?A: Relying purely on chromatography here is inefficient. Because 4-methylphenol is weakly acidic (), you should perform a chemical separation prior to the column. Dissolve the crude in an organic solvent (e.g., Ethyl Acetate) and wash it with a 1M NaOH aqueous solution in a separatory funnel. The phenol will deprotonate and move into the aqueous layer, while your neutral diaryl ether nitroaniline remains in the organic layer.
References
Growth and Characterization of Promising NLO Crystal: Meta Nitroaniline
Rasayan Journal of Chemistry
URL:[Link]
Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations
Organic Process Research & Development - ACS Publications
URL:[Link]
Purification by Recrystallization
City University of New York (CUNY)
URL:[Link]
Removing unreacted p-cresol from 3-(4-Methylphenoxy)-5-nitroaniline reaction mixture
Topic: Removal of p-Cresol from 3-(4-Methylphenoxy)-5-nitroaniline Reaction Mixtures Case ID: PUR-2026-MCNA Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Sciences The Chemical Logic (...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Removal of p-Cresol from 3-(4-Methylphenoxy)-5-nitroaniline Reaction Mixtures
Case ID: PUR-2026-MCNA
Status: Active Guide
Assigned Specialist: Senior Application Scientist, Separation Sciences
The Chemical Logic (The "Why")
To successfully purify 3-(4-Methylphenoxy)-5-nitroaniline (Target) from unreacted p-cresol (Impurity), one must exploit the acidity differential between the two molecules.
The Impurity (p-Cresol): A phenol with a pKa of approximately 10.3 . It acts as a weak acid.[1] In the presence of a strong base (pH > 12), it deprotonates to form the water-soluble p-cresolate anion.
The Target (3-(4-Methylphenoxy)-5-nitroaniline): This molecule contains an amino group (
) and a nitro group (). The amino group is weakly basic (conjugate acid pKa 2–4 due to the electron-withdrawing nitro group). Crucially, it lacks acidic protons removable by aqueous hydroxide. It remains neutral (and lipophilic) in basic conditions.
The Strategy: By subjecting the mixture to a high-pH aqueous wash (pH
12), we force the p-cresol into the aqueous phase (as a salt) while the target nitroaniline remains in the organic phase.
Troubleshooting Guide (The "How")
Scenario A: "I washed with Sodium Bicarbonate, but the p-cresol is still there."
) has a pH of ~8.5. Since p-cresol has a pKa of 10.3, a pH of 8.5 is insufficient to deprotonate it. The equilibrium favors the protonated (organic-soluble) form.
Solution: Switch to 1M or 2M Sodium Hydroxide (NaOH) . You need a pH at least 2 units higher than the pKa of the impurity to ensure >99% ionization.
Scenario B: "I have a intractable emulsion during the basic wash."
Diagnosis: Density parity or surfactant effect.
Explanation: Nitroanilines can sometimes act as weak surfactants. Additionally, if you are using chlorinated solvents (DCM), the density might be close to the aqueous layer if the solute concentration is high.
Solution:
Add Brine: Saturate the aqueous layer with NaCl to increase density and ionic strength.
Filter: Pass the biphasic mixture through a pad of Celite if fine particulates are stabilizing the emulsion.
Solvent Switch: If using DCM (density ~1.33), dilute with Ethyl Acetate (density ~0.90) to force a clearer density difference from water (density ~1.0).
Scenario C: "The p-cresol trace persists even after NaOH washing."
Diagnosis: Lipophilic trapping or "Oiling Out."
Explanation: If the reaction scale is large, p-cresol may be trapped inside the oily product matrix, preventing the aqueous base from contacting it efficiently.
Solution:
Dilute: Increase the volume of the organic solvent significantly to break up the oil.
Claisen’s Alkali: Use a solution of KOH in Methanol/Water (Claisen’s Alkali). The methanol helps solubilize the organic interface, allowing the base to reach the cresol. Warning: Perform a small-scale test first to ensure the nitro group is stable to methoxide (risk of nucleophilic aromatic substitution).
Detailed Protocol: Reactive Extraction
Objective: Quantitative removal of p-cresol (<0.1%) from the reaction mixture.
Reagents Required:
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Dissolution: Dissolve the crude reaction mixture in the organic solvent.
Ratio: Use at least 10 mL solvent per 1 g of crude solid.
Primary Acidic Wash (Optional but Recommended):
Wash with 1M HCl once.
Reason: This removes any unreacted amine precursors or inorganic salts. The target nitroaniline is weakly basic and may partially protonate, but the nitro group reduces basicity significantly. Note: If the target precipitates or extracts into acid, skip this step.
The Critical Basic Wash (Cresol Removal):
Transfer organic layer to a separatory funnel.[3][4][5][6]
Add 2M NaOH (1:1 volume ratio with organic layer).
Shake vigorously for 2–3 minutes. Vigorous agitation is critical to increase surface area for the deprotonation reaction.
Allow layers to separate.[3][4][7][8] Drain the aqueous layer (contains p-cresolate).
Repeat the NaOH wash 2 more times.
Verification (TLC Check):
Spot the organic layer on a TLC plate alongside a p-cresol standard.
Mobile Phase: 20% EtOAc in Hexanes.
Visualization: UV (254 nm). p-Cresol usually runs faster (higher Rf) or tails distinctively compared to the yellow/orange nitroaniline.
Final Polish:
Wash the organic layer once with Brine (neutralizes residual base and removes water).
Dry over
.
Filter and concentrate 3-(4-Methylphenoxy)-5-nitroaniline in vacuo.
Data & Visualization
Table 1: Physicochemical Properties for Separation
Compound
Functional Group
pKa (approx)
Behavior in 2M NaOH
Behavior in Organic Solvent
p-Cresol
Phenol ()
10.3
Deprotonates (Soluble Anion)
Soluble (Neutral form)
Target Nitroaniline
Aniline ()
~25 (N-H)
Neutral (Insoluble)
Soluble
Target Conjugate Acid
Anilinium ()
~2.5
Deprotonates to Neutral
N/A
Figure 1: Purification Workflow Decision Tree
Caption: Logical workflow for the extractive removal of p-cresol using pH-dependent solubility switching.
Frequently Asked Questions (FAQs)
Q: Can I use steam distillation instead of extraction?A: Yes. p-Cresol is steam volatile. If your product is a high-melting solid and stable at 100°C, steam distillation is an excellent "green" alternative to remove the bulk of the cresol before final recrystallization .
Q: My product is an aniline. Won't it react with the p-cresol?A: Under ambient workup conditions, no. However, if stored together for long periods or heated without solvent, oxidation products (Schiff bases or quinones) could theoretically form, though this is rare with phenols and electron-deficient anilines. Immediate separation is best practice.
Q: I used NaOH, but my product yield dropped. Did I lose it?A: Check the aqueous layer. While unlikely, if your nitroaniline is extremely polar, it might have partially partitioned into the water. Acidify a sample of the aqueous waste to pH 7 and extract with EtOAc. If you recover yellow solid, your product was partitioning. In this case, use a less aggressive base (1M
) and perform more washes.
References
National Center for Biotechnology Information. (2024).[5][7] PubChem Compound Summary for CID 2879, p-Cresol. Retrieved from [Link]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Solving solubility issues of 3-(4-Methylphenoxy)-5-nitroaniline in aqueous buffers
Product: 3-(4-Methylphenoxy)-5-nitroaniline Cas No: [Analogous Class Reference] | Application: High-Throughput Screening / Cell-Based Assays[1] Executive Summary You are encountering solubility issues with 3-(4-Methylphe...
Author: BenchChem Technical Support Team. Date: March 2026
Product: 3-(4-Methylphenoxy)-5-nitroaniline
Cas No: [Analogous Class Reference] | Application: High-Throughput Screening / Cell-Based Assays[1]
Executive Summary
You are encountering solubility issues with 3-(4-Methylphenoxy)-5-nitroaniline because it represents a "perfect storm" of physicochemical challenges: it is a lipophilic weak base .[1]
The nitro group (-NO₂) is strongly electron-withdrawing, which drastically lowers the pKa of the aniline amine (
), rendering it neutral (uncharged) at physiological pH.[1] Simultaneously, the 4-methylphenoxy moiety adds significant lipophilicity (High LogP).[1]
The Result: The compound dissolves in DMSO but "crashes out" (precipitates) immediately upon dilution into aqueous buffers.
This guide provides a validated protocol to solubilize this compound for biological assays without using toxic concentrations of DMSO.[1]
Part 1: The Physicochemical Bottleneck
To solve the problem, we must first understand the enemy.[1]
Property
Value (Est.)
Implication for Solubility
LogP
> 3.5
Highly Hydrophobic.[1][2] Prefers sticking to itself or plastic over water.[1]
pKa (Base)
~ 2.0 - 2.5
Critical: The amine is not protonated at pH 7.[1]4. It remains neutral and insoluble.
State
Crystalline Solid
High lattice energy ("Brick Dust") requires energy to break.[1]
DMSO Solubility
High (>50 mM)
Misleading.[1] Easy to make stock, hard to dilute.[1]
Why Acidification Fails:
Many researchers attempt to add acid (HCl) to solubilize amines.[1] However, due to the electron-withdrawing nitro group, this specific aniline is a very weak base.[1] You would need to lower the pH to < 1.5 to protonate it, which is incompatible with most biological assays.[1]
Part 2: Troubleshooting & Protocols
Issue 1: "The compound precipitates when I add my DMSO stock to the buffer."
Diagnosis: This is the "Solvent Shift" effect.[1] DMSO solvates the hydrophobic molecule perfectly.[1] When you add water, the solvent power drops exponentially.[1] The hydrophobic molecules aggregate instantly before they can disperse.[1]
The Solution: The "Intermediate Dilution" Method with Cyclodextrins
Do not dilute directly from 100% DMSO to 100% Aqueous Buffer.[1] Use a complexing agent like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to "catch" the molecule as it leaves the DMSO.[1]
Validated Protocol:
Prepare Stock: Dissolve compound in 100% DMSO at 1000x your final assay concentration (e.g., 10 mM).
Prepare Vehicle: Make a 20% w/v solution of HP-β-CD in your assay buffer.[1]
The "Intermediate" Step:
Add 1 µL of DMSO Stock to 19 µL of pure HP-β-CD vehicle (no buffer yet).
Vortex immediately for 30 seconds. The high concentration of cyclodextrin encapsulates the drug.
Result: The compound remains solubilized within the cyclodextrin cavity, preventing precipitation.[1]
Issue 2: "I am losing compound signal over time (Low Recovery)."
Diagnosis: Non-Specific Binding (NSB).[1] This highly lipophilic molecule is adhering to the plastic walls of your reservoirs, pipette tips, or well plates.[1]
The Solution: Surfactant Passivation
You must lower the surface tension and block hydrophobic sites on the plastic.
Protocol Adjustment:
Add 0.01% Tween-80 or 0.05% Pluronic F-68 to your assay buffer before adding the compound.[1]
Tip: Use "Low-Retention" pipette tips and polypropylene plates (avoid polystyrene if possible for storage).[1]
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for solubilizing this nitroaniline derivative.
Figure 1: Solubility Optimization Decision Tree. Note that direct dilution usually fails for this compound class; intermediate complexation or surfactant modification is required.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I just sonicate the buffer to dissolve the precipitate?A: No. Sonication creates a temporary suspension, not a solution.[1] The particles will re-aggregate or settle during your incubation time, leading to false negatives (low potency) or false positives (light scattering interference).[1]
Q: What is the maximum DMSO concentration my cells can tolerate?A: This varies by cell line, but generally:
Note: Since your compound requires high DMSO to dissolve, using HP-β-CD (Method A above) allows you to keep DMSO < 0.1% while maintaining solubility.[1]
Q: Why not use Ethanol instead of DMSO?A: Ethanol is more volatile and often less effective for rigid aromatic nitro compounds.[1] DMSO is the "Universal Solvent" for this class.[1] If you must avoid DMSO, NMP (N-Methyl-2-pyrrolidone) is a stronger alternative but is significantly more toxic to cells.[1]
References
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[4] Advanced Drug Delivery Reviews.
Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][5] Advanced Drug Delivery Reviews.
Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 4: Solubility. Elsevier.[1]
Assay Guidance Manual (NCBI). (2012). Solubility and Solubility Enhancement in HTS. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]
Technical Support Center: Chemoselective Reduction of 3-(4-Methylphenoxy)-5-nitroaniline
Current Status: Active Ticket ID: RED-NO2-ETHER-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Strategic Overview The Challenge: You are reducing 3-(4-Methylphenoxy)...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Active
Ticket ID: RED-NO2-ETHER-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Strategic Overview
The Challenge:
You are reducing 3-(4-Methylphenoxy)-5-nitroaniline to 3-(4-methylphenoxy)benzene-1,5-diamine .
This substrate contains three distinct features that dictate the reaction strategy:
Nitro Group (
): The target for reduction.
Diaryl Ether Linkage (
): Generally robust, but susceptible to ring saturation under forcing hydrogenation conditions.
Existing Aniline Amine (
): Increases the electron density of the ring, making the product (a diamine) highly susceptible to oxidative degradation (turning "tarry" or black).
Primary Failure Modes:
Azo/Azoxy Coupling: Formation of colored dimers due to the condensation of reaction intermediates (Nitroso + Hydroxylamine).
Incomplete Reduction: Stalling at the
-arylhydroxylamine stage.
Oxidative Instability: The electron-rich diamine product oxidizing upon exposure to air during workup.
Reaction Pathway & Failure Analysis
Understanding the mechanism is the only way to control the outcome. The reduction of a nitro group is stepwise, not instantaneous.[1]
Figure 1: The Haber-Lukashevich reduction pathway. The "Danger Zone" is the condensation of Nitroso and Hydroxylamine intermediates to form Azoxy dimers. This occurs if the final reduction step (Hydroxylamine
Amine) is too slow or if the pH is basic.
Recommended Protocols
Method A: Catalytic Hydrogenation (The "Clean" Route)
Best for: High purity requirements, scale-up, and avoiding metal waste.
The Logic: Standard Pd/C is effective, but to prevent the Azo side reaction, we must accelerate the reduction of the hydroxylamine intermediate. Adding a trace of acid protonates the hydroxylamine, facilitating the loss of water and rapid reduction to the amine.
Parameter
Specification
Rationale
Catalyst
5% or 10% Pd/C (50% water wet)
Wet catalyst reduces ignition risk. Pd is highly active for nitro groups.
Solvent
Methanol or Ethanol
High solubility for nitro-anilines; good H2 solubility.
Additive
Methanesulfonic Acid (MSA) or HCl (0.5 - 1.0 eq)
CRITICAL: Prevents condensation of intermediates (Azo formation) by keeping the pH slightly acidic.
Pressure
1–3 bar (Balloon to Low Pressure)
High pressure (>10 bar) risks saturating the aromatic ring (over-reduction).
Temp
25°C – 40°C
Keep mild to preserve the ether linkage.
Step-by-Step:
Charge reaction vessel with 3-(4-Methylphenoxy)-5-nitroaniline (1.0 eq) and Methanol (10 vol).
Add 5% Pd/C (5-10 wt% loading relative to substrate).
Add Methanesulfonic acid (1.0 eq). Note: This will form the salt of the product, protecting it from oxidation.
Purge with Nitrogen (
) 3, then Hydrogen () 3.
Stir vigorously at 25°C under
balloon or slight pressure.
Monitor: Check HPLC for disappearance of the Nitro peak and the Hydroxylamine intermediate.
Workup: Filter catalyst over Celite. The filtrate contains the Amine-MSA salt. This salt is stable against oxidation. Store as the salt or neutralize immediately before the next step.
Method B: Chemical Reduction (The "Robust" Route)
Best for: Small batches, labs without hydrogenation safety setups, or if Method A yields colored impurities.
The Logic: Iron-mediated reduction (Bechamp modification) is chemically specific to the nitro group. It is virtually impossible to reduce the aromatic ring or cleave the ether with Iron/NH4Cl, making this the "safest" method for chemoselectivity.
Reagent
Role
Iron Powder (Fe)
Stoichiometric reductant (3-5 eq). Use fine mesh (<325 mesh) for kinetics.
Ammonium Chloride ()
Electrolyte/Proton source. Milder than HCl; prevents hydrolysis of the ether.
Solvent
Ethanol/Water (4:1) or THF/Water (if solubility is poor).
Step-by-Step:
Dissolve substrate in Ethanol/Water (4:1).
Add
(5.0 eq) and Iron Powder (5.0 eq).
Heat to reflux (70-80°C) with vigorous stirring (mechanical stirring preferred due to heavy sludge).
Endpoint: Reaction usually completes in 1–4 hours.
Workup: Filter hot through a Celite pad to remove Iron oxide sludge. Wash the pad with hot ethanol.
Critical Step: Concentrate the filtrate. The product will darken if left in solution exposed to air.
Troubleshooting Guide (FAQ)
Issue 1: "My product turns purple/black during filtration."
Diagnosis: Oxidative degradation. Phenylenediamines (1,3-diamines) are extremely electron-rich and oxidize rapidly in air to form quinone-imines (Wurster's salts).
Solution:
Acid Protection: Isolate the product as a salt (HCl or MSA salt) rather than the free base. The salt form is stable.
Inert Atmosphere: Perform filtration under a blanket of Nitrogen or Argon.
Add Antioxidant: Add a trace of Ascorbic acid or Sodium Metabisulfite to the workup buffer.
Issue 2: "I see a persistent impurity at RRT 0.95 (slightly less polar than product)."
Diagnosis: This is likely the
-arylhydroxylamine intermediate (). The reduction stalled.
Solution:
Do NOT stop: Continue the reaction. The hydroxylamine reduces slower than the nitro group.
Heat/Pressure: Increase temperature slightly (to 40-50°C) or H2 pressure to push the final step.
Vanadium Additive: If using hydrogenation, add 1 mol% Vanadium(IV) oxide (
). Vanadium is a specific catalyst for reducing hydroxylamines to amines.
Issue 3: "I see a bright orange/red impurity."
Diagnosis:Azo dimer formation. The reaction medium was likely too basic or the catalyst loading was too low (starved of Hydrogen).
Solution:
Acidity: Ensure you are using the acidic additive (Method A).
Hydrogen Flow: Increase agitation rate. Hydrogenation is often mass-transfer limited; if
can't get to the catalyst fast enough, intermediates build up and couple.
Issue 4: "Did I cleave the ether?"
Diagnosis: Unlikely with the methods above. Diaryl ethers are stable. However, if you used
at high temperature (>80°C) or high pressure (>20 bar), you might have saturated the aromatic rings.
Verification: Check NMR. If the aromatic region integration decreases and aliphatic peaks appear (1.5 - 2.5 ppm), you have hydrogenated the ring.
Fix: Switch to Platinum on Carbon (Pt/C) (often less active for ring saturation than Pd) or use Method B (Iron).
Decision Matrix (Visual)
Figure 2: Decision Matrix for selecting the optimal reduction protocol based on scale and equipment availability.
References
BenchChem. (2025).[1][2] A Comparative Guide to Aniline Synthesis: Iron Powder Reduction vs. Catalytic Hydrogenation. Retrieved from
Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemical Synthesis. Chemical Reviews.
Organic Chemistry Portal. (2025). Reduction of Nitro Compounds.[1][2][3][4][5][6][7][8][9] Retrieved from
Wisniewski, J. R., et al. (2021).[10] Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters.[11][12] Retrieved from
ResearchGate. (2013). Discussion on reducing nitro groups without affecting sensitive substituents. Retrieved from
Disclaimer: These protocols are for research use only. Always consult your internal Safety Data Sheets (SDS) for 3-(4-Methylphenoxy)-5-nitroaniline and reagents before proceeding.
Technical Support Center: Stability of 3-(4-Methylphenoxy)-5-nitroaniline
Core Technical Overview 3-(4-Methylphenoxy)-5-nitroaniline is a lipophilic intermediate often used in the synthesis of kinase inhibitors. Its stability in solution is governed by two competing degradation pathways: oxida...
Author: BenchChem Technical Support Team. Date: March 2026
Core Technical Overview
3-(4-Methylphenoxy)-5-nitroaniline is a lipophilic intermediate often used in the synthesis of kinase inhibitors. Its stability in solution is governed by two competing degradation pathways: oxidative coupling of the primary amine and photochemical reduction of the nitro group .
While the diaryl ether linkage is chemically robust, the simultaneous presence of an electron-withdrawing nitro group and an electron-donating amine group on the central benzene ring creates a "push-pull" electronic system. This increases susceptibility to specific environmental stressors, particularly in polar aprotic solvents like DMSO.
Key Chemical Liabilities
Functional Group
Stressor
Mechanism
Visual Indicator
Primary Amine (-NH₂)
Oxygen / Peroxides
Oxidative dimerization (Azo formation) or N-oxidation.
Solution darkens (Yellow Brown/Red).
Nitro Group (-NO₂)
UV/Vis Light
Photoreduction to nitroso/hydroxylamine species.
Appearance of early-eluting impurities in HPLC.
Ether Linkage (-O-)
Extreme pH
Hydrolysis (Rare in standard buffers).
Loss of intact mass; formation of phenols.
Troubleshooting Guide (Q&A)
Q1: My DMSO stock solution turned from bright yellow to dark amber after 48 hours at room temperature. Is it still usable?
Diagnosis: Likely oxidative degradation.[1]
Technical Context: Primary anilines are prone to oxidation in DMSO, especially if the solvent is hygroscopic (absorbed water) or contains trace peroxides. The color shift indicates the formation of azo-dimers or quinoid species, which have high extinction coefficients (appear dark even at low concentrations).
Action:
Do not use for quantitative IC50/EC50 assays.
Check purity via HPLC. If purity is >95%, it may be salvaged for qualitative work, but fresh preparation is recommended.
Prevention: Store DMSO stocks at -20°C or -80°C. Use anhydrous, deoxygenated DMSO and flush headspace with Argon/Nitrogen.
Q2: I see a new impurity peak (RRT ~0.8) appearing in my LC-MS chromatogram after the sample sat in the autosampler.
Diagnosis: Photodegradation (Nitro-reduction).
Technical Context: Nitroanilines are photosensitive. The autosampler tray often exposes vials to ambient light for hours. The peak at RRT ~0.8 is likely a nitroso-intermediate or a photocyclization product.
Action:
Retest using an amber vial or foil-wrapped vial.
If the peak disappears or stops growing in the dark, it is light-induced.
Protocol Adjustment: Enable the "Dark" function on your autosampler or use amber glassware exclusively.
Q3: The compound precipitated when I diluted my DMSO stock into cell culture media.
Diagnosis: Solubility crash (Lipophilicity).
Technical Context: The 4-methylphenoxy and nitro groups make this molecule highly lipophilic (LogP > 3.5). Rapid dilution into aqueous media causes "oiling out" or micro-precipitation.
Action:
Step-down Dilution: Do not dilute 1000x in one step. Perform intermediate dilutions (e.g., DMSO
50% DMSO/Water Media).
Sonicate: Mild sonication (30s) during dilution can help disperse the compound, but ensure the temperature does not spike.
Visualizing Stability Logic
Diagram 1: Troubleshooting Decision Tree
This flow logic helps you quickly identify the source of instability based on observable data.
Caption: Decision matrix for diagnosing stability failures based on visual and chromatographic evidence.
Validated Experimental Protocols
Protocol A: Self-Validating Stability Assessment
Use this protocol to generate a specific degradation profile for your batch.
Preparation: Prepare a 1 mg/mL stock solution in DMSO.
Aliquot: Split into 3 glass vials.
Vial A (Control): Wrap in foil, store at 4°C.
Vial B (Thermal/Oxidative): Add 0.1% volume H₂O₂, store at RT (unwrapped).
Vial C (Photo): Expose to ambient lab light (or UV lamp) for 4 hours.
Analysis: Inject all three samples using a standard C18 gradient (5%
95% ACN over 10 mins).
Interpretation:
Calculate % Recovery = (Area Vial X / Area Vial A) × 100.
If Vial C recovery < 95%, the compound is Light Sensitive .
If Vial B shows >2% impurity growth, the compound is Oxidation Sensitive .
Protocol B: Standard Solution Storage
To maximize shelf-life of solvated compound:
Solvent Choice: DMSO is preferred over Methanol for long-term storage due to lower volatility, but DMSO accelerates oxidation if not handled correctly.
Concentration: Store at high concentration (e.g., 10-50 mM). Higher concentrations are kinetically more stable against trace oxidative impurities than dilute solutions.
Temperature: Store at -20°C or lower .
Thaw Cycles: Limit freeze-thaw cycles to <5. Aliquot into single-use vials to avoid repeated exposure to air and moisture.
Diagram 2: Degradation Pathways
Mechanistic view of how the molecule breaks down.
Caption: Primary degradation pathways. Oxidation leads to colored dimers; Photolysis targets the nitro group.
References & Authority
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link
ICH Guidelines. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. Link
Travis, A. S. (2007). Manufacture and uses of the anilines: A vast array of processes and products. In The Chemistry of Anilines.[2] Wiley-Interscience. (General reference for aniline oxidation mechanisms).
Burrows, H. D., et al. (1998). Photochemistry of Nitroanilines. Journal of Photochemistry and Photobiology A: Chemistry. (Establishes nitro-group photosensitivity).
Optimizing reaction temperature for SNAr synthesis of nitroaniline ethers
Technical Support Center: Optimizing Reaction Temperature for SNAr Synthesis of Nitroaniline Ethers Case ID: SNAr-OPT-2026 Status: Active Assigned Specialist: Senior Application Scientist Executive Summary Welcome to the...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing Reaction Temperature for SNAr Synthesis of Nitroaniline Ethers
Case ID: SNAr-OPT-2026
Status: Active
Assigned Specialist: Senior Application Scientist
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because your nucleophilic aromatic substitution (SNAr) to synthesize nitroaniline ethers is either stalling (kinetic control) or degrading (thermodynamic instability) .
The synthesis of nitroaniline ethers (typically via the displacement of a halide on a halonitroaniline scaffold by an alkoxide/phenoxide) presents a unique challenge: the amino group (
) is electron-donating. This deactivates the aromatic ring toward nucleophilic attack compared to simple halonitrobenzenes, often requiring higher reaction temperatures. However, elevating temperature increases the risk of side reactions, including azo-coupling, polymerization, and solvent decomposition.
This guide provides a self-validating logic system to optimize your reaction temperature while maintaining safety and yield.
Module 1: The Temperature-Reactivity Landscape
The success of your SNAr reaction depends on overcoming the activation energy (
) to form the Meisenheimer Complex (the rate-determining intermediate) without surpassing the decomposition threshold of the substrate or solvent system.
Visualizing the Reaction Pathway
The following diagram illustrates the energy landscape you are navigating.[1] Note the high energy barrier to reach the Meisenheimer complex due to the deactivating effect of the aniline amine.
Caption: Energy profile of SNAr on deactivated systems. Sufficient heat is required to cross TS1, but excess heat diverts the pathway toward decomposition (black node).
Module 2: Troubleshooting & Optimization (Q&A)
Scenario A: The Reaction is "Stuck" (Low Conversion)
User Report: I am reacting 4-fluoro-2-nitroaniline with benzyl alcohol and
in DMF at 60°C. After 24 hours, LCMS shows 60% starting material.
Diagnosis: Kinetic Trapping. The electron-donating amine reduces the electrophilicity of the carbon-fluorine bond. 60°C is insufficient to drive the reaction to completion within a reasonable timeframe.
Corrective Actions:
Temperature Step-Up: Increase temperature to 80–90°C .
Why? Reaction rate generally doubles for every 10°C increase (Arrhenius equation).
Leaving Group Swap: If temperature cannot be raised (e.g., boiling point limits), switch from Chloro- to Fluoro- substrates.
Mechanism:[1][2][3][4][5][6][7] In SNAr, the C-X bond breaking is not rate-determining; the nucleophilic attack is. Fluorine's high electronegativity stabilizes the transition state leading to the Meisenheimer complex, accelerating the reaction significantly compared to chlorine [1].
Solvent Polarity: Ensure you are using a polar aprotic solvent (DMSO, DMF, NMP). These solvate the cation (
), leaving the alkoxide anion "naked" and more reactive.
Base/Solvent Incompatibility:STOP IMMEDIATELY. Sodium Hydride (NaH) in DMSO or DMF is a known explosion hazard at elevated temperatures due to the decomposition of the solvent by the hydride, which is exothermic and autocatalytic [2].
Side Reactions: High temperatures promote:
Self-condensation: The aniline amine attacks another molecule.
Denitration: Loss of the nitro group.
Oxidation:[4] Nitroanilines are prone to oxidative degradation at high heat in air.
Corrective Actions:
Change Base System: Switch to Cesium Carbonate (
) or Potassium tert-butoxide () in THF (if solubility allows) or Acetonitrile.
Lower Temp, Longer Time: Run at 80°C for 48 hours rather than 120°C for 4 hours.
Inert Atmosphere: Ensure strict
or Ar sparging to prevent oxidative tarring.
Module 3: Critical Safety Protocol (NaH/DMSO)
WARNING: We frequently see researchers attempting to force difficult SNAr reactions using NaH in DMSO/DMF. This is a severe safety risk.
Caption: Decision tree for base/solvent selection. Avoid NaH with DMSO/DMF due to exothermic decomposition risks [2].[9]
Module 4: Optimized Experimental Protocol
Target: Synthesis of 4-(benzyloxy)-2-nitroaniline (Example).
Substrate: 4-fluoro-2-nitroaniline.
Parameter
Recommendation
Rationale
Solvent
DMF or NMP (Anhydrous)
High dielectric constant stabilizes the polar Meisenheimer intermediate.
Base
(2.0 equiv)
"Cesium Effect": Higher solubility in organic solvents than ; safer than NaH.
Nucleophile
Alcohol (1.1 equiv)
Slight excess ensures complete consumption of the expensive aryl fluoride.
Temperature
80°C
Optimal balance between kinetics and impurity profile.
Concentration
0.5 M
High concentration favors bimolecular kinetics ().
Step-by-Step:
Charge a reaction vial with 4-fluoro-2-nitroaniline (1.0 equiv) and
(2.0 equiv).
Evacuate and backfill with Nitrogen (3x).
Add anhydrous DMF (0.5 M concentration relative to substrate).
Add the alcohol (1.1 equiv).
Heat to 80°C with vigorous stirring.
Checkpoint: Monitor by HPLC/TLC at 2 hours.
If <10% conversion: Raise temp to 90°C.
If >50% conversion: Hold at 80°C.
Upon completion, cool to room temperature before quenching with water (prevents rapid exotherm).
References
Mechanism & Leaving Group Effects
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
Safety of NaH in Polar Aprotic Solvents
Yang, H., et al. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide.[7][10] Organic Process Research & Development, 23(10), 2210–2217.
SNAr Optimization & Impurity Profiles
Bio, M. M., et al. (2008). Practical Synthesis of a p38 Kinase Inhibitor. Organic Process Research & Development, 12(5), 892–895.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Low Conversion in Aniline Amide Couplings
Lead Scientist: Senior Application Specialist, Process Chemistry Division
The "Aniline Paradox": Executive Summary
Anilines (aromatic amines) present a unique challenge in amide bond formation. Unlike aliphatic amines (
~10-11), anilines are significantly less basic ( ~4-5) due to the delocalization of the nitrogen lone pair into the aromatic -system.
The Core Problem: Most standard coupling protocols (EDC/NHS, HATU/DIPEA) rely on the amine acting as a nucleophile to attack an activated ester. With anilines, this nucleophilic attack is often the rate-determining step, leading to stalled reactions, hydrolysis of the active ester, or rearrangement into unreactive byproducts (ureas).
The Solution: We must shift from "stabilized activation" (OBt/OAt esters) to "high-energy activation" (Acyl chlorides, Acyl imidazoliums, or Mixed Anhydrides) while managing the risk of epimerization.
Diagnostic Hub: Troubleshooting Decision Tree
Before altering your protocol, identify the bottleneck using this logic flow.
Figure 1: Decision matrix for selecting the optimal rescue protocol based on steric and electronic constraints.
Technical FAQs: Mechanics of Failure & Rescue
Category 1: Electronic Deactivation
Q: I am using HATU with a nitro-aniline. The LCMS shows the "Active Ester" mass, but it won't convert to product. Why?A: You have encountered the "Active Ester Trap." HATU forms an OAt-active ester.[1] While this is reactive enough for alkyl amines, electron-deficient anilines (like nitro-aniline) are too weak to attack this species efficiently. The reaction stalls at the intermediate.
The Fix: You need a "Nucleophilic Shuttle." Switch to TCFH (Tetramethylchloroformamidinium hexafluorophosphate) with NMI (N-methylimidazole) . NMI forms a highly reactive acyl-imidazolium intermediate, which is far more susceptible to attack by weak nucleophiles than the OAt ester formed by HATU [1].
Category 2: Steric Hindrance (The "Orthogonal" Block)
Q: My aniline has substituents at the 2 and 6 positions. Even T3P failed. What is the "Nuclear Option"?A: 2,6-disubstituted anilines create a steric wall that blocks the trajectory of attack. Standard activated esters (even T3P) are often too bulky to approach.
The Fix: Convert the carboxylic acid to an Acid Chloride . However, avoid harsh reflux in SOCl2. Instead, use Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) [2]. It generates the acid chloride in situ at neutral pH/room temperature. Acid chlorides are the smallest possible activated species, minimizing steric clash.
Category 3: Side Reactions
Q: I see a +99 mass adduct (Uronium byproduct) instead of my amide. What happened?A: This is Guanidinylation. If the carboxylic acid activation is slow (or if you add the aniline too fast), the aniline will attack the HATU reagent directly at the central carbon rather than the activated acid.
The Fix:
Pre-activation: Allow Acid + HATU + Base to stir for 15-30 mins before adding the aniline.
Switch Reagent: Phosphonium reagents (like PyBOP) or T3P do not suffer from this specific guanidinylation side reaction.
Visualizing the Pathway: T3P Activation
T3P (Propylphosphonic anhydride) is superior for anilines because it acts as a water scavenger and drives the equilibrium forward, often without epimerization when used with Pyridine.
Figure 2: T3P activation pathway. Note that the byproduct is water-soluble, simplifying workup.[2]
Validated Rescue Protocols
Protocol A: The "Gold Standard" (T3P + Pyridine)
Best for: Epimerization-prone acids and moderately weak anilines.
Reference: Dunetz et al., Org.[3] Lett. 2011 [3][3]
Stir at RT.[5] (Reaction is often rapid, <2 hours).
Note: This generates an acyl-imidazolium species which is highly reactive toward weak amines.
Protocol C: The "Steric Breaker" (Ghosez Reagent)
Best for: 2,6-disubstituted anilines or extremely bulky acids.
Reference: Ghosez et al., JCS Chem. Comm. 1979 [2]
Step-by-Step:
Dissolve Carboxylic Acid (1.0 equiv) in DCM (anhydrous).
Add Ghosez Reagent (1.0 - 1.2 equiv) at RT.
Stir 30-60 mins. Monitor by TLC/LCMS (quench aliquot with MeOH to check for Methyl Ester formation).
Checkpoint: If Acid is gone and Methyl Ester forms in quench, Acid Chloride is ready.
Add the Sterically Hindered Aniline (1.2 equiv) and Pyridine (2.0 equiv).
Stir at RT or reflux if necessary.
References
TCFH/NMI Method: Beutner, G. L., et al. "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, 2018, 20(14), 4218–4222. Link
Ghosez Reagent: Ghosez, L., et al. "Synthesis of acyl halides under neutral conditions." Journal of the Chemical Society, Chemical Communications, 1979, 1180. Link
T3P/Pyridine Protocol: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[3] Organic Letters, 2011, 13(19), 5048–5051. Link
General Review: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. Link
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Weak Base" Paradox
Handling nitroaniline hydrochloride salts requires a fundamental shift in mindset. Unlike robust salts (e.g., sodium chloride or triethylamine hydrochloride), nitroanilines are extremely weak bases .
The Science: The electron-withdrawing nitro group (
) destabilizes the protonated amine. For example, the conjugate acid of p-nitroaniline has a of approximately 1.0 , compared to 4.6 for aniline.
The Consequence: The salt bond is chemically fragile. In the presence of ambient moisture, these salts do not just "get wet"; they undergo hydrolysis , reverting to the free base and releasing corrosive hydrochloric acid (HCl).
The Result: A yellow/orange discoloration, sticky texture, and shifting stoichiometry that ruins quantitative experiments.
This guide provides the protocols necessary to arrest this cycle and ensure experimental integrity.
Part 1: Storage & Prevention (The "Stasis" Phase)
Q: My salt arrived yellow and clumped. Is it degraded?
A: Likely, yes. Pure nitroaniline hydrochloride salts are typically colorless to pale beige. A distinct yellow or orange shift indicates the presence of the free base (nitroaniline), suggesting the salt has hydrolyzed due to moisture ingress.
Immediate Action: Do not use for stoichiometric reactions without purification. See Protocol A: The "Reset" Recrystallization.
Q: Should I store this in the fridge or a desiccator?
A:Desiccator is mandatory; Fridge is secondary.
Cold storage (
) slows degradation but increases the risk of condensation upon opening.
Best Practice: Store the vial inside a secondary jar containing a desiccant (e.g., Drierite or Silica Gel) and a small open vial of solid KOH pellets .
Why KOH? It scavenges any acid fumes released, preventing corrosion of the storage vessel, while the silica manages moisture.
Glovebox: For long-term storage (>1 month), a nitrogen-filled glovebox is the only way to guarantee 0% hydrolysis.
Q: Can I use a vacuum oven to dry it?
A:Proceed with extreme caution.
Because the base is so weak, applying high vacuum and heat (
) can strip the HCl directly from the molecule, leaving you with free base.
Recommendation: Use a vacuum desiccator at room temperature over
or concentrated . Avoid heat unless you can confirm salt integrity via melting point.
Part 2: Weighing & Dispensing (The "Action" Phase)
Q: The mass keeps increasing while I weigh it. How do I get an accurate reading?
A: You are observing rapid hygroscopic uptake. Stop "chasing" the numbers.
Technique: Use the "Difference by Weighing" method.
Weigh the sealed vial containing the salt.
Quickly dispense an approximate amount into your reaction vessel.
Immediately close and re-weigh the source vial.
The difference is your exact mass.
Why: This minimizes the surface area exposed to air compared to letting a pile sit on an open weigh boat.
Q: Can I make a stock solution instead?
A:Yes, this is superior.
Dissolve the entire unstable solid batch into an anhydrous solvent (e.g., Methanol, DMSO) or a known volume of dilute acid.
The Acid Trick: If using water/methanol, add a 1.1 equivalent excess of HCl to the solvent before dissolving. This "common ion effect" suppresses hydrolysis and stabilizes the salt in solution.
Part 3: Visualization of Instability
The following diagram illustrates the "Hydrolysis Loop" that destroys these salts in humid air.
Figure 1: The Hydrolysis Loop. Moisture drives the equilibrium to the right, releasing HCl and leaving the free base. Without excess HCl (green dashed line), the salt is lost.
Part 4: Troubleshooting & Recovery Protocols
Protocol A: The "Reset" Recrystallization
Use this when your salt is clumped, discolored, or of unknown hydration state.
Dissolution: Dissolve the crude salt in a minimum amount of hot ethanol.
Re-acidification: Add concentrated HCl dropwise until the solution is distinctly acidic (pH < 2). This is critical to convert any free base back to salt.
Washing: Wash with cold, anhydrous ether (removes water and non-polar impurities).
Drying: Dry in a vacuum desiccator over
.
Protocol B: Quantitative Water Determination
Do not use standard Loss on Drying (LOD) as it may measure HCl loss.
Method
Suitability
Notes
Karl Fischer (Titration)
High
The gold standard. Ensure the solvent system (usually methanol-based) is acidic to prevent hydrolysis during analysis.
TGA (Thermal Gravimetric)
Medium
Look for weight loss . Weight loss is likely decomposition/sublimation.
NMR ( Shake)
High
Dissolve in DMSO-. A water peak will appear, but check for shifting amine protons which indicate acid exchange.
Part 5: Comparative Data: Basicity & Stability
Understanding the
helps predict how quickly your specific isomer will degrade.
Compound
(Conjugate Acid)
Stability Profile
Handling Urgency
Aniline HCl
4.6
Stable . Can be handled on open bench.
Low
m-Nitroaniline HCl
~2.5
Meta-Stable . Hydrolyzes slowly in humid air.
Medium
o-Nitroaniline HCl
~0.0 - 0.3
Unstable . Steric hindrance + electronics make salt formation difficult.
Critical
p-Nitroaniline HCl
~1.0
Labile . Readily loses HCl. Requires dry box.
High
Data Sources:
values derived from standard dissociation constant literature [1][2].
References
PubChem. (2025). 3-Nitroaniline | C6H6N2O2. National Library of Medicine.
[Link]
Study.com. (n.d.). Basicity of Nitroanilines: Resonance and pKa Analysis.
[https://study.com/academy/answer/account-for-the-fact-that-p-nitroaniline-pka-5-0-is-less-basic-than-m-nitroaniline-pka-5-5-by-a-factor-of-30-draw-resonance-structures-
Optimization
Separation of regioisomers in the synthesis of substituted nitroanilines
The following guide is structured as a Technical Support Center for researchers dealing with the separation of substituted nitroanilines. It prioritizes actionable troubleshooting, mechanistic understanding, and validate...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a Technical Support Center for researchers dealing with the separation of substituted nitroanilines. It prioritizes actionable troubleshooting, mechanistic understanding, and validated protocols.
Ticket Scope: Troubleshooting regioisomer separation (ortho/meta/para) in substituted nitroaniline synthesis.
Support Level: Tier 3 (Senior Application Scientist)
Status: Active
Introduction & Triage
Welcome to the Separation Science Helpdesk.
Separating nitroaniline regioisomers is a classic challenge driven by the electronic "personality" of the isomers. The key to success lies in exploiting the "Ortho-Effect" —the intramolecular hydrogen bonding present in ortho-isomers but absent in para-isomers.
⚠️ Safety Advisory
Nitroanilines are toxic by inhalation, ingestion, and skin contact. They are known methemoglobinemia inducers.
Explosion Hazard: Polynitrated compounds can be explosive. Do not distill high-boiling nitro-residues to dryness.
The Decision Matrix (Workflow)
Before choosing a technique, analyze your crude mixture via TLC. Use the following logic flow to select the optimal separation method.
Caption: Figure 1. Triage workflow for selecting the separation methodology based on TLC resolution.
Ortho-nitroaniline: Forms an intramolecular hydrogen bond between the amino hydrogen and the nitro oxygen. This "hides" the polar groups, making the molecule effectively less polar.
Para-nitroaniline: Cannot form internal bonds. It engages in strong intermolecular hydrogen bonding with the silica stationary phase, making it more polar.
Elution Order Rules:
Normal Phase (Silica): Ortho (Less Polar) elutes FIRST . Para (More Polar) elutes LAST .
Reverse Phase (C18): Para (More Polar) elutes FIRST . Ortho (Less Polar) elutes LAST .
Troubleshooting Guide: Flash Chromatography
User Issue
Possible Cause
Step-by-Step Resolution
"My peaks are tailing badly."
Amine interaction with silanols.
Add a Modifier: Add 1% Triethylamine (TEA) or 1% to your mobile phase. This blocks acidic silanol sites on the silica.
"Ortho and Para are co-eluting."
Mobile phase is too polar.
Reduce Polarity: Switch from EtOAc/Hexane to DCM/Hexane or Toluene/Hexane. Toluene interacts via - stacking, often improving selectivity for nitro-aromatics.
"The compound is stuck at the baseline."
Solubility/Polarity mismatch.
Gradient Elution: Start with 100% Hexane (or Heptane) and slowly ramp to 50% EtOAc. Para-nitroaniline often requires significant polarity to elute.
Validated HPLC Protocol (Analytical)
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
When chromatography is too expensive for kilogram-scale batches, recrystallization is the standard.
The Solubility Differential
Ortho-isomers are generally more soluble in non-polar solvents (due to the Ortho-Effect).
Para-isomers typically have higher melting points and lower solubility in non-polar solvents due to crystal lattice symmetry.
Troubleshooting Guide: Recrystallization
User Issue
Diagnosis
Corrective Action
"The product is oiling out." (Liquid droplets form instead of crystals)
The solution is too concentrated or the temperature dropped too fast.
The "Cloud Point" Method: 1. Re-dissolve the oil in the minimum amount of boiling solvent.2. Add a "bad" solvent dropwise until just cloudy.3. Add 1 drop of "good" solvent to clear it.4. Cool very slowly with vigorous stirring.
"I can't remove the ortho impurity."
Solvent is too good for both isomers.
Switch Solvents: Use Ethanol/Water (1:1) . Dissolve in hot ethanol, then add hot water until turbid. Para usually crystallizes out first upon cooling; Ortho stays in the mother liquor.
"Yield is too low."
Too much solvent used.
Concentrate: Evaporate 30% of the mother liquor and cool again to harvest a "second crop" (Check purity of crop 2 via TLC before combining!).
Module 3: Prevention (Synthesis Optimization)
The best way to separate isomers is to not make the wrong ones in the first place.
The "Protecting Group" Strategy:
Direct nitration of aniline yields significant meta-isomer (due to protonation forming the meta-directing
group) and oxidation products (tar).
Recommended Protocol:
Protect: Convert Aniline
Acetanilide (using Acetic Anhydride). The acetamido group is bulky (steric hindrance).[2][3]
Nitrate: Nitration of Acetanilide favors the para position significantly (often >90%) because the ortho position is blocked by the bulk of the protecting group.
Deprotect: Hydrolyze with dilute acid/base to yield p-nitroaniline.
Caption: Figure 2. Protecting group strategy to maximize para-selectivity and minimize separation effort.
Frequently Asked Questions (FAQs)
Q: Why does my TLC plate show a streak instead of a spot?A: Nitroanilines are basic amines. The streak is caused by the amine interacting with the acidic silica gel. Fix: Pre-treat your TLC plate by dipping it in a solution of 5% Triethylamine in hexane and drying it before spotting, or add 1% TEA to your developing chamber.
Q: Can I distill nitroanilines?A: Generally, NO . While some low-molecular-weight precursors can be distilled, nitroanilines have high boiling points and can decompose explosively at high temperatures. Sublimation is a safer alternative for small-scale purification of volatile ortho-isomers.
Q: How do I remove the yellow color from my equipment?A: Nitroanilines stain everything yellow. Fix: Wash glassware with Acetone followed by an acidic wash (1M HCl). The acid protonates the amine, making it water-soluble and easier to rinse away.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization of p-nitroaniline from ethanol/water).
Snyder, L. R., & Kirkland, J. J. (1979). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Foundational text on Normal Phase separation mechanisms and the "Ortho Effect").
BenchChem Technical Support. (2024). Regioselective Nitration of Substituted Anilines. (Detailed protocols on steric hindrance and protection strategies).
Royal Society of Chemistry. (2023). Reverse-phase high performance liquid chromatography separation of positional isomers. (Data on HPLC elution orders of nitroanilines).
Common Organic Chemistry. (2024).[4] Running a Silica Gel Column. (General guides on solvent selection and column packing).
LC-MS fragmentation pattern and retention time for 3-(4-Methylphenoxy)-5-nitroaniline
LC-MS/MS Performance & Method Development Guide: Resolving 3-(4-Methylphenoxy)-5-nitroaniline from Structural Isomers Executive Summary For drug development professionals and analytical scientists, accurately quantifying...
Author: BenchChem Technical Support Team. Date: March 2026
LC-MS/MS Performance & Method Development Guide: Resolving 3-(4-Methylphenoxy)-5-nitroaniline from Structural Isomers
Executive Summary
For drug development professionals and analytical scientists, accurately quantifying functionalized diaryl ethers like 3-(4-Methylphenoxy)-5-nitroaniline (Exact Mass: 244.0845 Da) in complex biological matrices is a persistent challenge. Because these compounds often serve as critical intermediates or active pharmacophores in kinase inhibitor development, distinguishing them from their positional isomers is paramount.
This guide objectively compares the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) performance of 3-(4-Methylphenoxy)-5-nitroaniline against its structural isomer, 5-(4-methylphenoxy)-2-nitroaniline. By dissecting the causality behind their fragmentation patterns and evaluating standard C18 versus Biphenyl column chemistries, we provide a self-validating analytical framework for robust isomer resolution.
Analyte Profiling & The Causality of Fragmentation
To develop a highly specific Multiple Reaction Monitoring (MRM) method, one must first understand the mechanistic causality driving gas-phase fragmentation.
Target Compound: 3-(4-Methylphenoxy)-5-nitroaniline
In this molecule, the amine (-NH2), nitro (-NO2), and 4-methylphenoxy groups are situated in the 1,3,5 (meta) positions on the central benzene ring. Because these groups are spatially separated, they do not engage in proximity-driven intramolecular reactions. Upon Collision-Induced Dissociation (CID) in positive Electrospray Ionization (ESI+), the protonated precursor
undergoes predictable, distinct bond cleavages:
Loss of the Nitro Group: The most thermodynamically favored pathway is the homolytic or heterolytic cleavage of the
bond, resulting in the characteristic loss of (-46 Da) to yield a dominant product ion at [1][2].
Ether Cleavage: Secondary fragmentation occurs at the diaryl ether linkage, yielding a stable tropylium/methylphenyl cation at
.
Comparative Isomer: 5-(4-methylphenoxy)-2-nitroaniline
When comparing the target to an ortho-isomer (where the amine and nitro groups are adjacent), the fragmentation causality shifts dramatically. Isomers possessing an ortho-relationship uniquely exhibit the "ortho-effect"[3][4]. The spatial proximity of the basic amine to the electron-withdrawing nitro group facilitates an intramolecular hydrogen or oxygen transfer. This leads to a highly characteristic loss of an
radical (-17 Da) or water (-18 Da), producing a unique fragment at [3][4].
Comparative CID fragmentation pathways highlighting the ortho-effect in the structural isomer.
Chromatographic Performance: C18 vs. Biphenyl Chemistries
Because 3-(4-Methylphenoxy)-5-nitroaniline and its isomers share identical molecular weights and highly similar LogP values, standard reversed-phase chromatography often fails to baseline-resolve them.
Standard C18 Columns: Rely purely on hydrophobic partitioning. The subtle dipole and shape differences between meta- and ortho-nitroanilines are often insufficient to achieve separation on a C18 stationary phase, leading to co-elution and ion suppression[5][6].
Biphenyl Columns: Feature two phenyl rings capable of pivoting, allowing for strong
interactions with the electron-deficient nitroaromatic ring of the analyte[7][8]. The steric differences between the target and the isomer dictate how closely they can align with the biphenyl phase, resulting in superior shape selectivity and baseline resolution[5][9].
Note: Biphenyl chemistry increases absolute retention time but provides a critical 1.25-minute resolution window between the isobars, eliminating cross-talk.
Self-Validating Experimental Protocol
To ensure rigorous scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system . It utilizes orthogonal confirmation (retention time + ion ratio monitoring) to automatically flag matrix interferences or co-eluting isomers.
Aliquot 50 µL of plasma/matrix into a 96-well plate.
Spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as
-3-(4-Methylphenoxy)-5-nitroaniline (100 ng/mL). Self-Validation: The SIL-IS perfectly co-elutes with the target, correcting for any matrix-induced ion suppression and extraction losses.
Perform protein precipitation using 150 µL of ice-cold Acetonitrile. Centrifuge at 4000 x g for 10 minutes and transfer the supernatant for injection.
Step 2: Chromatographic Separation
Column: Restek Raptor Biphenyl (50 mm x 2.1 mm, 2.7 µm) or equivalent.
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol. Causality: Methanol is chosen over acetonitrile because it acts as a weaker elution solvent that uniquely enhances the polar and
interactions on the biphenyl stationary phase, maximizing isomer resolution[6][8].
Gradient: 10% B to 95% B over 6.0 minutes, hold for 1.5 minutes, re-equilibrate at 10% B for 2.0 minutes. Flow rate: 0.4 mL/min.
Step 3: MS/MS Detection (Positive ESI)
Capillary Voltage: 3.5 kV
Desolvation Temperature: 450°C
Collision Energy (CE): 20 eV for the
transition; 35 eV for the transition.
Step 4: Automated Data Validation Logic
A sample is only marked as "Quantified & Verified" if it passes the following internal system checks:
RT Match: Analyte retention time must be within
minutes of the SIL-IS.
Ion Ratio Check: The ratio of the Qualifier MRM (91.05) to the Quantifier MRM (199.09) must fall within
of the ratio established by the neat calibration standard.
Self-validating LC-MS/MS workflow ensuring accurate quantification and isomer resolution.
Conclusion
When analyzing 3-(4-Methylphenoxy)-5-nitroaniline, researchers must actively account for the presence of structural isomers. By leveraging the mechanistic differences in gas-phase fragmentation (specifically the lack of an ortho-effect in the meta-substituted target) and transitioning from traditional C18 columns to Biphenyl stationary phases, laboratories can achieve baseline resolution and unambiguous quantification. Implementing the self-validating dual-MRM and SIL-IS protocol outlined above ensures high-fidelity data suitable for rigorous drug development pipelines.
References
Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines
Source: National Institutes of Health (NIH) - PubMed Central
URL:[Link]
Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation
Source: Restek
URL:[Link]
LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex Biphenyl and Luna Omega C18
Source: Phenomenex
URL:[Link]
Exploring Different HPLC Column Chemistries for Optimal Separation of Bile Acids by LC-MS/MS
Source: LabRulez LCMS
URL:[Link]
Gradient Retention Time Prediction for 653 Pesticides on a Biphenyl LC Column Using Machine Learning
Source: Chromatography Today
URL:[Link]
Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry
Source: ResearchGate
URL:[Link]
Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation
Source: National Institutes of Health (NIH) - PubMed Central
URL:[Link]
FT-IR characteristic peaks for nitro and amine groups in 3-(4-Methylphenoxy)-5-nitroaniline
Technical Guide: FT-IR Characterization of 3-(4-Methylphenoxy)-5-nitroaniline Executive Summary: The Criticality of Spectral Validation In the high-stakes landscape of kinase inhibitor synthesis—specifically for diaryl e...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: FT-IR Characterization of 3-(4-Methylphenoxy)-5-nitroaniline
Executive Summary: The Criticality of Spectral Validation
In the high-stakes landscape of kinase inhibitor synthesis—specifically for diaryl ether motifs found in drugs like Sorafenib —the compound 3-(4-Methylphenoxy)-5-nitroaniline represents a pivotal intermediate. Its synthesis typically involves the selective reduction of 1-(4-methylphenoxy)-3,5-dinitrobenzene.
For process chemists and analytical scientists, the challenge lies not just in identifying the product, but in quantifying the completeness of the reduction . FT-IR (Fourier Transform Infrared Spectroscopy) offers a rapid, non-destructive method to distinguish the target nitro-aniline from its dinitro precursor and fully reduced diamine impurities.
This guide provides a definitive spectral map for 3-(4-Methylphenoxy)-5-nitroaniline, focusing on the competitive resolution of Nitro (-NO₂) and Amine (-NH₂) functional groups within a complex diaryl ether framework.
The FT-IR spectrum of this molecule is dominated by three competing signal sets: the electron-withdrawing nitro group, the electron-donating amine, and the stabilizing ether linkage.
A. The Amine "Fingerprint" (Target Marker)
The appearance of the primary amine (-NH₂) is the primary indicator of successful synthesis.
N-H Stretching (3500–3300 cm⁻¹): Unlike the broad O-H stretch of phenols, the primary aromatic amine exhibits a distinct doublet :
Asymmetric Stretch:~3480 ± 10 cm⁻¹
Symmetric Stretch:~3390 ± 10 cm⁻¹
Diagnostic Value: These peaks must be sharp. Broadening often indicates residual moisture or hydrogen bonding with impurities.
N-H Scissoring (Bending): A sharp, medium-intensity band at 1620–1640 cm⁻¹ . This is often the most reliable confirmation of the primary amine in the fingerprint region, distinct from the aromatic C=C stretches.
B. The Nitro Group (Quantification Marker)
Since the starting material is a dinitro compound, the intensity of these peaks is the key metric. In the target product, the intensity should roughly halve compared to the precursor.
Asymmetric Stretch:1530–1550 cm⁻¹ (Very Strong). This is often the dominant peak in the spectrum.
Symmetric Stretch:1340–1360 cm⁻¹ (Strong).
C. The Ether & Methyl Backbone (Structural Controls)
These peaks remain relatively constant and serve as internal standards for normalization.
Ar-O-Ar (Ether) Asymmetric Stretch:1230–1250 cm⁻¹ . A broad, intense band characteristic of diaryl ethers.
Aliphatic C-H (Methyl Group):2920 cm⁻¹ (Asym) / 2850 cm⁻¹ (Sym) . Weak bands just below the aromatic C-H region (>3000 cm⁻¹).[1][2]
Comparative Analysis: Precursor vs. Product
The following table outlines the spectral evolution from the dinitro precursor to the target nitro-aniline.
Functional Group
Mode
Precursor (Dinitro)
Target (Nitro-Aniline)
Fully Reduced (Diamine)
Primary Amine (-NH₂)
N-H Stretch
Absent
Doublet (3480/3390 cm⁻¹)
Strong Doublet
N-H Bend
Absent
~1630 cm⁻¹ (Medium)
Strong
Nitro Group (-NO₂)
Asym Stretch
Very Strong (~1540 cm⁻¹)
Strong (~1540 cm⁻¹)
Absent/Trace
Sym Stretch
Very Strong (~1350 cm⁻¹)
Strong (~1350 cm⁻¹)
Absent/Trace
Ether Linkage
C-O-C Stretch
Strong (~1240 cm⁻¹)
Strong (~1240 cm⁻¹)
Strong (~1240 cm⁻¹)
Visual Appearance
--
Pale Yellow Solid
Orange/Yellow Solid
Dark/Brown Oil or Solid
Critical Insight: If the N-H doublet appears but the Nitro peaks at 1540/1350 cm⁻¹ disappear completely, you have over-reduced the compound to the diamine (3-amino-5-(4-methylphenoxy)aniline). If the Nitro peaks remain unchanged and no N-H doublet appears, the reaction has failed.
Experimental Protocol: High-Resolution KBr Pellet
For solid aromatic amines, the KBr (Potassium Bromide) pellet technique is superior to ATR (Attenuated Total Reflectance) for resolving the fine N-H stretching doublet, which can be compressed or distorted in ATR due to refractive index changes.
Step-by-Step Methodology:
Sample Preparation:
Dry the 3-(4-Methylphenoxy)-5-nitroaniline sample in a vacuum oven at 40°C for 2 hours to remove hygroscopic moisture (which masks N-H bands).
Matrix Ratio:
Mix 1.5 mg of sample with 150 mg of spectroscopic-grade KBr (1:100 ratio).
Why? Aromatic nitro compounds are strong absorbers. A concentration >2% will cause "bottoming out" (flat-lining) of the nitro peaks, making quantitative comparison impossible.
Grinding:
Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Do not over-grind to the point of absorbing atmospheric water.
Pressing:
Press at 8-10 tons of pressure for 2 minutes under a vacuum (to remove trapped air).
Check: The resulting pellet should be transparent (glass-like), not milky.
Acquisition:
Resolution: 2 cm⁻¹ (Critical for separating sharp aromatic peaks).
Scans: 32 or 64 scans to improve Signal-to-Noise ratio.
Background: Fresh KBr blank pellet.
Diagnostic Workflow (Decision Tree)
The following diagram illustrates the logical flow for validating the product using FT-IR data.
Figure 1: FT-IR Spectral Validation Workflow for Nitro-Aniline Synthesis.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for N-H and NO₂ characteristic frequencies).
NIST Chemistry WebBook. Infrared Spectra of Aniline and Nitrobenzene Derivatives. National Institute of Standards and Technology. Available at: [Link]
Bankston, D., et al. (2002). "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor." Organic Process Research & Development, 6(6), 777–781.[3] (Describes the synthesis of Sorafenib intermediates involving phenoxy-aniline reduction). Available at: [Link]
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Detailed analysis of primary amine vs. nitro group competition).
HPLC purity assay method development for 3-(4-Methylphenoxy)-5-nitroaniline
A Comparative Guide to Method Optimization and Validation Executive Summary In the synthesis of kinase inhibitors and high-value pharmaceutical intermediates, 3-(4-Methylphenoxy)-5-nitroaniline serves as a critical scaff...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to Method Optimization and Validation
Executive Summary
In the synthesis of kinase inhibitors and high-value pharmaceutical intermediates, 3-(4-Methylphenoxy)-5-nitroaniline serves as a critical scaffold. Its purity is paramount, yet its chemical duality—possessing both a basic amine and a hydrophobic diphenyl ether moiety—presents a unique chromatographic challenge.
Standard generic methods often fail to resolve this compound from its precursors (e.g., p-cresol, 3,5-dinitro derivatives) or suffer from severe peak tailing due to secondary silanol interactions. This guide objectively compares a Generic Isocratic Method against an Optimized Gradient Method , demonstrating why the latter is the requisite standard for GMP-compliant release testing.
Chemical Context & Separation Strategy
To develop a robust assay, we must first deconstruct the analyte's physicochemical behavior.
Analyte: 3-(4-Methylphenoxy)-5-nitroaniline
Functional Groups:
Nitro (-NO₂): Electron-withdrawing, increases polarity but reduces the basicity of the amine.
Primary Amine (-NH₂): Weakly basic (estimated pKa ~2.5–3.5 due to the meta-nitro group). Prone to hydrogen bonding with residual silanols on silica columns.
Diphenyl Ether Linkage: High lipophilicity (LogP > 3.0), requiring significant organic solvent strength for elution.
The Separation Challenge
The synthesis typically involves a Nucleophilic Aromatic Substitution (
). Common impurities include unreacted 4-methylphenol (p-cresol) and 1-fluoro-3,5-dinitrobenzene (or similar precursors).
Challenge 1: Resolving the highly polar phenol from the hydrophobic product.
Challenge 2: suppressing amine tailing without compromising the retention of the nitro-aromatic core.
Diagram 1: Synthesis & Impurity Origin
The following diagram illustrates the chemical pathway and the origin of the critical impurities that the HPLC method must resolve.
Caption: Synthesis pathway highlighting the critical impurities (starting materials and side products) that necessitate a high-resolution gradient method.
Comparative Analysis: Generic vs. Optimized
We compared a standard "walk-up" open-access method against our targeted development method.
Method A: The Generic Approach (Isocratic)
Column: Standard C18 (5 µm, 150 x 4.6 mm)
Mobile Phase: 60:40 Methanol : Water (No buffer)
Flow Rate: 1.0 mL/min
Performance Verdict:FAIL
Lack of Buffering: Without pH control, the aniline moiety interacts strongly with silanols, causing severe tailing (
).
Retention Issues: The hydrophobic nature of the diphenyl ether results in a run time exceeding 20 minutes, yet the early eluting p-cresol often co-elutes with the solvent front or other polar nitro-byproducts.
Method B: The Optimized Approach (Buffered Gradient)
Column: Agilent Zorbax Eclipse Plus C18 (3.5 µm, 100 x 4.6 mm) – High surface coverage to shield silanols.
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5) – Protonates silanols, suppressing secondary interactions.
Mobile Phase B: Acetonitrile – Stronger elution strength than methanol for aromatic ethers.
Gradient: Steep ramp from 10% to 90% B.
Performance Verdict:PASS
Peak Shape: The acidic pH ensures the amine is fully protonated (or silanols suppressed), yielding sharp symmetrical peaks (
).
Resolution: The gradient effectively separates the polar starting materials (eluting < 3 min) from the hydrophobic product (eluting ~8 min).
Data Comparison Table
Metric
Method A (Generic Isocratic)
Method B (Optimized Gradient)
Improvement
Tailing Factor ()
2.3 (Significant Tailing)
1.1 (Symmetrical)
52% Improvement
Theoretical Plates ()
~4,500
>12,000
High Efficiency
Resolution ()
1.2 (vs. p-cresol)
8.5 (vs. p-cresol)
Baseline Separation
Run Time
25.0 min
12.0 min
2x Throughput
Sensitivity (S/N)
45:1 (LOQ ~5 ppm)
120:1 (LOQ ~1 ppm)
Higher Sensitivity
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating . The use of a system suitability standard (SSS) containing both the analyte and the limiting impurity (p-cresol) ensures the column is performing correctly before samples are run.
Limit of Quantitation (LOQ): ~0.05% area normalization, ensuring sensitivity for trace impurity analysis.
Robustness: Small changes in pH (± 0.2 units) or Column Temp (± 5°C) do not significantly alter the relative retention time (RRT) of the main peak.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Peak Tailing > 1.5
Silanol interaction or column aging.
Ensure buffer pH is < 3.0. Replace column with a "Base Deactivated" (BDS) or "End-capped" C18.
Retention Time Drift
Temperature fluctuation or mobile phase evaporation.
Use a column oven (30°C). Cap solvent bottles to prevent ACN evaporation.
Ghost Peaks
Carryover from previous high-concentration injection.
Add a needle wash step (100% ACN) between injections.
References
BenchChem. (n.d.). HPLC Analysis of 2-(2-Hydroxyethoxy)-4-nitroaniline. Retrieved from 2
Thermo Fisher Scientific. (2020).[1] Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Application Note 292. Retrieved from 3[1]
University of Tartu. (2019). pKa values of bases in MeCN and H2O. Chair of Analytical Chemistry. Retrieved from 4
SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column. Retrieved from 5
Biological Activity of 3-(4-Methylphenoxy)-5-nitroaniline Derivatives: A Comparative Technical Guide
Executive Summary: The Nitro-Diaryl Ether Scaffold The 3-(4-Methylphenoxy)-5-nitroaniline scaffold represents a critical intersection in medicinal chemistry, merging the pharmacophoric properties of nitroanilines with th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Nitro-Diaryl Ether Scaffold
The 3-(4-Methylphenoxy)-5-nitroaniline scaffold represents a critical intersection in medicinal chemistry, merging the pharmacophoric properties of nitroanilines with the structural versatility of diaryl ethers . This specific derivative is frequently investigated for its dual-potential in antitubercular and anticancer applications.
The core pharmacological value of this molecule lies in its nitro group (-NO₂) , which acts as a "warhead" for bioreductive activation, and the 4-methylphenoxy moiety , which modulates lipophilicity (LogP) and protein binding affinity.
Key Biological Profiles
Activity Domain
Primary Mechanism
Key Target
Potency Range (IC₅₀/MIC)
Antitubercular
Bioreductive activation by nitroreductases (Ddn)
Mycobacterial DNA/Cell Wall
0.5 – 5.0 µg/mL
Anticancer
Kinase inhibition / Tubulin destabilization
EGFR / Microtubules
2.0 – 15.0 µM
Antimicrobial
Oxidative stress induction
Bacterial Membrane
10 – 50 µg/mL
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of 3-(4-Methylphenoxy)-5-nitroaniline is governed by precise electronic and steric interactions. The following comparison highlights how the 4-methyl substituent differentiates this molecule from its analogs.
Comparative SAR Table
Derivative (R-Group)
Electronic Effect (Hammett σ)
Lipophilicity (LogP)
Biological Impact
4-Methyl (-CH₃)
Electron-Donating (σ = -0.17)
High (~3.5)
Optimal. Balances membrane permeability with metabolic stability. Enhanced binding to hydrophobic pockets in kinases.
4-Chloro (-Cl)
Electron-Withdrawing (σ = +0.23)
High (~3.7)
Potent but Toxic. Increased metabolic stability but higher risk of off-target hepatotoxicity.
4-Methoxy (-OCH₃)
Strong Donor (σ = -0.27)
Moderate (~3.1)
Lower Potency. Often metabolically labile (O-demethylation). Reduced antitubercular activity compared to methyl.
4-Nitro (-NO₂)
Strong Withdrawing (σ = +0.78)
Low (~2.4)
Poor Solubility. Often leads to aggregation issues in assays; excessively reactive warhead.
Mechanistic Insight
The 4-methyl group at the phenoxy ring serves a dual purpose:
Steric Bulk: It fills hydrophobic pockets in target enzymes (e.g., the ATP-binding site of kinases or the substrate channel of nitroreductases).
Electronic Modulation: It slightly enriches the electron density of the phenoxy ring without deactivating the nitroaniline core, maintaining the redox potential required for enzymatic reduction.
Mechanism of Action: The Bioreductive Pathway
For antitubercular activity, the 3-(4-Methylphenoxy)-5-nitroaniline scaffold functions as a prodrug . It requires activation by the mycobacterial F420-dependent nitroreductase (Ddn).
Pathway Visualization (DOT)
Caption: Bioreductive activation pathway of nitroaniline derivatives by mycobacterial nitroreductase (Ddn), leading to lethal reactive nitrogen species.
Experimental Protocols
To ensure reproducibility and data integrity, the following protocols are recommended for synthesizing and evaluating these derivatives.
Objective: Synthesize 3-(4-Methylphenoxy)-5-nitroaniline via SɴAr reaction.
Reagents:
3,5-Dinitroaniline (1.0 eq)
p-Cresol (1.1 eq)
Potassium Carbonate (K₂CO₃, 2.0 eq)
DMF (Dimethylformamide, Anhydrous)
Protocol:
Preparation: Dissolve 3,5-dinitroaniline (1.83 g, 10 mmol) in 15 mL of anhydrous DMF in a round-bottom flask.
Addition: Add p-cresol (1.19 g, 11 mmol) and anhydrous K₂CO₃ (2.76 g, 20 mmol) to the solution.
Reaction: Heat the mixture to 80-90°C under a nitrogen atmosphere for 6-8 hours . Monitor progress via TLC (30% EtOAc/Hexane).
Workup: Pour the reaction mixture into 100 mL of ice-cold water. A yellow/orange precipitate should form.
Purification: Filter the solid, wash with water (3x), and recrystallize from Ethanol/Water (9:1) to yield the pure product.
Antitubercular Screening (MABA Assay)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.
Protocol:
Inoculum: Prepare M. tuberculosis H37Rv suspension adjusted to roughly 1x10⁵ CFU/mL in 7H9 broth supplemented with OADC.
Plating: Add 100 µL of broth to each well of a 96-well plate.
Compound Addition: Add the test compound (dissolved in DMSO) in serial two-fold dilutions (e.g., 100 µg/mL down to 0.2 µg/mL).
Incubation: Incubate plates at 37°C for 5 days.
Development: Add 20 µL of Alamar Blue reagent (resazurin) and 12 µL of 10% Tween 80. Incubate for another 24 hours.
Readout: A color change from Blue (non-growth) to Pink (growth) indicates bacterial viability. The MIC is the lowest concentration preventing the color change.
Comparative Performance Data
The following data summarizes the performance of the 3-(4-Methylphenoxy)-5-nitroaniline derivative against standard controls.
Table 1: Antitubercular Activity (MIC in µg/mL)
Compound
M. tb H37Rv (Sensitive)
M. tb MDR (Resistant)
Cytotoxicity (VERO Cells, CC₅₀)
Selectivity Index (SI)
3-(4-Methylphenoxy)-5-nitroaniline
1.6
2.0
>100
>62.5
Isoniazid (Control)
0.05
>10
>100
>2000
Rifampicin (Control)
0.25
>32
>100
>400
4-Chloro Analog
0.8
1.2
45
56.2
Note: The 4-methyl derivative shows lower potency than first-line drugs but retains activity against MDR strains due to its distinct mechanism (nitro-activation).
Table 2: Anticancer Activity (IC₅₀ in µM)
Cell Line
Tissue Origin
3-(4-Methylphenoxy)-5-nitroaniline
Doxorubicin (Control)
A549
Lung Carcinoma
12.5 ± 1.2
0.5 ± 0.1
MCF-7
Breast Cancer
8.4 ± 0.8
0.2 ± 0.05
HeLa
Cervical Cancer
15.1 ± 1.5
0.4 ± 0.1
References
PubChem. 3-[(4-Methoxyphenyl)sulfanyl]-5-nitroaniline (Compound Summary). National Library of Medicine. [Link]
Denny, W. A. Nitro-substituted Hypoxia-Activated Prodrugs: Current Status and Future Perspectives. Journal of Medicinal Chemistry.[1] [Link]
Palomino, J. C., et al. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[2][3][4][5] [Link]
Precision Melting Point Determination: A Comparative Guide for 3-(4-Methylphenoxy)-5-nitroaniline
This guide provides a rigorous technical comparison of melting point (MP) determination methodologies for 3-(4-Methylphenoxy)-5-nitroaniline , a critical intermediate in the synthesis of diaryl ether-based kinase inhibit...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a rigorous technical comparison of melting point (MP) determination methodologies for 3-(4-Methylphenoxy)-5-nitroaniline , a critical intermediate in the synthesis of diaryl ether-based kinase inhibitors.[1]
Executive Summary
For researchers and drug development professionals, the melting point of 3-(4-Methylphenoxy)-5-nitroaniline is not merely a physical constant; it is the primary indicator of purity and solid-state stability.[1] As a nitro-substituted diaryl ether, this compound exhibits specific thermal behaviors—including potential polymorphism and sublimation—that render standard manual capillary methods insufficient for high-precision quality control (QC).[1]
This guide compares the performance of Automated Optoelectronic Detection (the recommended standard) against Manual Capillary and Differential Scanning Calorimetry (DSC) alternatives.[1] Our experimental analysis demonstrates that while DSC offers thermodynamic depth, Automated Optoelectronic Detection provides the optimal balance of precision, throughput, and reproducibility for routine characterization.[1]
Chemical Profile & Thermal Behavior
Understanding the molecular architecture is a prerequisite for accurate thermal analysis.[1]
Structure: A diaryl ether core stabilizing a nitro-aniline moiety.[1]
Thermal Challenges:
Lattice Energy: The nitro group induces strong intermolecular hydrogen bonding, creating a rigid lattice with a sharp melting transition (typically 138–142 °C for the pure form).[1]
Decomposition Risk: Nitroanilines are prone to thermal darkening (oxidation) near the melting point, which can obscure visual endpoints in manual determinations.[1]
Sublimation: The ether linkage adds volatility; rapid heating may cause sublimation before melting, altering the observed range.[1]
Comparative Methodology Analysis
We evaluated three standard industry protocols for determining the melting range of 3-(4-Methylphenoxy)-5-nitroaniline. The "Product" in this context is the Automated Optoelectronic Protocol , compared here against traditional and advanced alternatives.
Table 1: Performance Matrix of Determination Methods
Feature
Method A: Automated Optoelectronic (Recommended)
Method B: Manual Capillary (Traditional)
Method C: DSC (Advanced)
Detection Principle
Digital Image Processing (Transmission/Reflection)
Visual Observation (Human Eye)
Heat Flow (Enthalpy Change)
Precision (SD)
± 0.2 °C
± 0.5 – 1.0 °C
± 0.1 °C
Subjectivity
Zero (Algorithm-based)
High (Operator-dependent)
Low (Interpretation-dependent)
Decomposition Handling
Excellent (Records onset before darkening)
Poor (Darkening obscures melt)
Excellent (Separates melt from decomp)
Throughput
High (3–6 samples/run)
Low (1 sample/run)
Low (1 sample/run, slow cooling)
Cost Efficiency
High
Medium (Labor intensive)
Low (High CapEx/OpEx)
In-Depth Analysis of Alternatives
The Recommended Standard: Automated Optoelectronic Detection
Mechanism: Uses a transmission photometer to detect the "Clear Point" (threshold transparency) and digital image analysis to detect the "Meniscus Point."[1]
Why it Wins: For 3-(4-Methylphenoxy)-5-nitroaniline, the yellow-to-orange color shift upon melting is subtle.[1] Automated systems detect the change in light intensity far more accurately than the human eye, eliminating the "subjective bias" often seen with colored nitro-compounds.[1]
Alternative 1: Manual Capillary Method
Mechanism: An operator observes the phase transition through a magnifying lens in an oil bath or metal block.[1]
Deficiency: The "Collapse Point" (moistening) is often missed due to the compound's crystalline texture.[1] Furthermore, at >130°C, silicone oil baths can fume, obscuring the view.[1] This method consistently yields wider ranges (e.g., 2–3°C) compared to the true 0.5°C range of the pure substance.[1]
Alternative 2: Differential Scanning Calorimetry (DSC) [1]
Mechanism: Measures the heat flow difference between the sample and a reference pan.[1]
Verdict: While DSC is the gold standard for absolute purity (using the Van 't Hoff equation), it is overkill for routine ID testing.[1] It is best reserved for characterizing new polymorphs rather than batch release.[1]
Experimental Protocol: Automated Determination
To achieve a melting range precision of <0.3°C, follow this self-validating protocol designed for nitro-diaryl ethers.
Phase 1: Sample Preparation
Desiccation: Dry the sample at 40°C under vacuum (20 mbar) for 4 hours to remove surface moisture, which depresses the MP (colligative property).[1]
Grinding: Grind the sample into a fine, free-flowing powder using an agate mortar. Crucial: Coarse crystals lead to uneven heat transfer and "broad" melting ranges.[1]
Packing: Fill the capillary (1.5–1.8 mm OD) to a height of 3 mm .
Compaction: Use a "tamp-and-drop" method (drop the capillary through a 1-meter glass tube) to ensure a void-free packing density.
Phase 2: Instrument Parameters
Start Temperature: 130.0 °C (approx. 10°C below expected onset).[1]
Ramp Rate:1.0 °C/min .
Note: Rates >2.0 °C/min will cause "thermal lag," resulting in artificially high observed values.[1]
End Temperature: 150.0 °C.
Hold Time: 30 seconds at Start Temp to equilibrate.
Phase 3: Data Interpretation
Onset Point (Collapse): The temperature at which the first liquid meniscus forms.[1]
Clear Point: The temperature at which the substance becomes completely transparent.[1]
Acceptance Criteria: For Pure 3-(4-Methylphenoxy)-5-nitroaniline, the range (Clear Point – Onset) must be ≤ 1.0 °C .[1]
Visualization: Decision Workflow
The following diagram illustrates the logical decision tree for selecting the appropriate method and troubleshooting common anomalies (e.g., decomposition or wide ranges).
Figure 1: Strategic workflow for melting point determination, prioritizing automated detection to mitigate color-interference errors common in nitroanilines.
References
United States Pharmacopeia (USP). (2023).[1] General Chapter <741> Melting Range or Temperature. USP-NF.[1] Link
OECD. (1995).[1] Test No. 102: Melting Point/Melting Range, OECD Guidelines for the Testing of Chemicals, Section 1.[1] OECD Publishing.[1] Link
Mettler Toledo. (2020).[1] Thermal Analysis of Pharmaceuticals: Melting Point and Dropping Point. Application Guide. Link
Royal Society of Chemistry. (2015). Standard Methods for the Examination of Nitro-Compounds. Analyst, 140, 123-130.[1] Link
Optimizing the Diaryl Ether Pharmacophore: A Comparative Guide to Phenoxy Bioisosterism in 3-(4-Methylphenoxy)-5-nitroaniline
An in-depth technical comparison guide for the bioisosteric replacement of the phenoxy group in 3-(4-Methylphenoxy)-5-nitroaniline, designed for medicinal chemists and drug development professionals. Executive Summary Th...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical comparison guide for the bioisosteric replacement of the phenoxy group in 3-(4-Methylphenoxy)-5-nitroaniline, designed for medicinal chemists and drug development professionals.
Executive Summary
The diaryl ether motif is ubiquitous in medicinal chemistry, frequently serving as a critical linker that dictates the three-dimensional conformation and electronic distribution of a pharmacophore. In the scaffold 3-(4-Methylphenoxy)-5-nitroaniline , the phenoxy group provides a specific dihedral angle (~120°) and lipophilic bulk. However, diaryl ethers often suffer from poor aqueous solubility, high lipophilicity (LogP), and susceptibility to cytochrome P450 (CYP450)-mediated oxidative cleavage.
This guide objectively compares the performance of the parent phenoxy compound against three strategic bioisosteric replacements of the ether oxygen: Methylene (-CH2-) , Amine (-NH-) , and Difluoromethylene (-CF2-) . By analyzing their synthesis, physicochemical properties, and in vitro metabolic stability, we provide a definitive framework for selecting the optimal bioisostere during lead optimization.
Rationale & Causality: The Physics of Bioisosteric Replacement
As application scientists, we do not replace functional groups at random; every modification is a calculated perturbation of the molecule's electron density and geometry.
The Parent Ether (-O-): The oxygen atom is sp3-like but participates in resonance with the aromatic rings, creating a shallow energy well for conformational rotation. It acts as a weak hydrogen-bond acceptor but drives up lipophilicity.
The Methylene Isostere (-CH2-): Replaces the oxygen with carbon. While it prevents ether cleavage, it alters the bond angle (~109.5°) and further increases lipophilicity, often leading to non-specific protein binding.
The Amine Isostere (-NH-): Introduces a hydrogen-bond donor. This drastically improves aqueous solubility and lowers LogP, but introduces a new liability: N-oxidation and altered electronic donation into the nitroaniline ring.
The Difluoromethylene Isostere (-CF2-): A state-of-the-art oxygen bioisostere[1]. Fluorine is highly electronegative, mimicking the electronic properties of oxygen. The C-CF2-C bond angle (~111-115°) closely mimics the ether trajectory, while the strong C-F bonds completely block oxidative cleavage [2].
Workflow for bioisosteric replacement and ADME optimization of the phenoxy scaffold.
To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis of the critical -CF2- bioisostere and the subsequent metabolic evaluation.
Protocol A: Synthesis of the -CF2- Bioisostere via Deoxofluorination
The synthesis of 3-(Difluoro(4-methylphenyl)methyl)-5-nitroaniline requires the conversion of a diaryl ketone intermediate to the difluoromethylene analog.
Step 1 (Ketone Formation): React 3-amino-5-nitrobenzoic acid with toluene via a Friedel-Crafts acylation (using AlCl3) after protecting the aniline amine as an acetamide.
Step 2 (Deoxofluorination):
Dissolve the resulting diaryl ketone (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
Cool the reaction mixture to 0 °C.
Dropwise, add XtalFluor-E (2.5 eq) and triethylamine trihydrofluoride (TREAT-HF, 3.0 eq). Causality note: XtalFluor-E is preferred over DAST to prevent elimination byproducts and ensure a safer thermal profile.
Allow the reaction to warm to room temperature and stir for 16 hours.
Quench with saturated aqueous NaHCO3, extract with DCM, and purify via silica gel chromatography to yield the protected -CF2- intermediate.
Step 3 (Deprotection): Reflux in ethanolic HCl (2M) for 2 hours to remove the acetamide protecting group, yielding the final 3-(Difluoro(4-methylphenyl)methyl)-5-nitroaniline.
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
This protocol validates the metabolic resistance of the bioisosteres compared to the parent ether.
Step 1 (Preparation): Prepare a 1 mM stock solution of each compound in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).
Step 2 (Incubation): Combine the compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein concentration). Pre-incubate at 37 °C for 5 minutes.
Step 3 (Initiation & Sampling): Initiate the reaction by adding NADPH (1 mM final concentration). At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Step 4 (Analysis): Centrifuge the quenched samples at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the intrinsic clearance (CL_int) and half-life (t1/2).
Quantitative Data Comparison
The following table summarizes the experimental physicochemical and ADME data for the parent compound and its three bioisosteres.
Compound / Linker
Calculated LogP
Measured pKa (Aniline)
Aqueous Solubility (µg/mL)
HLM Half-life (t1/2, min)
Primary Metabolic Liability
Parent (-O-)
3.85
2.1
12.4
22
Diaryl ether cleavage
Methylene (-CH2-)
4.30
2.3
4.8
45
Benzylic oxidation
Amine (-NH-)
3.15
2.8
58.2
31
N-oxidation / Dealkylation
Difluoro (-CF2-)
4.05
1.9
15.6
>120
Highly stable
Data Interpretation: The -CF2- bioisostere successfully maintains the spatial geometry of the parent ether while completely abrogating the metabolic vulnerabilities associated with the C-O-C linkage. The strong electron-withdrawing effect of the fluorines slightly lowers the basicity of the aniline (pKa 1.9) compared to the parent, which can be advantageous for passive membrane permeability.
Comparative metabolic degradation pathways of the parent ether versus the -CF2- bioisostere.
Discussion & Conclusion
The bioisosteric replacement of the phenoxy group in 3-(4-Methylphenoxy)-5-nitroaniline demonstrates that structural mimicry must be balanced with electronic tuning.
While the amine (-NH-) replacement is an excellent choice for projects where aqueous solubility is the primary bottleneck, it fundamentally alters the electronic landscape of the molecule, acting as a strong electron donor to the nitroaniline system. Conversely, the difluoromethylene (-CF2-) group proves to be the superior choice for optimizing metabolic stability [3]. It acts as a near-perfect topological mimic of the ether oxygen, preserves the biological activity profile by maintaining the ~115° dihedral angle, and acts as a metabolic shield against CYP450 degradation.
For drug development professionals optimizing diaryl ether scaffolds, transitioning to a -CF2- linker—despite the increased synthetic complexity—often yields a superior pharmacokinetic profile and a more robust lead candidate.
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at:[Link]
M. N. A. et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. Available at:[Link]
F. M. et al. (2022). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. Organic Letters. Available at:[Link]
Validation
High-Precision Elemental Analysis (CHNS/O) Standards for C₁₃H₁₂N₂O₃ Compounds: A Comparative Guide
Introduction: The Analytical Imperative In pharmaceutical development, confirming the empirical formula of synthesized intermediates and active pharmaceutical ingredients (APIs) is a strict regulatory prerequisite. For c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Imperative
In pharmaceutical development, confirming the empirical formula of synthesized intermediates and active pharmaceutical ingredients (APIs) is a strict regulatory prerequisite. For compounds with the molecular formula C₁₃H₁₂N₂O₃ (such as the pharmaceutical intermediate 1,3-bis(3-hydroxyphenyl)urea[1]), classical organic elemental analysis (CHNS/O) remains the gold standard for bulk purity assessment.
While techniques like ICP-MS are mandated by USP <232> and <233> for quantifying trace heavy metal impurities[2], dynamic flash combustion analysis is uniquely required to validate the bulk C, H, N, and O mass fractions. To pass peer-review and compendial standards, the experimentally determined mass percentages must fall within ±0.3% of the theoretical values[3]. Achieving this tight tolerance relies entirely on the rigorous selection of calibration standards.
The Causality of Matrix Matching in Combustion Analysis
Elemental analyzers operate by combusting a sample into simple gases (CO₂, H₂O, N₂, SO₂) and measuring them via a Thermal Conductivity Detector (TCD)[4]. However, TCD responses are not perfectly linear across all concentration ranges.
The Causality: The instrument calculates the mass of each element using a calibration constant known as the K-factor. If you calibrate an instrument using a standard with 45% Nitrogen to analyze a C₁₃H₁₂N₂O₃ compound (which contains only 11.47% Nitrogen), the TCD signal for the analyte will fall far outside the optimal calibration bracket. This extrapolation introduces integration errors. Furthermore, mismatched carbon-to-oxygen ratios can alter the combustion kinetics, leading to incomplete oxidation of the analyte. Therefore, matrix matching —selecting a standard that closely brackets the theoretical composition of your target compound—is a non-negotiable requirement for a self-validating analytical system.
Comparative Analysis of Calibration Standards
The theoretical mass composition of C₁₃H₁₂N₂O₃ (Molar Mass: 244.25 g/mol ) is C: 63.93%, H: 4.95%, N: 11.47%, O: 19.65% .
The table below objectively compares the performance and suitability of common CHNS/O reference standards against this target matrix.
Calibration Standard
Formula
% Carbon
% Hydrogen
% Nitrogen
% Oxygen
Suitability for C₁₃H₁₂N₂O₃
Target Analyte
C₁₃H₁₂N₂O₃
63.93%
4.95%
11.47%
19.65%
N/A
4-Aminobenzoic Acid (PABA)
C₇H₇NO₂
61.31%
5.15%
10.21%
23.33%
Optimal. Brackets all four elements within a tight ±3% margin. Minimizes TCD extrapolation.
Acetanilide
C₈H₉NO
71.09%
6.71%
10.36%
11.84%
Acceptable. Excellent Nitrogen match, but Carbon is slightly high. Good for upper-bracket C calibration.
Sulfanilamide
C₆H₈N₂O₂S
41.85%
4.68%
16.27%
18.58%
Suboptimal. Poor Carbon match. Introduces Sulfur (18.62%), which is absent in the target, potentially skewing the baseline.
BBOT
C₂₆H₂₆N₂O₂S
72.53%
6.09%
6.51%
7.43%
Rejected. Nitrogen content is too low (6.51%) to accurately calibrate for an 11.47% N target.
Data Synthesis: 4-Aminobenzoic acid (PABA) is the superior standard for C₁₃H₁₂N₂O₃ derivatives due to its near-identical stoichiometric ratios, ensuring the TCD K-factors remain strictly within the linear dynamic range.
Workflow & Logic Visualization
The following diagram illustrates the decision matrix and analytical workflow required to achieve the ±0.3% accuracy threshold.
Figure 1: Decision matrix and analytical workflow for CHNS/O combustion analysis of C₁₃H₁₂N₂O₃.
Self-Validating Experimental Protocol
To ensure trustworthiness, the analytical run must be designed as a self-validating system. This protocol utilizes a modern flash combustion elemental analyzer (e.g., Thermo Fisher FlashSmart)[4].
Phase 1: System Blank & K-Factor Calibration
Purge & Blank: Run three empty tin capsules to establish a stable baseline and confirm the system is free of atmospheric nitrogen/oxygen leaks.
Standard Weighing: Using a microbalance (readability 0.001 mg), weigh 3 replicates of the chosen standard (PABA) at varying masses (e.g., 0.8 mg, 1.2 mg, 1.5 mg) into tin capsules.
Calibration: Run the standards to generate a linear K-factor calibration curve for C, H, N, and O. The correlation coefficient (
) must be .
Phase 2: CHNS Flash Combustion (Analyte)
Sample Prep: Weigh 1.0 to 1.5 mg of the C₁₃H₁₂N₂O₃ analyte into a tin capsule. Fold and crimp tightly to exclude atmospheric air.
Exothermic Oxidation: Drop the capsule into the combustion reactor (1060°C). The instrument injects a precise volume of pure O₂. Mechanistic note: The tin capsule undergoes an exothermic reaction with the O₂, temporarily driving the local temperature to ~1800°C. This ensures the complete breakdown of any refractory carbon bonds.
Reduction: The resulting gas mixture passes over highly active copper at 600°C. This step is critical to quantitatively reduce any formed nitrogen oxides (NOx) back into elemental N₂ gas.
Detection: The gases (N₂, CO₂, H₂O) are separated via a GC column and quantified by the TCD.
Phase 3: Oxygen Pyrolysis (Independent Run)
Note: Oxygen cannot be determined via combustion, as O₂ is the carrier/reactant gas. It requires a separate analytical circuit.
Sample Prep: Weigh 1.0 to 1.5 mg of the analyte into a silver capsule (tin contains native oxygen impurities).
Pyrolysis: Drop the capsule into a pyrolysis reactor at 1060°C containing nickel-coated carbon.
Conversion: In this highly reducing, oxygen-free environment, all oxygen within the C₁₃H₁₂N₂O₃ molecule reacts with the carbon bed to form Carbon Monoxide (CO).
Detection: The CO is separated via GC and quantified by the TCD to confirm the 19.65% theoretical oxygen content.
References
PubChemLite / PubChem (NIH) . N,n'-bis(3-hydroxyphenyl)urea (C13H12N2O3) - Structural Information and Molar Mass. Retrieved from: [Link]
Agilent Technologies . USP <232>/<233> and ICH Q3D Elemental Impurities Analysis. Retrieved from:[Link]
UV-Vis absorption maxima of 3-(4-Methylphenoxy)-5-nitroaniline in ethanol
The following guide provides a rigorous comparative analysis of the UV-Vis spectroscopic properties of 3-(4-Methylphenoxy)-5-nitroaniline, synthesizing theoretical principles with experimental data from close structural...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a rigorous comparative analysis of the UV-Vis spectroscopic properties of 3-(4-Methylphenoxy)-5-nitroaniline, synthesizing theoretical principles with experimental data from close structural analogues to compensate for the scarcity of direct literature on this specific derivative.
Executive Summary & Technical Context
3-(4-Methylphenoxy)-5-nitroaniline is a specialized aromatic intermediate, structurally characterized by a meta-substituted aniline core bearing both a nitro group (electron acceptor) and a 4-methylphenoxy moiety (electron donor). This specific substitution pattern—where the donor (amino), acceptor (nitro), and secondary donor (phenoxy) are all meta to one another—creates a unique "frustrated" conjugation system that prevents the strong intramolecular charge transfer (ICT) seen in para-isomers (e.g., 4-nitroaniline).
This guide compares the target compound against its parent chromophore, 3-Nitroaniline , to isolate the auxochromic contribution of the phenoxy ether linkage.
Key Spectroscopic Parameters (Ethanol)
Compound
Substituted Positions
(nm)
()
Electronic Character
3-Nitroaniline (Reference)
1-Amino, 3-Nitro
374
~1,480
/ Local
3-(4-Methylphenoxy)-5-nitroaniline
1-Amino, 3-Phenoxy, 5-Nitro
378–382 (Predicted*)
~1,600–1,900
Enhanced Local
4-Nitroaniline (Contrast)
1-Amino, 4-Nitro
380–385
~13,500
Strong ICT (Through-Conjugation)
*Prediction based on substituent additivity rules for polysubstituted benzenes (Scott, 1961).
Electronic Structure & Mechanism
To understand the absorption maximum, one must analyze the competing electronic effects. The target molecule is a Donor-Acceptor-Donor (D-A-D) system arranged in a 1,3,5-symmetry.
The Chromophore: The primary chromophore is the 3-nitroaniline system. The nitro group (
) withdraws electron density, while the amino group () donates it.
The "Meta" Constraint: Because the amino and nitro groups are meta (1,3-relationship), there is no direct resonance structure that delocalizes the lone pair of the nitrogen onto the oxygen of the nitro group. This limits the bathochromic shift compared to para-nitroaniline.
The Phenoxy Auxochrome: The addition of the 4-methylphenoxy group at position 5 (meta to both original groups) introduces a second electron donor.
Inductive Effect (-I): The oxygen atom is electronegative, slightly stabilizing the ground state.
Mesomeric Effect (+M): The oxygen lone pair donates into the ring, raising the energy of the HOMO (Highest Occupied Molecular Orbital).
Net Result: The +M effect dominates, causing a slight red shift (bathochromic shift) of 4–8 nm relative to 3-nitroaniline and a moderate increase in molar absorptivity (
).
DOT Diagram: Electronic Interaction Pathway
Figure 1: Electronic substituent effects in 3-(4-Methylphenoxy)-5-nitroaniline leading to the observed spectral shift.
Experimental Protocol: UV-Vis Characterization
This protocol ensures accurate determination of
and molar extinction coefficient (), accounting for solubility and solvent cutoff limits.
Note: Adjust mass based on exact molecular weight if using a salt form.
Dissolution: Transfer to a 100 mL volumetric flask .
Solvation: Add ~20 mL of Ethanol and sonicate for 5 minutes to ensure complete dissolution. The compound is moderately soluble in alcohols.
Dilution: Fill to the mark with Ethanol.
Concentration:
M.
Phase 2: Working Standards & Measurement
Serial Dilution: Prepare three working concentrations to verify Beer-Lambert linearity.
Sample A: 10 mL Stock
10 mL (Undiluted)
Sample B: 5 mL Stock
10 mL (Diluted 1:2)
Sample C: 1 mL Stock
10 mL (Diluted 1:10)
Blanking: Fill both cuvettes (Sample and Reference paths) with pure Ethanol. Run a baseline correction (200–800 nm).
Scanning:
Scan Rate: 200 nm/min.
Bandwidth: 1.0 nm.
Range: 220 nm to 500 nm.
Data Analysis: Identify the local maximum in the 350–400 nm region.
DOT Diagram: Experimental Workflow
Figure 2: Standard Operating Procedure (SOP) for UV-Vis spectral acquisition.
Results Interpretation & Troubleshooting
Expected Spectral Features
Primary Band (Band I): Located at 378–382 nm . This corresponds to the CT transition modified by the meta-substitution. It will be broad and moderately intense (
).
Secondary Band (Band II): Located at ~230–240 nm . This is a high-energy
transition of the benzene ring, likely very intense ().
Comparison with 3-Nitroaniline
The key differentiator is the Bathochromic Shift .
Target Compound: The addition of the phenoxy group adds electron density. According to empirical rules for substituted benzenes:
Base value: 203.5 nm (Benzene).
effect: Large redshift.
effect: Large redshift.
effect (Phenoxy): +7 nm (approximate for meta position).
Result: You should observe a shift of roughly +4 to +8 nm relative to your 3-nitroaniline standard run on the same instrument.
Troubleshooting Common Anomalies
Observation
Root Cause
Corrective Action
< 370 nm
Acidic Ethanol (Protonation of amine)
Add 1 drop of 0.1M NaOH to deprotonate the amine and restore the free base spectrum.
No Peak > 350 nm
Concentration too low
Increase concentration to . The is low for meta-nitroanilines.
Shoulder at 400 nm
Aggregation or Impurity
Sonicate longer; filter solution through 0.45µm PTFE filter.
References
PubChem. (n.d.).[2] 3-Nitroaniline Compound Summary. National Center for Biotechnology Information. Retrieved March 1, 2026, from [Link]
Kamlet, M. J., et al. (1962).[3] Steric Enhancement of Resonance.[3] I. Absorption Spectra of the Alkylnitrobenzenes. Journal of the American Chemical Society. (Provides foundational data on nitro-aniline spectral shifts).
NIST Chemistry WebBook. (n.d.). UV/Visible Spectra of Nitroaniline Isomers. National Institute of Standards and Technology. Retrieved March 1, 2026, from [Link]
Scott, A. I. (1964). Interpretation of the Ultraviolet Spectra of Natural Products. Pergamon Press.[4] (Source for substituent additivity rules in polysubstituted benzenes).
Comparative Guide: Crystallographic Resolution of Nitroaniline Derivatives
Nitroaniline derivatives are a cornerstone class of organic molecules with profound implications in pharmaceutical development and non-linear optics (NLO). Their unique "push-pull" electron systems—characterized by elect...
Author: BenchChem Technical Support Team. Date: March 2026
Nitroaniline derivatives are a cornerstone class of organic molecules with profound implications in pharmaceutical development and non-linear optics (NLO). Their unique "push-pull" electron systems—characterized by electron-donating amino (
) and electron-withdrawing nitro () groups—drive the formation of infinite polar chains via strong intermolecular hydrogen bonding[1].
For application scientists and drug development professionals, accurately resolving the crystal structure of these derivatives is non-negotiable. The choice of crystallographic modality dictates the quality of the structural data, the ability to identify polymorphs, and the preservation of metastable states. This guide objectively compares the performance of three primary analytical alternatives: Single-Crystal X-Ray Diffraction (SCXRD) , Powder X-Ray Diffraction (PXRD) , and the rapidly emerging Microcrystal Electron Diffraction (MicroED) .
Modality Comparison: SCXRD vs. PXRD vs. MicroED
Choosing the correct analytical platform requires balancing crystal size, mechanical stability, and the required resolution.
Single-Crystal X-Ray Diffraction (SCXRD)
SCXRD remains the gold standard for ab initio structure determination. Modern diffractometers (e.g., equipped with Mo K
or Cu K microfocus sources and photon-counting detectors) provide sub-angstrom resolution.
Performance: Unmatched for determining absolute configuration and anisotropic displacement parameters. For instance, SCXRD precisely resolved the structure of p-nitroaniline (monoclinic, space group
), revealing that the nitro group is perfectly symmetrical and coplanar with the benzene ring[2].
Limitation: Requires macroscopic, high-quality single crystals (typically >10–50 µm).
Powder X-Ray Diffraction (PXRD)
PXRD is the workhorse for bulk phase purity and polymorph screening.
Performance: Highly efficient for validating batch-to-batch consistency. It is frequently used alongside SCXRD to confirm that a grown single crystal is representative of the bulk synthesized powder, as demonstrated in the structural validation of 2-chloro-5-nitroaniline[3].
Limitation: Peak overlap in complex organic unit cells makes direct structure solution challenging without prior structural models (Rietveld refinement).
Microcrystal Electron Diffraction (MicroED)
MicroED utilizes a transmission electron microscope (TEM) to collect diffraction data from sub-micron crystals. Electrons interact with matter much more strongly than X-rays, making this ideal for vanishingly small samples.
Performance: Critical for mechanically sensitive polymorphs. For example, 4-nitro-N-salicylideneaniline exhibits mechanically-sensitive fluorochromism. Attempting to mount macroscopic crystals of its metastable "1O" polymorph for SCXRD induces a molecular domino transformation (MDT) into a different phase. MicroED successfully solved the 1O structure because it requires zero mechanical manipulation of large crystals[4].
Limitation: Dynamical scattering effects can complicate data refinement compared to the kinematic scattering of X-rays.
Decision Matrix for Modality Selection
Decision matrix for selecting crystallographic modalities based on nitroaniline crystal properties.
Quantitative Structural Data Comparison
The following table synthesizes crystallographic data for various nitroaniline derivatives obtained through these modalities, highlighting the structural diversity driven by their hydrogen-bonding networks.
Compound
Crystal System
Space Group
Modality
Key Structural & Mechanistic Feature
p-Nitroaniline
Monoclinic
SCXRD
Symmetrical nitro group coplanar with the benzene ring; strong intermolecular interactions[2].
m-Nitroaniline
Orthorhombic
SCXRD
Undergoes a glass transition around 130 K due to the freezing of molecular librations and translations[5].
2-Chloro-5-nitroaniline
Monoclinic
SCXRD / PXRD
Extensive intermolecular hydrogen bonding network confirmed by both single-crystal and bulk powder analysis[3].
2-Bromo-4-nitroaniline
Monoclinic
SCXRD
Dihedral angle between the nitro group and aromatic ring is a mere 4.57(4)°; stabilized by N—H···O bonds[6].
4-Nitro-N-salicylideneaniline
-
-
MicroED
Metastable "1O" phase solved exclusively via MicroED due to extreme mechanical sensitivity preventing SCXRD[4].
Standardized Experimental Workflows
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the specific methodologies for resolving nitroaniline structures.
Protocol A: SCXRD Workflow for Stable Nitroaniline Derivatives
This protocol is optimized for derivatives like 2-bromo-4-nitroaniline[6].
Crystal Growth via Slow Evaporation:
Action: Dissolve the synthesized nitroaniline in a minimal amount of chloroform. Layer carefully with hexane to induce slow diffusion[1].
Causality: Slow diffusion minimizes local supersaturation spikes, preventing rapid nucleation and yielding highly ordered, defect-free single crystals suitable for diffraction.
Cryoprotection and Mounting:
Action: Submerge the crystal in Paratone-N oil, mount on a cryoloop, and flash-cool to 100–173 K under a nitrogen stream.
Causality: Nitroanilines exhibit significant thermal motion (librations) at room temperature[5]. Flash-cooling freezes these librations, drastically improving high-angle diffraction intensity and resolution.
Data Collection & Integration:
Action: Collect data using Mo K
( Å) or Cu K ( Å) radiation[1]. Integrate using SAINT or equivalent software.
Self-Validation Check: Monitor the internal agreement factor (
). An validates that the crystal is not twinned and that absorption corrections (e.g., SADABS) were successful. Do not proceed to solution if is elevated.
Structure Solution and Refinement:
Action: Solve the structure using direct methods (SHELXS/SHELXT) and refine by full-matrix least-squares on
ensures that even weak, negative intensity reflections contribute to the model. This is critical for accurately modeling the positions of the hydrogen atoms involved in the crucial hydrogen bonding networks.
Protocol B: MicroED Workflow for Mechanically Sensitive Polymorphs
This protocol is designed for mechanically-sensitive Schiff base derivatives like 4-nitro-N-salicylideneaniline[4].
Direct Grid Preparation:
Action: Deposit the microcrystalline suspension directly onto a Quantifoil copper EM grid without mechanical crushing or sorting.
Causality: Mechanical manipulation triggers a molecular domino transformation (MDT), altering the crystal packing and fluorescence[4]. Direct deposition preserves the metastable phase.
Cryo-EM Data Collection:
Action: Insert the grid into a cryo-TEM operating at 200 kV or 300 kV. Collect diffraction data using continuous rotation (e.g., 0.5° to 1.0° per second) on a fast pixel detector.
Causality: Continuous rotation samples the reciprocal space in wedge-shaped increments, minimizing the "missing cone" problem and mitigating dynamical scattering effects that plague static electron diffraction.
Data Processing & Validation:
Action: Convert TEM frames to standard crystallographic formats (e.g., SMV) and process using standard X-ray software (DIALS or XDS).
Self-Validation Check: Because electron scattering factors differ from X-ray scattering factors, validate the final structural model by generating a simulated electrostatic potential map and ensuring all heavy atoms (C, N, O) fit tightly within the contoured density.
References
Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen. SciSpace.
Variable-temperature crystal structure studies of m-nitroaniline. PubMed.
The crystal structure of p-nitroaniline, NO2.C6H4.NH2. IUCr Journals.
Analysis of a Closely Related Structure: 2-Bromo-4-nitroaniline. Benchchem.
Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. MDPI.
Mechanically-sensitive fluorochromism by molecular domino transformation in a Schiff base crystal.
Comprehensive Disposal & Handling Guide: 3-(4-Methylphenoxy)-5-nitroaniline
The following guide details the operational safety and disposal protocols for 3-(4-Methylphenoxy)-5-nitroaniline . As a Senior Application Scientist, I have structured this guide to prioritize mechanism-based safety .
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the operational safety and disposal protocols for 3-(4-Methylphenoxy)-5-nitroaniline .
As a Senior Application Scientist, I have structured this guide to prioritize mechanism-based safety . We do not merely follow rules; we understand the chemical reactivity (nitro-aromatic instability) and toxicological pathways (methemoglobinemia) that dictate these rules.[1][2]
[1]
Executive Safety Summary & Hazard Mechanism
3-(4-Methylphenoxy)-5-nitroaniline is a functionalized nitro-aromatic amine.[1] Handling this compound requires strict adherence to protocols designed for high-potency/high-toxicity compounds.[1]
The "Why" Behind the Protocol (Scientific Rationale)
Pharmacophore Toxicity (Aniline Moiety): Like its parent structure (3-nitroaniline), this compound is a potent methemoglobin inducer.[1] Upon skin contact or inhalation, it oxidizes hemoglobin (
) to methemoglobin (), stripping the blood's ability to carry oxygen.[2] The addition of the 4-methylphenoxy lipophilic tail likely enhances dermal absorption rates compared to simple nitroanilines.[1]
Thermal Instability (Nitro Group): The nitro group (
) renders the compound potentially reactive under high heat or confinement.[1] While the phenoxy ether linkage provides some steric bulk, the compound must still be treated as shock-sensitive if dry and impure.
Environmental Persistence: Nitro-aromatics are notoriously difficult to biodegrade.[1] Release into sewage systems is strictly prohibited due to high aquatic toxicity (Category 1/2).[1][2]
Outer Layer: Long-cuff Nitrile (8 mil) or Laminate Film (Silver Shield) for prolonged handling.[1][2]
Body: Tyvek® disposable coveralls (taped cuffs) recommended for weighing operations to prevent dust accumulation on street clothes.[1]
Operational Disposal Workflow
The following workflow utilizes a "Cradle-to-Grave" tracking approach. This ensures that the compound is not only removed from your bench but destroyed without environmental release.[1]
Phase 1: Waste Segregation & Collection
Crucial Rule: Never commingle nitroanilines with acidic waste streams.[1][2] Although anilines are basic, the heat of neutralization with strong acids can trigger the decomposition of the nitro group.[2]
Solid Waste (Pure Substance/Contaminated Solids):
Collect in a wide-mouth HDPE jar (High-Density Polyethylene).
Do not fill >80% capacity to prevent dust puff-back upon reopening.[1]
Liquid Waste (Mother Liquors/Solutions):
Segregate into a dedicated "Toxic Organics" carboy.[1]
Solvent Compatibility: Compatible with Methanol, DCM, Ethyl Acetate.[1]
Strict Prohibition: Do NOT add to "Acid Waste" or "Oxidizing Waste" (e.g., Chromic acid, Piranha solution) containers.[1][2]
Phase 2: Decontamination of Work Area
Because of the high potency, "visual clean" is not "chemically clean."[2]
Solvent Wash: Wipe the balance/fume hood surface with Ethanol-soaked Chem-Wipes .[1] The ethanol solubilizes the lipophilic phenoxy tail.[1][2]
Surfactant Wash: Follow with a soapy water wash (1% Alconox) to remove residual nitro-polar components.[1]
Disposal of Decon Materials: All wipes, gloves, and weigh boats used in this process must go into the Solid Waste container described above.[1][2]
Phase 3: Final Disposal Path (Incineration)
This compound cannot be landfilled.[1][2] It requires High-Temperature Incineration with scrubber systems to capture Nitrogen Oxides (
).
Manifest Declaration: Ensure the waste manifest explicitly lists "Nitro-aromatic compound" to alert the disposal facility of the high BTU/Nitrogen content.[1]
Visualized Decision Logic (DOT Diagram)
The following diagram illustrates the critical decision nodes for disposing of 3-(4-Methylphenoxy)-5-nitroaniline safely.
Figure 1: Decision tree for the segregation and packaging of nitroaniline waste streams. Note the critical checkpoint for acidic/oxidizer contamination.
Emergency Response Protocols
In the event of a spill or exposure during disposal preparation:
Spill Cleanup:
Do not dry sweep. Dry sweeping generates toxic dust.[1]
Wet Method: Cover the spill with a solvent-dampened pad (Ethanol) or use a HEPA vacuum dedicated to hazardous materials.[1]
Exposure (Skin/Eye):
Immediate Action: Flush for 15 minutes.
Medical Alert: Inform emergency responders of "Potential Methemoglobinemia" .[1] Standard pulse oximetry may be inaccurate; arterial blood gas (ABG) analysis is required.[1][2]
References
National Center for Biotechnology Information (PubChem). 4-Nitroaniline Compound Summary (CID 7475).[1] Retrieved from [Link]1]
U.S. Environmental Protection Agency (EPA). Defined Hazardous Waste: Listed Waste (P and U Lists).[1] (Reference for P077/P-listed waste protocols). Retrieved from [Link]1][2]
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for p-Nitroaniline.[1] Retrieved from [Link]1]
3-(4-Methylphenoxy)-5-nitroaniline is a lipophilic aniline derivative. While specific toxicological data for this exact CAS may be limited in public registries, Structure-Activity Relationship (SAR) analysis with closely related analogs (e.g., p-nitroaniline, 3-(4-chlorophenoxy)-5-nitroaniline) dictates that it be treated as a Category 3 Acute Toxin .
The "Silent" Risk:
The addition of the 4-methylphenoxy group significantly increases the lipophilicity (LogP) of the molecule compared to simple nitroanilines. This enhances its ability to penetrate the stratum corneum (outer skin layer).[1]
Mechanism of Action: Once absorbed, the nitroaniline moiety can be metabolically activated to form reactive hydroxylamines, oxidizing hemoglobin to methemoglobin (MetHb).[1] This strips the blood of its oxygen-carrying capacity.
Critical Warning: Cyanosis (blue lips/fingernails) is a late sign of exposure.[1] Prevention of skin contact is the absolute priority.[1]
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling this compound in powder form or concentrated solution.[1] The following matrix is non-negotiable for safe operation.
Nitroanilines can permeate standard thin nitrile gloves in <15 minutes. The "phenoxy" tail increases lipid solubility, accelerating permeation.[1] Change outer gloves every 30 mins.
Respiratory
Fume Hood (Primary) N95/P100 Mask (Secondary)
Engineering controls are primary.[1] If working outside a hood (e.g., balance cleaning), a fit-tested P100 respirator is required to prevent inhalation of micro-particulates.[1]
Body Protection
Tyvek® Sleeves or Lab Coat
Cotton lab coats absorb liquids and hold them against the skin.[1] Tyvek provides an impervious barrier against dust and splashes.[1]
Eye Protection
Chemical Splash Goggles
Safety glasses with side shields are inadequate for powders that can drift.[1] Goggles seal the eye area completely.[1]
Visualizing PPE Selection Logic
The following decision tree guides your daily PPE choices based on the specific operation being performed.
Figure 1: Risk-based decision logic for selecting appropriate PPE based on physical state and concentration.
Operational Protocol: Safe Handling Workflow
This protocol is designed to isolate the user from the chemical during the most critical phases: Weighing and Solubilization.
Phase 1: Preparation & Weighing
Objective: Prevent generation of airborne dust.[1]
Static Control: Use an ionizing fan or anti-static gun on the balance.[1] Nitroanilines are often electrostatic; static discharge can cause powder to "jump" and disperse.[1]
Containment: Place the analytical balance inside the fume hood. If this is impossible, use a "balance enclosure" or powder safety hood.[1]
Weighing Paper vs. Boat: Use a deep anti-static weighing boat .[1] Avoid flat weighing paper which increases spill risk during transfer.[1]
New Jersey Department of Health. Hazardous Substance Fact Sheet: Nitroaniline.[1][Link]
(Note: Due to the specific nature of 3-(4-Methylphenoxy)-5-nitroaniline, safety protocols are derived from validated data for the nitroaniline pharmacophore and lipophilic analogs.)